Actinomycin C
Description
Properties
IUPAC Name |
2-amino-1-N-(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-3-oxo-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H88N12O16/c1-17-31(8)44-61(86)75-25-19-21-38(75)59(84)71(14)27-40(77)73(16)50(30(6)7)63(88)90-35(12)46(57(82)67-44)69-55(80)41-42(64)51(78)33(10)53-48(41)65-47-36(23-22-32(9)52(47)91-53)54(79)68-45-34(11)89-62(87)49(29(4)5)72(15)39(76)26-70(13)58(83)37-20-18-24-74(37)60(85)43(28(2)3)66-56(45)81/h22-23,28-31,34-35,37-38,43-46,49-50H,17-21,24-27,64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXJFISCRQIYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H88N12O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2612-14-8, 8052-16-2 | |
| Record name | Actinomycin VI | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Actinomycin C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Actinomycin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinomycin (B1170597) C, a member of the actinomycin family of chromopeptide lactone antibiotics, is a potent antineoplastic agent. Its primary mechanism of action involves the direct inhibition of transcription, a fundamental process in cellular function and proliferation. This technical guide provides a comprehensive overview of the molecular interactions and cellular consequences of Actinomycin C treatment. It details the process of DNA intercalation, the specific inhibition of RNA polymerase, and the downstream effects on cellular processes, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in oncology, molecular biology, and pharmacology. It is important to note that in scientific literature, this compound and Actinomycin D are often used interchangeably due to their similar structures and mechanisms of action. The data and protocols presented in this guide are predominantly based on studies of Actinomycin D, which is the most well-characterized member of this class.
Core Mechanism: DNA Intercalation and Transcription Inhibition
The biological activity of this compound is primarily attributed to its ability to bind to double-stranded DNA, thereby physically obstructing the process of transcription.[1] This interaction is characterized by the insertion, or intercalation, of its planar phenoxazone ring between adjacent guanine-cytosine (G-C) base pairs.[2]
The specificity for G-C rich regions is a key feature of this compound's interaction with DNA.[3][4] The two cyclic pentapeptide lactone side chains of the molecule project into the minor groove of the DNA double helix, forming specific hydrogen bonds and van der Waals interactions that stabilize the complex.[2] This high-affinity binding induces conformational changes in the DNA structure, including unwinding and lengthening of the helix.
The stable this compound-DNA complex serves as a significant roadblock for RNA polymerase.[5] The presence of the intercalated drug prevents the polymerase from moving along the DNA template, effectively halting the elongation phase of transcription. This leads to a global downregulation of RNA synthesis, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA). The inhibition of rRNA synthesis is particularly pronounced.[6]
Signaling Pathway of Transcription Inhibition
Caption: A diagram illustrating the primary mechanism of action of this compound, leading to transcription inhibition.
Quantitative Data
The following tables summarize key quantitative parameters related to the activity of Actinomycin D, a close analog of this compound.
Table 1: IC50 Values of Actinomycin D in Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A2780 | Ovarian Cancer | 0.0017 | Not Specified |
| A549 | Lung Carcinoma | 0.000201 | 48 |
| PC3 | Prostate Cancer | 0.000276 | 48 |
| HCT-116 | Colorectal Cancer | 0.00285 (for Actinomycin V) | 48 |
| HT-29 | Colorectal Cancer | 0.00638 (for Actinomycin V) | 48 |
| SW620 | Colorectal Cancer | 0.00643 (for Actinomycin V) | 48 |
| SW480 | Colorectal Cancer | 0.00865 (for Actinomycin V) | 48 |
| MG63 | Osteosarcoma | ~1-5 (induces significant apoptosis) | 24 |
Data for Actinomycin V, a closely related analog, is included for comparative purposes.[7] IC50 values can vary depending on the specific experimental conditions and cell line.[7][8][9]
Table 2: DNA Binding Constants of Actinomycin D
The binding constant (K) is a measure of the affinity of a ligand for its binding site. Higher values indicate stronger binding.
| DNA Sequence | Binding Constant (M⁻¹) |
| TGCT | 6.4 x 10⁶ |
| GGC (weak sites) | ~10⁵ |
| CCG | Comparable to weak GGC sites |
| CCC | Comparable to weak GGC sites |
Binding constants were determined using DNase I footprinting on a 139-base-pair restriction fragment from pBR322 DNA.[4]
Secondary Mechanisms of Action
While transcription inhibition is the primary mechanism, this compound also exhibits other biological activities that contribute to its cytotoxicity.
Topoisomerase II Inhibition
Actinomycin D has been shown to stimulate DNA cleavage by topoisomerase II.[2][10] Topoisomerases are enzymes that resolve topological problems in DNA during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, Actinomycin D can lead to the accumulation of DNA strand breaks, further contributing to its cytotoxic effects.
Induction of Apoptosis
The profound disruption of cellular transcription ultimately triggers programmed cell death, or apoptosis. Actinomycin D has been shown to induce apoptosis in various cancer cell lines.[9] This process is often characterized by the activation of caspases and DNA fragmentation.
Experimental Workflow for Apoptosis Assay
Caption: A generalized workflow for quantifying apoptosis induced by this compound using flow cytometry.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
DNA Footprinting Assay
This technique is used to identify the specific DNA sequences to which this compound binds.
Principle: DNA bound by this compound is protected from enzymatic cleavage by DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the binding sites appear as "footprints" – regions where the DNA ladder is absent.[3]
Protocol:
-
DNA Preparation: A DNA fragment of interest (e.g., a specific gene promoter) is radiolabeled at one end.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of Actinomycin D to allow for binding equilibrium to be reached.
-
DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to randomly cleave the DNA backbone, with the exception of the regions protected by bound Actinomycin D. The reaction is stopped after a short incubation period.
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.
-
Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled DNA fragments. The footprint appears as a gap in the ladder of bands compared to a control lane without Actinomycin D.
Typical Reagent Concentrations:
-
Actinomycin D: Concentrations are varied to determine binding affinity, typically in the nanomolar to micromolar range.
-
DNase I: The concentration is optimized to achieve an average of one cleavage event per DNA molecule.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the in vivo binding sites of proteins, and in the context of this compound, it can be adapted to map the locations of transcription machinery stalling.
Principle: Cells are treated with a cross-linking agent to covalently link proteins to the DNA they are bound to. The chromatin is then sheared, and an antibody specific to a protein of interest (e.g., RNA polymerase II) is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and can be analyzed by qPCR or sequencing (ChIP-seq).
Protocol:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the target protein (e.g., RNA polymerase II). The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing: The beads are washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified and can be used for downstream analysis.
ChIP-seq Workflow:
Caption: A schematic representation of the major steps involved in a ChIP-seq experiment.
Topoisomerase II Inhibition Assay
This assay is used to assess the effect of this compound on the activity of topoisomerase II.
Principle: Topoisomerase II can relax supercoiled plasmid DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis. A decrease in the amount of supercoiled DNA and an increase in relaxed DNA indicates topoisomerase II activity. Inhibitors of this enzyme will prevent this conversion.[10]
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase II enzyme, and the appropriate buffer.
-
Inhibitor Addition: Varying concentrations of Actinomycin D are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.
-
Incubation: The reactions are incubated at 37°C to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis.
-
Visualization: The DNA bands are visualized by staining with a fluorescent dye (e.g., ethidium (B1194527) bromide) and imaging under UV light. Inhibition is observed as a retention of the supercoiled DNA band compared to the control.
Typical Reagent Concentrations:
-
Topoisomerase II: The amount of enzyme is optimized to achieve complete relaxation of the substrate DNA in the control reaction.
-
Actinomycin D: Tested over a range of concentrations to determine the IC50 for topoisomerase II inhibition.
Conclusion
The primary mechanism of action of this compound is the potent inhibition of transcription through high-affinity intercalation into G-C rich regions of DNA. This leads to the physical obstruction of RNA polymerase, resulting in a global shutdown of RNA synthesis and subsequent induction of apoptosis. Secondary mechanisms, such as the inhibition of topoisomerase II, further contribute to its cytotoxic and antineoplastic effects. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers seeking to further investigate the molecular pharmacology of this compound and to develop novel therapeutic strategies based on its mechanism of action. Further research is warranted to delineate the subtle differences in activity between this compound and its close analog, Actinomycin D, and to explore their full therapeutic potential.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of actinomycin D to DNA revealed by DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific binding constants for actinomycin D on DNA determined from footprinting studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dactinomycin - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of morpholinyl doxorubicins, doxorubicin, and actinomycin D on mammalian DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Footprinting with MPE.Fe(II). Complementary-strand analyses of distamycin- and actinomycin-binding sites on heterogeneous DNA. | Semantic Scholar [semanticscholar.org]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Origin of Actinomycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, origin, and foundational characterization of Actinomycin (B1170597) C, a significant member of the actinomycin family of chromopeptide antibiotics. It details the historical context of its discovery, the biological source, and the key experimental methodologies that were instrumental in its isolation, purification, and the elucidation of its structure and mechanism of action. This document synthesizes information from seminal scientific publications to offer a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
The discovery of actinomycins marked a pivotal moment in the "golden age" of antibiotic research. First identified in 1940 by Selman Waksman and H. Boyd Woodruff, the actinomycin complex, produced by soil-dwelling actinomycetes, was one of the first antibiotics isolated from this prolific group of bacteria.[1] While the initial crude mixture demonstrated potent antimicrobial activity, its high toxicity limited its therapeutic application. Subsequent research by Hans Brockmann and his colleagues in Germany led to the separation and characterization of individual components of the actinomycin complex, including the clinically significant Actinomycin C. This guide focuses on the discovery and origin of this compound, providing a detailed account for scientific professionals.
Discovery and Origin
The Pioneering Work of Waksman and Woodruff
In 1940, Selman Waksman and his graduate student, H. Boyd Woodruff, at the New Jersey Agricultural Experiment Station, Rutgers University, reported the discovery of a potent antibacterial substance from a soil actinomycete they named Actinomyces antibioticus.[1] This substance, which they called actinomycin, was notable for its activity against a wide range of bacteria. However, its high toxicity in animal models rendered it unsuitable for clinical use. This initial discovery, nevertheless, opened the door for further investigation into the chemical diversity and biological potential of actinomycetes.
The Contribution of Brockmann and the Isolation of this compound
In the late 1940s and early 1950s, the German chemist Hans Brockmann and his research group undertook a systematic investigation of the actinomycin complex. They successfully isolated and characterized a specific actinomycin complex, which they designated this compound, from cultures of Streptomyces chrysomallus. Through meticulous experimentation, they were able to separate the this compound complex into three closely related components: Actinomycin C1, C2, and C3.
The primary producing organism of this compound is the Gram-positive, soil-dwelling bacterium, Streptomyces chrysomallus.
Physicochemical and Structural Properties
The actinomycins are chromopeptide lactones, characterized by a planar phenoxazinone chromophore linked to two identical or different pentapeptide lactone rings. The components of the this compound complex differ in the amino acid composition of their pentapeptide chains.
-
Actinomycin C1 (also known as Actinomycin D): The pentapeptide chains consist of L-threonine, D-valine, L-proline, sarcosine, and L-N-methylvaline.
-
Actinomycin C2: One of the D-valine residues is replaced by D-allo-isoleucine.
-
Actinomycin C3: Both D-valine residues are replaced by D-allo-isoleucine.
The structural variations among the this compound components are summarized in the table below.
| Property | Actinomycin C1 (D) | Actinomycin C2 | Actinomycin C3 |
| Molecular Formula | C62H86N12O16 | C63H88N12O16 | C64H90N12O16 |
| Molecular Weight | 1255.4 g/mol | 1269.4 g/mol | 1283.5 g/mol |
| Peptide Chain Amino Acids | L-Threonine, D-Valine, L-Proline, Sarcosine, L-N-Methylvaline | L-Threonine, D-Valine, D-allo-Isoleucine, L-Proline, Sarcosine, L-N-Methylvaline | L-Threonine, D-allo-Isoleucine, L-Proline, Sarcosine, L-N-Methylvaline |
Experimental Protocols
Isolation and Purification of this compound (Based on Early Methodologies)
The following protocol is a generalized representation of the early methods used for the isolation and purification of this compound from Streptomyces chrysomallus fermentation broth.
1. Fermentation:
-
Inoculate a suitable liquid culture medium with a spore suspension of Streptomyces chrysomallus.
-
Incubate the culture under aerobic conditions at approximately 28°C for 7-10 days. The broth will typically develop a characteristic orange-red color, indicating the production of actinomycins.
2. Extraction:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Extract the culture filtrate and the mycelial cake with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and concentrate them under reduced pressure to yield a crude, reddish-brown oily residue.
3. Chromatographic Separation:
-
The crude extract was then subjected to column chromatography for purification.
-
Column Packing: A glass column is packed with a suitable adsorbent, such as silica (B1680970) gel or alumina, suspended in a non-polar solvent like petroleum ether or hexane.
-
Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of the adsorbent, which is then carefully layered on top of the column.
-
Elution: The column is eluted with a gradient of solvents of increasing polarity. For example, starting with petroleum ether and gradually introducing more polar solvents like diethyl ether, ethyl acetate, and methanol.
-
Fraction Collection: Fractions of the eluate are collected and monitored for the presence of the colored actinomycin compounds.
-
Separation of C1, C2, and C3: The separation of the individual components of the this compound complex was a significant challenge. Brockmann and his colleagues employed counter-current distribution (CCD) and partition chromatography on cellulose (B213188) columns with solvent systems like butanol-toluene-water to achieve this separation.
Elucidation of the Mechanism of Action: DNA Intercalation
The groundbreaking work of Reich, Goldberg, and Müller in the early 1960s established that the biological activity of actinomycin is due to its ability to bind to DNA and inhibit RNA synthesis.[2][3][4]
Key Experiment: Inhibition of RNA Polymerase [3]
-
Objective: To determine if actinomycin directly inhibits the enzymatic synthesis of RNA.
-
Methodology:
-
An in vitro RNA synthesis system was established using a purified RNA polymerase enzyme, a DNA template (e.g., calf thymus DNA), and the four ribonucleoside triphosphates (ATP, GTP, CTP, UTP), one of which was radioactively labeled (e.g., ¹⁴C-ATP).
-
The reaction was initiated by the addition of the enzyme.
-
At various time points, aliquots of the reaction mixture were taken, and the acid-insoluble radioactivity was measured. This corresponds to the amount of newly synthesized RNA.
-
The experiment was repeated in the presence of increasing concentrations of Actinomycin D (C1).
-
-
Results: Actinomycin D potently inhibited the incorporation of the radiolabeled nucleotide into RNA in a dose-dependent manner. This demonstrated a direct inhibition of the RNA polymerase reaction.
Key Experiment: DNA Binding Studies using UV-Vis Spectroscopy
-
Objective: To demonstrate a direct physical interaction between actinomycin and DNA.
-
Methodology:
-
The UV-Visible absorption spectrum of a solution of Actinomycin D in a suitable buffer was recorded. Actinomycin has a characteristic absorption maximum in the visible region (around 440 nm).
-
A solution of DNA (e.g., calf thymus DNA) was added to the actinomycin solution.
-
The absorption spectrum of the actinomycin-DNA mixture was recorded.
-
-
Results: Upon the addition of DNA, a significant change in the absorption spectrum of actinomycin was observed. This included a bathochromic shift (a shift to longer wavelengths) and a hypochromic effect (a decrease in absorbance). These spectral changes are indicative of a direct binding interaction between the actinomycin chromophore and the DNA molecule.
Biosynthesis of this compound
The biosynthesis of the this compound chromophore, 3-hydroxy-4-methylanthranilic acid (4-MHA), begins with the amino acid L-tryptophan. The pentapeptide chains are assembled by a non-ribosomal peptide synthetase (NRPS) machinery. The final step involves the oxidative dimerization of two 4-MHA-pentapeptide lactone monomers.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow from the isolation of the producing organism to the characterization of this compound.
Conclusion
The discovery and characterization of this compound represent a landmark achievement in the field of natural product chemistry and antibiotic research. The pioneering work of Waksman and Woodruff, followed by the detailed investigations of Brockmann and others, not only provided a powerful new class of molecules with significant biological activity but also laid the groundwork for future research into their mechanism of action and therapeutic potential. The legacy of this compound continues to this day, with its derivatives, particularly Actinomycin D (C1), remaining a valuable tool in cancer chemotherapy and molecular biology research. This guide has provided a comprehensive overview of the foundational science behind this important natural product, intended to serve as a valuable resource for the scientific community.
References
- 1. pnas.org [pnas.org]
- 2. Studies of the binding of actinomycin and related compounds to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basis of actinomycin action. I. DNA binding and inhibition of RNA-polymerase synthetic reactions by actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actinomycin and nucleic acid function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Actinomycin C
This guide provides a comprehensive overview of the molecular structure of Actinomycin (B1170597) C, a chromopeptide antibiotic with significant applications in molecular biology and cancer therapy. The content is tailored for researchers, scientists, and drug development professionals, offering detailed structural information, experimental methodologies, and quantitative data.
Core Molecular Structure
Actinomycin C is a complex molecule comprising a planar phenoxazone chromophore linked to two cyclic pentapeptide lactone rings.[1] It is typically isolated as a mixture of three main components: this compound₁, this compound₂, and this compound₃. These variants differ in the amino acid composition of their pentapeptide chains.[2][3]
Table 1: Physicochemical Properties of this compound Variants
| Property | This compound₁ (Dactinomycin) | This compound₂ | This compound₃ |
| Molecular Formula | C₆₂H₈₆N₁₂O₁₆[4] | C₆₃H₈₈N₁₂O₁₆[5] | C₆₄H₉₀N₁₂O₁₆[6] |
| Molecular Weight | 1255.4 g/mol [4] | 1269.4 g/mol [5] | 1283.5 g/mol [6] |
| Appearance | Bright red rhomboid prisms or red powder | - | - |
The core structure consists of a 2-aminophenoxazin-3-one chromophore, which is responsible for the molecule's characteristic color and its ability to intercalate into DNA.[7] Attached to this chromophore are two identical or different pentapeptide lactone rings. The amino acid sequence of these rings determines the specific analogue of this compound.
Table 2: Amino Acid Composition of the Pentapeptide Chains in this compound Variants
| Position | This compound₁ (Dactinomycin) | This compound₂ | This compound₃ |
| 1 | L-threonine | L-threonine | L-threonine |
| 2 | D-valine | D-valine / D-allo-isoleucine | D-allo-isoleucine |
| 3 | L-proline | L-proline | L-proline |
| 4 | Sarcosine (N-methylglycine) | Sarcosine (N-methylglycine) | Sarcosine (N-methylglycine) |
| 5 | N-methyl-L-valine | N-methyl-L-valine | N-methyl-L-valine |
Note: In this compound₂, one of the D-valine residues is replaced by D-allo-isoleucine, while in this compound₃, both D-valine residues are replaced by D-allo-isoleucine.[2][3]
Figure 1. Amino acid composition of the pentapeptide rings in this compound variants.
Biosynthesis
The biosynthesis of this compound is a complex process involving both non-ribosomal peptide synthetases (NRPSs) and other ancillary enzymes. The phenoxazone chromophore is derived from the oxidative condensation of two molecules of 3-hydroxy-4-methylanthranilic acid (4-MHA).[8] The pentapeptide chains are assembled by a multi-modular NRPS system.[3][9]
Figure 2. Simplified biosynthetic pathway of this compound.
Mechanism of Action: DNA Intercalation
The primary mechanism of action of this compound is its ability to intercalate into double-stranded DNA, thereby inhibiting transcription.[7] The planar phenoxazone ring inserts itself between adjacent guanine-cytosine (G-C) base pairs, while the two pentapeptide lactone rings fit into the minor groove of the DNA double helix.[10] This interaction is highly specific for G-C rich regions.[7] The formation of this stable DNA-drug complex physically obstructs the progression of RNA polymerase along the DNA template, leading to a halt in RNA synthesis.[10]
Figure 3. Mechanism of this compound intercalation into DNA and subsequent transcription inhibition.
Experimental Protocols
X-ray Crystallography of Actinomycin-DNA Complex
The three-dimensional structure of this compound in complex with DNA has been elucidated through X-ray crystallography. The following is a generalized protocol based on published studies.[2][11]
Materials:
-
Purified Actinomycin D (C₁)
-
Synthetic DNA oligonucleotide (e.g., d(ATGCAT))[12]
-
Crystallization buffer: 40 mM sodium cacodylate (pH 6.0), 10 mM BaCl₂, 3 mM spermine, 4% MPD solution[11]
-
Reservoir solution: 50% MPD[2]
-
Cryoprotectant (if needed, often the reservoir solution is sufficient)
Procedure:
-
Sample Preparation: Prepare a solution containing the DNA oligonucleotide at a concentration of 1.3 mM and Actinomycin D at 1.3 mM.[11]
-
Crystallization Setup: Use the vapor diffusion method (hanging or sitting drop). Mix the sample solution with an equal volume of the reservoir solution on a siliconized cover slip (for hanging drop) or in the drop well (for sitting drop).[11]
-
Equilibration: Seal the well containing the reservoir solution and the drop, and equilibrate at 4°C.[2]
-
Crystal Growth: Crystals typically appear within a few days to a week.
-
Crystal Harvesting and Mounting: Carefully remove a single crystal from the drop using a cryo-loop and flash-cool it in liquid nitrogen.
-
Data Collection: Mount the frozen crystal on a goniometer in an X-ray diffractometer. Collect diffraction data at a cryogenic temperature (e.g., 100 K).
-
Structure Determination: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using molecular replacement or anomalous diffraction methods, followed by refinement.[11]
Figure 4. Experimental workflow for X-ray crystallography of an Actinomycin-DNA complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to study the solution structure and dynamics of this compound and its interaction with DNA.[3][4]
Materials:
-
Purified Actinomycin D (C₁)
-
Deuterated solvent (e.g., deuterated dimethyl sulfoxide, DMSO-d₆)[4]
-
NMR tubes (5 mm)
-
NMR spectrometer
Procedure for 1D ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of Actinomycin D in approximately 0.5 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer to NMR Tube: Filter the solution into a 5 mm NMR tube to a height of about 4-5 cm.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shimming: Shim the magnetic field to obtain a homogeneous field, resulting in sharp spectral lines.
-
Acquisition: Acquire a 1D ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width covering the proton chemical shift range, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and perform baseline correction.
-
Analysis: Integrate the signals and analyze the chemical shifts and coupling constants to elucidate the structure.
DNase I Footprinting Assay
This assay is used to determine the specific DNA sequence where this compound binds.
Materials:
-
DNA fragment of interest, end-labeled with a radioactive isotope (e.g., ³²P)
-
This compound solution of varying concentrations
-
DNase I
-
DNase I footprinting buffer
-
Stop solution (containing EDTA)
-
Polyacrylamide gel for electrophoresis
Procedure:
-
Binding Reaction: Incubate the end-labeled DNA with different concentrations of this compound to allow binding.
-
DNase I Digestion: Add a limited amount of DNase I to the reaction mixtures to partially digest the DNA. The bound this compound will protect the DNA from cleavage at its binding site.
-
Reaction Termination: Stop the digestion by adding a stop solution containing EDTA.
-
Analysis: Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Visualization: Visualize the DNA fragments by autoradiography. The "footprint" will appear as a region on the gel with no bands, corresponding to the DNA sequence protected by this compound.[2][13]
Quantitative Data
The interaction of this compound with DNA has been quantified using various biophysical techniques. The binding affinity is typically high, especially for G-C rich sequences.
Table 3: Thermodynamic Parameters for Actinomycin D Binding to DNA
| DNA Sequence | Kb (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| Calf Thymus DNA | - | - | ~0 to -1 | - | [13] |
| 5'-TGCA-3' | High | - | - | Favorable | [13] |
| 5'-CGTCGACG-3' | High (cooperative) | - | - | - | [14] |
Note: Data for this compound₂ and C₃ are less abundant in the literature, but their binding affinities are expected to be in a similar range to Actinomycin D (C₁).
Signaling Pathways
Recent studies have shown that in addition to its direct effect on transcription, this compound can induce apoptosis (programmed cell death) through various signaling pathways.
One of the key mechanisms involves the downregulation of anti-apoptotic proteins like Mcl-1.[6] Actinomycin V, a related analogue, has been shown to induce apoptosis through the mitochondrial pathway and by inhibiting the PI3K/AKT signaling pathway.[10] Inhibition of the PI3K/AKT pathway can lead to the activation of pro-apoptotic proteins and caspases.
Figure 5. Signaling pathways modulated by this compound leading to apoptosis.
This guide provides a foundational understanding of the molecular structure and function of this compound. Further research into the specific activities of its different analogues and their interactions with various cellular components will continue to expand its utility in both research and clinical settings.
References
- 1. Experimental Design [web.mit.edu]
- 2. DNase I footprinting [gene.mie-u.ac.jp]
- 3. oncology.wisc.edu [oncology.wisc.edu]
- 4. NMR study of the solution conformation of actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stopped-flow kinetic studies of actinomycin binding to DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapy - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 12. mybiosource.com [mybiosource.com]
- 13. research.fredhutch.org [research.fredhutch.org]
- 14. pnas.org [pnas.org]
The Molecular Dance: An In-depth Guide to Actinomycin C's Intercalation with DNA
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the intricate molecular interactions between the potent antitumor antibiotic Actinomycin (B1170597) C (commonly known as Actinomycin D) and deoxyribonucleic acid (DNA). This whitepaper offers researchers, scientists, and drug development professionals a deep dive into the core mechanism of DNA intercalation by Actinomycin C, supported by quantitative data, detailed experimental protocols, and novel visualizations of the involved molecular pathways.
This compound's ability to inhibit transcription by binding to DNA has made it a cornerstone of cancer chemotherapy and a vital tool in molecular biology research. This guide synthesizes decades of scientific inquiry to present a clear and detailed understanding of this critical interaction.
The Core Mechanism: A Two-Fold Interaction
This compound's interaction with DNA is a sophisticated process, primarily driven by two key features of its molecular structure: the planar phenoxazone ring system and two cyclic pentapeptide lactone rings. The binding process can be summarized as follows:
-
Intercalation of the Phenoxazone Ring: The flat phenoxazone ring of this compound inserts itself between adjacent guanine-cytosine (G-C) base pairs in the DNA double helix.[1][2] This intercalation event is the foundational step of the binding process and is stabilized by extensive stacking interactions between the phenoxazone ring and the guanine (B1146940) bases.[1] This insertion causes a significant structural distortion of the DNA, including unwinding and bending of the helical axis.[3]
-
Minor Groove Binding of the Pentapeptide Rings: The two cyclic pentapeptide lactone rings, attached to the phenoxazone chromophore, project into the minor groove of the DNA.[1][2] These pentapeptide rings play a crucial role in the sequence specificity of this compound, showing a strong preference for GpC sequences.[1][2] This specificity arises from the formation of specific hydrogen bonds between the threonine residues in the pentapeptide rings and the N3 and 2-amino groups of the guanine bases. The pentapeptide rings also engage in numerous van der Waals interactions with the sugar-phosphate backbone and the edges of the base pairs in the widened minor groove, further stabilizing the complex.
This dual-mode of binding, combining intercalation with minor groove interaction, results in a remarkably stable and long-lived complex, effectively acting as a roadblock for RNA polymerase and thereby inhibiting gene transcription.
Visualizing the Intercalation and Experimental Workflow
To provide a clearer understanding of these complex processes, the following diagrams have been generated using the Graphviz (DOT language).
References
- 1. The structural basis of actinomycin D–binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. DNA bending and unwinding associated with actinomycin D antibiotics bound to partially overlapping sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Transcription Inhibition: A Technical Guide to Actinomycin C's Effect on RNA Polymerase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinomycin (B1170597) C, also widely known as Actinomycin D, is a potent polypeptide antibiotic that has been a cornerstone in molecular biology research and cancer therapy for decades. Its profound inhibitory effect on transcription is central to its biological activity. This technical guide provides an in-depth exploration of the molecular mechanisms by which Actinomycin C modulates the activity of RNA polymerases. We will delve into its mechanism of action, the differential sensitivity of RNA polymerase subtypes, and present key quantitative data. Furthermore, this guide will furnish detailed experimental protocols for assessing its inhibitory effects and visualize the intricate signaling pathways it perturbs, offering a comprehensive resource for professionals in the field.
Mechanism of Action: A Physical Blockade to Transcription
This compound exerts its primary effect by directly binding to double-stranded DNA, thereby physically obstructing the process of transcription.[1][2] The core of this mechanism lies in the intercalation of its planar phenoxazone ring between adjacent guanine-cytosine (G-C) base pairs in the DNA helix.[1][3] This intercalation is stabilized by the two cyclic pentapeptide chains of the molecule, which fit snugly into the minor groove of the DNA.[4]
This binding event induces a conformational change in the DNA, distorting the helical structure.[5] The presence of the bulky this compound-DNA complex serves as a significant roadblock for the translocating RNA polymerase enzyme. As the polymerase moves along the DNA template, it encounters this complex and its progression is halted, effectively preventing the elongation of the nascent RNA chain.[5][6] This leads to a global inhibition of transcription for all three major eukaryotic RNA polymerases: RNA Polymerase I, II, and III.[3]
Figure 1: Mechanism of this compound-mediated transcription inhibition.
Differential Sensitivity of RNA Polymerases
A key aspect of this compound's activity is its differential effect on the three major eukaryotic RNA polymerases. Transcription by RNA Polymerase I (Pol I), which is responsible for the synthesis of ribosomal RNA (rRNA) in the nucleolus, is the most sensitive to the drug.[3] This heightened sensitivity is attributed to the high GC content and the high transcriptional activity of ribosomal DNA (rDNA) genes.[7]
RNA Polymerase II (Pol II), which transcribes protein-coding messenger RNA (mRNA), and RNA Polymerase III (Pol III), which synthesizes transfer RNA (tRNA) and other small RNAs, are less sensitive and require higher concentrations of this compound for inhibition.[3] This differential sensitivity allows researchers to selectively inhibit rRNA synthesis at low concentrations of the drug, making it a valuable tool for studying ribosome biogenesis and its role in cellular processes.
Quantitative Data on RNA Polymerase Inhibition
The inhibitory potency of this compound against different RNA polymerases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes approximate IC50 values gathered from various studies. It is important to note that these values can vary depending on the specific experimental conditions, such as the cell type, the purity of the enzyme, and the in vitro or in vivo assay system used.
| RNA Polymerase | Approximate IC50 | Reference |
| RNA Polymerase I | ~0.05 µg/mL | [3][8] |
| RNA Polymerase II | ~0.5 µg/mL | [3][8] |
| RNA Polymerase III | ~5 µg/mL | [3][8] |
Experimental Protocols
In Vitro Transcription Assay
This assay directly measures the effect of this compound on the activity of purified RNA polymerase.
Materials:
-
Purified RNA Polymerase (I, II, or III)
-
Linear DNA template containing the appropriate promoter
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
[α-³²P]-UTP (radiolabeled)
-
Transcription buffer (containing MgCl₂, DTT, etc.)
-
This compound stock solution (in DMSO)
-
Stop solution (e.g., EDTA)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and non-radiolabeled rNTPs.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO only).
-
Enzyme Addition: Initiate the reaction by adding the purified RNA polymerase and [α-³²P]-UTP.
-
Incubation: Incubate the reaction at the optimal temperature for the specific polymerase (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Precipitation and Washing: Precipitate the radiolabeled RNA transcripts using trichloroacetic acid (TCA) and collect them on glass fiber filters. Wash the filters to remove unincorporated nucleotides.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cell-Based mRNA Stability Assay
This assay assesses the effect of transcription inhibition on the stability of specific mRNAs within cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix and primers for the gene of interest and a stable housekeeping gene
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Treatment: Treat the cells with a concentration of this compound known to inhibit Pol II transcription (e.g., 5 µg/mL). Collect a sample at time zero (before adding the inhibitor).
-
Time Course: Collect cell samples at various time points after this compound addition (e.g., 0, 2, 4, 6, 8 hours).
-
RNA Extraction: Isolate total RNA from the collected cell samples.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR to measure the relative abundance of the mRNA of interest and the housekeeping gene at each time point.
-
Data Analysis: Normalize the expression of the gene of interest to the housekeeping gene. Plot the relative mRNA levels against time to determine the mRNA half-life.
Figure 2: A typical experimental workflow for an mRNA stability assay.
Signaling Pathways Affected by this compound
The inhibition of transcription by this compound triggers a cascade of cellular stress responses, leading to the activation of various signaling pathways, most notably those involved in apoptosis (programmed cell death).
-
p53-Dependent Apoptosis: By causing DNA damage and inhibiting ribosome biogenesis (nucleolar stress), this compound can activate the tumor suppressor protein p53.[9] Activated p53 can then induce the expression of pro-apoptotic proteins like PUMA, leading to the intrinsic (mitochondrial) pathway of apoptosis.[9]
-
PI3K/AKT and MAPK Pathways: Studies have shown that this compound can modulate the activity of the PI3K/AKT and MAPK signaling pathways.[10] The PI3K/AKT pathway is a crucial survival pathway, and its inhibition can contribute to apoptosis. The MAPK pathway, on the other hand, can have dual roles in either promoting survival or apoptosis depending on the cellular context.
-
Extrinsic Apoptosis Pathway: this compound has also been shown to sensitize cancer cells to apoptosis induced by the extrinsic pathway.[6] It can upregulate the expression of components of the TNF/TNFR family, leading to enhanced caspase-8 activation.[6]
Figure 3: Overview of signaling pathways affected by this compound.
Conclusion
This compound remains an indispensable tool in molecular and cellular biology, providing a potent and relatively rapid means to inhibit transcription. Its well-characterized mechanism of action, centered on DNA intercalation and the physical obstruction of RNA polymerase, allows for the precise dissection of transcriptional and post-transcriptional regulatory events. The differential sensitivity of the RNA polymerases to this compound further enhances its utility, enabling the selective targeting of ribosome biogenesis. Understanding the quantitative aspects of its inhibitory effects, the appropriate experimental methodologies for its use, and the downstream signaling consequences of transcription inhibition is crucial for its effective application in research and for appreciating its therapeutic potential in oncology. This guide provides a foundational resource for professionals seeking to leverage the power of this compound in their scientific endeavors.
References
- 1. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pnas.org [pnas.org]
- 7. Sensitivity of RNA synthesis to actinomycin D inhibition is dependent on the frequency of transcription: a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Actinomycin D upregulates proapoptotic protein Puma and downregulates Bcl-2 mRNA in normal peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Biological and Chemical Properties of Actinomycin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Actinomycin (B1170597) C, a potent antitumor antibiotic. The document details its mechanism of action, quantitative activity, and impact on critical cellular pathways, offering valuable insights for researchers in oncology and drug development.
Chemical and Physical Properties
Actinomycin C is a chromopeptide lactone antibiotic produced by various species of Streptomyces. It is part of a family of closely related compounds, with Actinomycin D being the most well-studied member; the two are often used interchangeably in scientific literature. The core chemical structure consists of a planar phenoxazinone chromophore linked to two cyclic pentapeptide side chains.
| Property | Value | Reference |
| Molecular Formula | C63H88N12O16 | [1][2] |
| Molecular Weight | 1269.4 g/mol | [1][2] |
| Appearance | Bright red, rhomboid prisms | [3] |
| CAS Number | 8052-16-2 | [1][4] |
| Solubility | Soluble in alcohol, propylene (B89431) glycol, and water/glycol mixtures. Dilute solutions are light-sensitive. | [3] |
Mechanism of Action: DNA Intercalation
The primary mechanism of action for this compound is the inhibition of transcription. This is achieved through the intercalation of its planar phenoxazinone ring into the minor groove of double-stranded DNA, primarily at guanine-cytosine (G-C) rich sequences. The two cyclic pentapeptides extend over the minor groove, stabilizing the drug-DNA complex. This physical obstruction prevents the progression of RNA polymerase along the DNA template, thereby halting the synthesis of RNA and, consequently, protein synthesis. This disruption of essential cellular processes is particularly effective against rapidly proliferating cancer cells.[5][6][7]
Quantitative Data: DNA Binding Affinity
The affinity of Actinomycin D for DNA has been quantitatively assessed, with binding constants varying depending on the specific DNA sequence.
| DNA Sequence | Binding Constant (Kb) (M-1) | Reference |
| Calf Thymus DNA | 3.65 x 107 | [8] |
| TGCT | 6.4 x 106 | [9] |
Biological Activity and Therapeutic Applications
This compound is a potent cytotoxic agent with significant antitumor activity. It is used in the treatment of various cancers, including Wilms' tumor, rhabdomyosarcoma, and Ewing's sarcoma.[10][11] Its efficacy stems from its ability to induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) of Actinomycin D has been determined in a variety of cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |
| HCT-116 | Colorectal Cancer | 2.85 ± 0.10 | 48 | [12] |
| HT-29 | Colorectal Cancer | 6.38 ± 0.46 | 48 | [12] |
| SW620 | Colorectal Cancer | 6.43 ± 0.16 | 48 | [12] |
| SW480 | Colorectal Cancer | 8.65 ± 0.31 | 48 | [12] |
| A549 | Lung Cancer | 0.201 | 48 | [13] |
| PC3 | Prostate Cancer | 0.276 | 48 | [13] |
| A2780 | Ovarian Cancer | 1.7 | Not Specified | [13] |
| Aerodigestive Tract Cancers | Various | 0.021–2.96 | Not Specified | [14] |
Impact on Cellular Signaling Pathways
This compound exerts its cytotoxic effects by modulating several key cellular signaling pathways, primarily leading to the activation of p53, cell cycle arrest, and apoptosis.
Activation of the p53 Signaling Pathway
This compound is a potent activator of the p53 tumor suppressor protein. By causing DNA damage and ribosomal stress, it triggers a signaling cascade that leads to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates a host of target genes involved in cell cycle arrest and apoptosis.[10][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MTT (Assay protocol [protocols.io]
- 7. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Site-specific binding constants for actinomycin D on DNA determined from footprinting studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Integrated Analysis of Mechanistic Insights into Biomolecular Interactions and Molecular Dynamics of Bio-Inspired Cu(II) and Zn(II) Complexes towards DNA/BSA/SARS-CoV-2 3CLpro by Molecular Docking-Based Virtual Screening and FRET Detection [mdpi.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AKT mediates actinomycin D-induced p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specific activation of the p53 pathway by low dose actinomycin D: a new route to p53 based cyclotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Actinomycin C: A Technical Guide for Molecular and Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinomycin (B1170597) C, also known as Dactinomycin, is a potent polypeptide antibiotic isolated from Streptomyces species.[1] Its well-established ability to intercalate into DNA and inhibit transcription has made it an indispensable tool in molecular and cell biology research.[2] This technical guide provides an in-depth overview of Actinomycin C's mechanism of action, its diverse applications in studying fundamental cellular processes, and detailed protocols for its use in experimental settings.
Mechanism of Action
This compound exerts its biological effects primarily by intercalating into the minor groove of double-stranded DNA. This interaction preferentially occurs at G-C rich sequences. The physical presence of the drug in the DNA duplex obstructs the progression of RNA polymerase, thereby inhibiting transcription.[2] While it can inhibit all three eukaryotic RNA polymerases, it shows a degree of selectivity, with RNA polymerase I being the most sensitive.
Beyond transcription inhibition, this compound can also stabilize topoisomerase I-DNA covalent complexes, further contributing to DNA damage and cellular stress.[2] These primary actions trigger a cascade of downstream cellular responses, including cell cycle arrest, apoptosis, and the modulation of various signaling pathways.
Data Presentation: Quantitative Parameters of this compound
The effective concentration of this compound can vary significantly depending on the cell type, experimental objective, and duration of treatment. The following tables summarize key quantitative data for easy reference.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| A2780 | Ovarian Cancer | 1.7 | Not Specified |
| A549 | Lung Cancer | 0.201 | 48 |
| PC3 | Prostate Cancer | 0.276 | 48 |
| HCT-116 | Colorectal Cancer | 2.85 (Actinomycin V) | 48[3] |
| HT-29 | Colorectal Cancer | 6.38 (Actinomycin V) | 48[3] |
| SW620 | Colorectal Cancer | 6.43 (Actinomycin V) | 48[3] |
| SW480 | Colorectal Cancer | 8.65 (Actinomycin V) | 48[3] |
| HepG2 | Hepatocellular Carcinoma | 9,500 (as µg/mL) | Not Specified[4] |
| MCF-7 | Breast Cancer | 20,900 (as µg/mL) | Not Specified[4] |
| B104-1-1 | Neuroblastoma | ~1 | Not Specified[5] |
Note: IC50 values can be influenced by the specific assay conditions and should be determined empirically for each experimental system.
Table 2: Recommended Concentration Ranges for Common Applications
| Application | Concentration Range | Typical Incubation Time | Key Considerations |
| Transcription Inhibition (mRNA half-life studies) | 1 - 10 µg/mL | 1 - 24 h | Concentration and time should be optimized to inhibit transcription without inducing significant apoptosis.[6] |
| Apoptosis Induction | 10 - 1000 nM (0.01 - 1 µM) | 6 - 48 h | Dose and time-dependent; higher concentrations and longer incubation times generally lead to increased apoptosis.[2][7] |
| Cell Cycle Arrest | 1 - 10 nM | 24 - 48 h | Low doses can induce a reversible G1 arrest.[5] |
Signaling Pathways Modulated by this compound
This compound is a potent modulator of several critical signaling pathways, primarily as a consequence of the cellular stress induced by transcription inhibition and DNA damage.
p53 Signaling Pathway
Low doses of this compound are known to specifically activate the p53 pathway.[8][9] This activation is a key mechanism underlying its pro-apoptotic and cell cycle arrest effects. The proposed mechanism involves the inhibition of ribosome biogenesis, which leads to the release of ribosomal proteins that bind to and inhibit MDM2, a key negative regulator of p53. This results in p53 stabilization, phosphorylation, and activation of its downstream targets.[10][11]
Caption: this compound-induced p53 pathway activation.
NF-κB Signaling Pathway
This compound can lead to the "superinduction" of the NF-κB signaling pathway, particularly when used in combination with pro-inflammatory cytokines like IL-1β.[12] This is thought to occur because this compound inhibits the transcription of IκBα, the primary inhibitor of NF-κB. Without the replenishment of IκBα, activated NF-κB remains in the nucleus, leading to a sustained and enhanced transcriptional response of its target genes.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 3. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous inhibition of mitogen-activated protein kinase and phosphatidylinositol 3-kinase pathways augment the sensitivity to actinomycin D in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulus-selective crosstalk via the NF-κB signaling system reinforces innate immune response to alleviate gut infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific activation of the p53 pathway by low dose actinomycin D: a new route to p53 based cyclotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AKT mediates actinomycin D-induced p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Superinduction of NF-kappa B by actinomycin D and cycloheximide in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Chromopeptide Antibiotic: Early Studies and Discovery of Actinomycin C
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The mid-20th century marked a golden era in antibiotic discovery, a period of intense exploration into the microbial world for novel therapeutic agents. Among the significant discoveries of this time were the actinomycins, a family of chromopeptide lactone antibiotics produced by various species of Streptomyces. First isolated in 1940 by Waksman and Woodruff, the actinomycins quickly garnered attention for their potent antibacterial and, subsequently, antitumor properties. This guide delves into the early, pivotal studies of a prominent member of this family, Actinomycin (B1170597) C, focusing on its discovery, isolation, characterization, and initial biological evaluation.
The pioneering work on Actinomycin C was notably advanced by the German chemist Hans Brockmann and his colleagues in the early 1950s. Their research elucidated that this compound was not a single entity but a complex of closely related compounds, which they successfully separated and partially characterized. These early investigations laid the groundwork for understanding the structure-activity relationships of actinomycins and paved the way for their eventual clinical applications.
This technical guide provides a comprehensive overview of these foundational studies, presenting quantitative data in structured tables, detailing early experimental protocols, and visualizing key processes through diagrams to offer a thorough understanding of the initial scientific journey of this compound.
Discovery and Isolation of the this compound Complex
The discovery of this compound is credited to the systematic screening of actinomycetes for antibiotic production. Early research identified Streptomyces chrysomallus as a producer of a potent, red-pigmented antibiotic substance, which was named this compound.
Producing Microorganism
The primary source for the initial isolation of this compound was the soil bacterium Streptomyces chrysomallus. Strains of this microorganism were found to secrete a mixture of actinomycins into the fermentation broth.
Early Fermentation and Extraction Protocols
The initial production of this compound involved submerged culture fermentation of Streptomyces chrysomallus. While specific media compositions varied, they generally consisted of a carbon source (like glucose), a nitrogen source (such as peptone or soybean meal), and essential minerals.
Experimental Protocol: Fermentation and Extraction of this compound (Circa 1950s)
-
Inoculum Preparation: A pure culture of Streptomyces chrysomallus was grown on a suitable agar (B569324) slant to generate a dense spore suspension.
-
Fermentation: A sterile liquid fermentation medium was inoculated with the spore suspension. The composition of a typical medium was:
-
Glucose: 20 g/L
-
Soybean Meal: 20 g/L
-
Sodium Chloride (NaCl): 5 g/L
-
Dipotassium Phosphate (K₂HPO₄): 1.5 g/L
-
Calcium Carbonate (CaCO₃): 2 g/L
-
-
The fermentation was carried out in shake flasks or stirred-tank fermenters at approximately 28-30°C for 5 to 7 days. Aeration was crucial for antibiotic production.
-
Extraction: After the fermentation period, the culture broth was harvested. The mycelium was separated from the broth by filtration or centrifugation. The crude this compound complex was then extracted from the culture filtrate using an organic solvent, typically ethyl acetate. The solvent phase, containing the red-pigmented antibiotic, was then concentrated under reduced pressure to yield a crude extract.
Separation of the this compound Complex
A seminal contribution by Brockmann and Pfennig in 1952 was the demonstration that the crude this compound was a mixture of closely related compounds. They employed the technique of counter-current distribution to separate this complex into three main components: this compound₁, this compound₂, and this compound₃.[1]
Experimental Protocol: Counter-Current Distribution of this compound
-
Apparatus: A Craig counter-current distribution apparatus, consisting of a series of interconnected glass tubes, was used.[2] This allowed for a multi-stage liquid-liquid extraction process.
-
Solvent System: A biphasic solvent system was prepared. A common system for separating actinomycins was a mixture of benzene (B151609) and a buffered aqueous solution.
-
Procedure:
-
The crude this compound extract was dissolved in a small volume of the lower phase of the solvent system and introduced into the first tube of the apparatus.
-
The apparatus was then subjected to a series of several hundred automated transfers. In each transfer, the upper phase was moved to the subsequent tube, while fresh upper phase was introduced into the first tube.
-
This process partitioned the components of the mixture between the mobile upper phase and the stationary lower phase based on their differential partition coefficients.
-
-
Analysis: After the desired number of transfers, the concentration of the actinomycin components in each tube was determined spectrophotometrically by measuring the absorbance of the red pigment. Plotting the concentration against the tube number revealed distinct peaks corresponding to this compound₁, C₂, and C₃.
The workflow for the discovery and separation of the this compound complex is illustrated in the following diagram:
Early Characterization and Biological Activity
Following the successful separation of the this compound complex, initial studies focused on characterizing the individual components and evaluating their biological activities.
Physicochemical Properties
Early characterization relied on techniques such as paper chromatography to assess the purity and relative polarity of the separated components.
Experimental Protocol: Paper Chromatography of this compound Components
-
Stationary Phase: A strip of Whatman No. 1 filter paper was used.
-
Mobile Phase: A suitable solvent system, often a mixture of butanol, acetic acid, and water, was employed.
-
Procedure:
-
A small spot of the purified this compound component (dissolved in a volatile solvent) was applied near the bottom of the paper strip.
-
The paper was then suspended in a sealed chromatography tank with the bottom edge immersed in the mobile phase.
-
The solvent was allowed to ascend the paper by capillary action, separating the components based on their differential partitioning between the stationary paper and the mobile solvent.
-
-
Visualization: The separated actinomycins appeared as distinct red spots on the chromatogram. The retention factor (Rf value) for each spot was calculated to aid in identification and comparison.
Antibacterial Spectrum
The primary biological activity of interest for the newly discovered actinomycins was their antibacterial potency. The this compound complex and its individual components were tested against a range of pathogenic bacteria.
| Microorganism | This compound Complex MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 0.25 | [3] |
| Mycobacterium tuberculosis H37Rv | 0.062 | [3] |
Note: Early quantitative data on the specific MICs for C₁, C₂, and C₃ are scarce in readily available literature. The data presented is for the complex or a mixture of its components.
In Vivo Toxicity
Early toxicological studies were crucial to assess the potential for therapeutic use. These studies were typically conducted in mice to determine the acute toxicity of the compounds.
| Compound/Complex | Animal Model | Route of Administration | LD₅₀ (mg/kg) | Reference(s) |
| Actinomycin D (for comparison) | Mouse | Intraperitoneal (i.p.) | 0.8 | [4] |
| Actinomycin D | Mouse | Intraperitoneal (i.p.) | 4.0 | [5] (Note: High variability in reported values) |
Early Insights into the Mechanism of Action
Even in the early stages of research, it was evident that actinomycins acted through a potent mechanism. The prevailing hypothesis, which has since been extensively validated, was that they interfere with DNA function.
The proposed mechanism involves the intercalation of the planar phenoxazone chromophore of the actinomycin molecule between adjacent guanine-cytosine base pairs in the DNA double helix.[6][7] This binding physically obstructs the progression of RNA polymerase along the DNA template, thereby inhibiting transcription (the synthesis of RNA from a DNA template).
The following diagram illustrates the simplified mechanism of action of this compound:
Early Clinical Studies
The potent cytotoxic effects of this compound observed in preclinical studies led to its investigation as an anticancer agent in the 1950s. One of the earliest and most notable applications was in the treatment of Hodgkin's disease (now known as Hodgkin lymphoma).
Treatment of Hodgkin's Disease
Early clinical trials explored the use of this compound in patients with advanced Hodgkin's disease, often in cases that were resistant to other available therapies.
Clinical Observations from Early Studies (1950s)
-
Patient Population: Patients with advanced or refractory Hodgkin's disease.
-
Dosage and Administration: While protocols varied, a common approach involved the intravenous administration of this compound. One study reported administering the drug to 35 patients with various malignancies.[8]
-
Efficacy: In a study of 11 patients with Hodgkin's disease, four experienced brief objective remissions lasting from two to four months.[8] Other reports also noted remarkable regressions of tumors upon treatment.[9]
-
Toxicity: Early reports suggested that the therapeutic use of this compound was associated with some level of toxicity, though one study with 35 patients reported no evidence of toxic reactions at the administered doses.[8] The potential for pancytopenia was a consideration, suggesting that this compound might be particularly useful in cases where other myelosuppressive agents could not be used.[8]
These early clinical findings, though modest by today's standards, were significant in demonstrating the potential of antibiotic-derived compounds in cancer chemotherapy and spurred further research into the actinomycin family.
Conclusion
The early research on this compound, spearheaded by the meticulous work of Brockmann and his contemporaries, represents a landmark in the history of natural product chemistry and drug discovery. Their successful isolation of Streptomyces chrysomallus, the development of sophisticated separation techniques like counter-current distribution to resolve the this compound complex, and the initial characterization of its potent biological activities provided a crucial foundation for the field. These pioneering studies not only introduced a new class of powerful therapeutic agents but also established fundamental methodologies for the isolation and analysis of complex natural products. The early clinical investigations, particularly in Hodgkin's disease, highlighted the therapeutic potential of these compounds beyond their antibacterial properties, foreshadowing the significant role that actinomycins, especially Actinomycin D, would come to play in cancer chemotherapy. This in-depth look at the genesis of this compound research offers valuable insights into the rigorous scientific inquiry that defined the golden age of antibiotics and continues to inspire modern drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. "Countercurrent Distribution Machine, 1940-1960" by Lyman Craig and Otto Post [digitalcommons.rockefeller.edu]
- 3. Identification of actinomycins by high performance liquid chromatography and fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced toxicity for mice of combinations of antibiotics with Escherichia coli cells or Salmonella typhosa endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of actinomycin D on mouse thymus in vivo chromatin degradation to nucleosomes and inhibition of RNA and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemotherapy - Wikipedia [en.wikipedia.org]
- 7. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The carcinolytic effect of this compound; a report of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in Treatment of Advanced Hodgkin's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cytotoxic Mechanisms of Actinomycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinomycin (B1170597) C, a member of the actinomycin family of chromopeptide lactone antibiotics, is a potent cytotoxic agent with significant applications in cancer chemotherapy and molecular biology research. Its profound anti-tumor activity stems from its ability to intercalate into DNA, primarily at GpC-rich sequences, thereby inhibiting transcription and inducing a cascade of cellular events culminating in cell death. This technical guide provides an in-depth exploration of the cytotoxic effects of Actinomycin C, detailing its molecular mechanisms of action, relevant signaling pathways, and comprehensive experimental protocols for its evaluation.
Core Mechanism of Action
The primary cytotoxic mechanism of this compound is the inhibition of RNA synthesis.[1] By inserting its phenoxazone ring between guanine (B1146940) and cytosine base pairs of DNA, it physically obstructs the movement of RNA polymerase along the DNA template. This leads to a global arrest of transcription, preventing the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). The resulting translational arrest and depletion of short-lived proteins are critical triggers for the subsequent cytotoxic effects.
Quantitative Cytotoxicity Data
The cytotoxic potency of this compound, often presented as the half-maximal inhibitory concentration (IC50), varies across different cell lines. This variability can be attributed to differences in cellular uptake, DNA repair capacity, and the status of key signaling pathways. The following table summarizes the IC50 values of Actinomycin D (a closely related and often interchangeably used analog) in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| HCT-116 | Colorectal Cancer | 2.85 ± 0.10 | 48 |
| HT-29 | Colorectal Cancer | 6.38 ± 0.46 | 48 |
| SW620 | Colorectal Cancer | 6.43 ± 0.16 | 48 |
| SW480 | Colorectal Cancer | 8.65 ± 0.31 | 48 |
| A549 | Lung Carcinoma | 0.201 | 48 |
| PC3 | Prostate Cancer | 0.276 | 48 |
| A2780 | Ovarian Cancer | 1.7 | Not Specified |
| Various Aerodigestive Tract Cancers | Head and Neck, Esophageal, Lung | 0.021 - 2.96 | Not Specified |
Note: IC50 values are highly dependent on experimental conditions, including cell density, incubation time, and the specific assay used.
Signaling Pathways in this compound-Induced Cytotoxicity
This compound-induced cytotoxicity is a multi-faceted process involving the activation of several key signaling pathways that converge on cell cycle arrest and apoptosis.
p53-Dependent Apoptotic Pathway
In cells with functional p53, this compound is a potent activator of this tumor suppressor protein.[2][3] The inhibition of transcription leads to a reduction in the levels of MDM2, a key negative regulator of p53.[2] This stabilization and activation of p53 triggers the transcription of pro-apoptotic genes, such as BAX and PUMA, leading to the initiation of the intrinsic apoptotic cascade.[2][4]
Caption: p53-dependent apoptotic pathway induced by this compound.
Mitochondrial (Intrinsic) Pathway of Apoptosis
This compound can induce apoptosis through the mitochondrial pathway, even in cells with mutated or non-functional p53.[5] This process is often mediated by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5] Activated JNK can lead to the upregulation of pro-apoptotic Bcl-2 family members like Bax.[6] This disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[6][7] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis.[7]
Caption: Mitochondrial pathway of apoptosis induced by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cytotoxic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include untreated and vehicle (DMSO) control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.[10]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.[11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Caption: Workflow for cell cycle analysis using propidium iodide.
Conclusion
This compound exerts its potent cytotoxic effects primarily through the inhibition of transcription, leading to the activation of well-defined signaling pathways that culminate in cell cycle arrest and apoptosis. A thorough understanding of these mechanisms, supported by robust and reproducible experimental data, is crucial for its continued application in oncology and for the development of novel therapeutic strategies. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working with this important cytotoxic agent.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 | MDPI [mdpi.com]
- 6. Conditioned medium from actinomycin D-treated apoptotic cells induces mitochondria-dependent apoptosis in bystander cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bosterbio.com [bosterbio.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. researchtweet.com [researchtweet.com]
Foundational Research on the Antibiotic Properties of Actinomycin C: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Actinomycin (B1170597) C, a member of the actinomycin class of chromopeptide lactone antibiotics, was first isolated from Streptomyces species. While renowned for its potent antitumor properties, which have led to its clinical use as a chemotherapeutic agent (as Actinomycin D), its foundational antibiotic activity remains a key area of scientific interest. This technical guide provides an in-depth overview of the core antibiotic properties of Actinomycin C, focusing on its mechanism of action, antimicrobial efficacy, relevant experimental protocols, and the cellular pathways it modulates.
Core Mechanism of Antibiotic Action
The primary antibacterial and cytotoxic effect of this compound is achieved through the potent inhibition of transcription, a fundamental process for bacterial survival and replication. This inhibition is a direct result of its unique interaction with the DNA double helix.
1.1. DNA Intercalation and Binding:
This compound's structure consists of a planar phenoxazone ring system and two cyclic pentapeptide side chains. This architecture is critical to its function:
-
Phenoxazone Ring Intercalation: The flat phenoxazone chromophore intercalates, or inserts itself, into the DNA double helix, specifically at guanine-cytosine (G-C) rich regions.[1][2][3] This insertion physically separates adjacent base pairs, causing a local unwinding and deformation of the DNA structure.[4]
-
Pentapeptide Chain Binding: The two cyclic pentapeptide chains project from the intercalated ring and fit snugly into the minor groove of the DNA.[1][4] They form specific hydrogen bonds and van der Waals interactions, primarily with guanine (B1146940) residues, which anchors the molecule in place and confers its sequence specificity, creating a highly stable Actinomycin-DNA complex.[1]
This stable binding effectively creates a physical roadblock on the DNA template.
1.2. Inhibition of Transcription:
The formation of the Actinomycin-DNA complex is the direct cause of transcription inhibition. RNA polymerase, the enzyme responsible for transcribing DNA into RNA, is unable to traverse the distorted DNA strand where this compound is bound.[5][6][7] This blockage prevents the elongation of the nascent RNA chain, leading to a global shutdown of gene transcription.[2][8] Because transcription is essential for producing messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), its cessation halts protein synthesis and ultimately leads to bacterial cell death.
Antimicrobial Spectrum and Efficacy
This compound demonstrates notable activity primarily against Gram-positive bacteria, including drug-resistant strains. Its efficacy against Gram-negative bacteria is generally lower, which is often attributed to the outer membrane of Gram-negative organisms acting as a permeability barrier. The following table summarizes the Minimum Inhibitory Concentration (MIC) values from various studies. Note that data is often for Actinomycin D or X2, which are structurally similar analogues.
| Bacterial Species | Strain Information | Actinomycin Analogue | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MTCC 96 | Actinomycin D/V/X2 | 1.95 - 3.9 | [1] |
| Staphylococcus aureus | (General Strain) | Actinomycin D | 2 | [5] |
| Staphylococcus aureus | MRSA (Multiple Strains) | Actinomycin D | 2 - 8 | [9] |
| Staphylococcus aureus | MRSA (Multiple Strains) | Actinomycin X2 | 3.125 - 12.5 | [3] |
| Bacillus subtilis | MTCC 619 | Actinomycin D/V/X2 | 3.9 - 7.8 | [1] |
| Bacillus subtilis | (General Strain) | Actinomycin D | 0.04 - 0.15 (µM) | [2] |
| Bacillus cereus | (General Strain) | Actinomycin D | 0.04 - 0.15 (µM) | [2] |
| Vancomycin-Resistant Enterococcus | VRE (Clinical Isolate) | Actinomycin D/V/X2 | 1.95 - 2.0 | [1] |
| Escherichia coli | MTCC 1885 | Actinomycin D/V/X2 | 15.62 - 31.25 | [1] |
| Klebsiella pneumoniae | MTCC 109 | Actinomycin D/V/X2 | 31.25 - 62.5 | [1] |
Note: MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.[10][11] Lower values indicate higher potency.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution assay is the gold-standard method for determining the MIC of an antimicrobial agent against a specific microorganism.[6]
Objective: To determine the lowest concentration of this compound required to inhibit the visible growth of a target bacterium.
Materials:
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Pure culture of the test bacterium.
-
Spectrophotometer or densitometer.
-
Sterile saline solution (0.85% w/v).
-
Incubator (37°C).
Methodology:
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into broth and incubated to achieve logarithmic growth.
-
The turbidity of the overnight culture is measured and adjusted with sterile saline or broth to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This standardized suspension is then further diluted into the test medium to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
A serial two-fold dilution of the this compound stock solution is prepared directly in the 96-well plate.
-
For example, 100 µL of sterile broth is added to wells 2 through 12. 200 µL of the starting this compound concentration is added to well 1.
-
100 µL is transferred from well 1 to well 2, mixed, and this process is repeated sequentially down to well 10, creating a concentration gradient. Well 11 serves as a positive control (bacteria, no drug) and well 12 as a negative/sterility control (broth only).
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well (typically 10 µL or 100 µL depending on the dilution scheme) except for the negative control.
-
The plate is incubated at 37°C for 16-24 hours.
-
-
Reading and Interpretation:
-
After incubation, the plate is examined visually or with a plate reader for turbidity.
-
The MIC is recorded as the lowest concentration of this compound at which there is no visible bacterial growth, as compared to the positive control well.[6]
-
Modulation of Cellular Signaling Pathways
Beyond the primary mechanism of transcription inhibition, this compound's interaction with the cell triggers several downstream signaling cascades, particularly those related to apoptosis (programmed cell death). While extensively studied in eukaryotic cells for its anticancer effects, these pathways are relevant to its potent biological activity.
-
p53-Mediated Apoptosis: By causing DNA damage and blocking transcription, this compound can induce the expression of the tumor suppressor protein p53. Activated p53 can halt the cell cycle and, at sufficient concentrations, initiate the intrinsic pathway of apoptosis.
-
Extrinsic Apoptosis Pathway: Research has shown that Actinomycin D can activate the extrinsic pathway of apoptosis. This involves the upregulation of death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of caspase-8, a key initiator of the apoptotic cascade.
-
Downregulation of Mcl-1: Actinomycin D treatment leads to a rapid decrease in the mRNA and protein levels of Mcl-1, an anti-apoptotic protein with a short half-life. The loss of Mcl-1 sensitizes cells to apoptotic stimuli, synergistically enhancing cell death.
References
- 1. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification, Bioactivity, and Productivity of Actinomycins from the Marine-Derived Streptomyces heliomycini [frontiersin.org]
- 3. Isolation, characterization, anti-MRSA evaluation, and in-silico multi-target anti-microbial validations of actinomycin X2 and actinomycin D produced by novel Streptomyces smyrnaeus UKAQ_23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro antimicrobial activity of marine actinobacteria against multidrug resistance Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
- 10. idexx.dk [idexx.dk]
- 11. idstewardship.com [idstewardship.com]
Actinomycin C: A Technical Guide to its Application in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinomycin (B1170597) C, a potent polypeptide antibiotic isolated from Streptomyces species, has long been a cornerstone in the study of apoptosis. Its primary mechanism of action, the intercalation into DNA and inhibition of RNA polymerase, triggers a cascade of cellular events culminating in programmed cell death. This makes it an invaluable tool for elucidating the complex signaling networks that govern apoptosis. This technical guide provides an in-depth overview of Actinomycin C's role in apoptosis research, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Mechanism of Action in Apoptosis Induction
This compound induces apoptosis through a multi-faceted approach that primarily involves the intrinsic (mitochondrial) and, in some cellular contexts, the extrinsic (death receptor) pathways. The core of its apoptotic stimulus lies in its ability to act as a transcription inhibitor.[1] This leads to a rapid depletion of short-lived anti-apoptotic proteins, particularly Mcl-1, a key member of the Bcl-2 family.[1][2] This disruption of the delicate balance between pro- and anti-apoptotic Bcl-2 family proteins is a critical event that initiates the mitochondrial apoptotic cascade.[2]
In cells with functional p53, Actinomycin D can stabilize and activate this crucial tumor suppressor protein.[1][3][4] Activated p53, in turn, can upregulate the expression of pro-apoptotic proteins like PUMA and Bax, further amplifying the signal for mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[1][5]
Quantitative Data: Efficacy of this compound in Inducing Apoptosis
The effective concentration and treatment duration of this compound for inducing apoptosis can vary significantly depending on the cell line. The following tables summarize key quantitative data from various studies.
| Cell Line | IC50 (48h Treatment) | Reference |
| HCT-116 | 2.85 ± 0.10 nM | [6] |
| HT-29 | 6.38 ± 0.46 nM | [6] |
| SW620 | 6.43 ± 0.16 nM | [6] |
| SW480 | 8.65 ± 0.31 nM | [6] |
| A549 | Not specified | [7] |
| H460 | Not specified | [7] |
Table 1: IC50 values of Actinomycin V (an analogue of Actinomycin D) in various colorectal cancer cell lines.[6]
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| H460 | 4, 6, 8 nM | 24h and 48h | Activation of caspase-3 and cleavage of PARP | [7] |
| A549 | 8, 12, 16 nM | 24h and 48h | Activation of caspase-3 and cleavage of PARP | [7] |
| HCT-116 | 1.5, 3.0, 6.0 nM | 24h | Increased apoptotic cells (from 15.79% to 61.53%) | [6] |
| MG63 | 0.1, 0.5, 1, 5 µM | 24h | Increased cleaved caspase-3 | [8] |
| SiHa | 100 ng/mL | 24h | Induction of early and late apoptotic biomarkers | [9] |
| PANC-1 | 1, 10, 100 ng/mL | Not specified | Dose-dependent apoptosis | [10][11] |
Table 2: Effective concentrations and durations of this compound treatment for inducing apoptosis in various cell lines.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound leverages several key signaling pathways to execute programmed cell death. The following diagrams, generated using the DOT language, illustrate these intricate networks.
Intrinsic (Mitochondrial) Apoptosis Pathway
Caption: Intrinsic pathway activated by this compound.
PI3K/AKT and JNK Signaling in this compound-Induced Apoptosis
Caption: Role of PI3K/AKT and JNK pathways.
Experimental Protocols
Induction of Apoptosis with this compound
This protocol provides a general guideline for inducing apoptosis in cultured cells. Optimization of concentration and incubation time is crucial for each specific cell line.
Materials:
-
Cell culture medium appropriate for the cell line
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in fresh cell culture medium from the stock solution. A common concentration range to test is 1 nM to 10 µM.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours).
-
After incubation, harvest the cells for downstream analysis of apoptosis.
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis using this compound as described above.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of FITC Annexin V to the cell suspension.[12]
-
Add 5-10 µL of Propidium Iodide (PI) solution.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.[12]
Interpretation of Results:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Mcl-1, anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.[6]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to quantify changes in protein expression, normalizing to a loading control like β-actin or GAPDH.
Experimental Workflow for Apoptosis Studies using this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific activation of the p53 pathway by low dose actinomycin D: a new route to p53 based cyclotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometric Analysis of Apoptotic Biomarkers in Actinomycin D-Treated SiHa Cervical Cancer Cells [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pufei.com [pufei.com]
The Advent and Evolution of Actinomycin C in Oncology: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinomycin (B1170597) C, a member of the actinomycin family of chromopeptide lactone antibiotics, represents a pivotal chapter in the history of cancer chemotherapy. Initially isolated from Streptomyces species, its potent anti-neoplastic properties heralded a new era of cytotoxic agents. This technical guide provides an in-depth exploration of the historical trajectory of Actinomycin C in cancer therapy, detailing its mechanism of action, early clinical applications, and the signaling pathways it perturbs. Quantitative data from seminal clinical studies are tabulated for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visually rendered using Graphviz to offer a clear, logical representation of the underlying molecular and procedural intricacies.
Discovery and Early Development
The journey of this compound began in the 1940s with the discovery of actinomycins by Selman Waksman and H. Boyd Woodruff. These compounds, isolated from soil bacteria of the genus Streptomyces, were initially investigated for their antibiotic properties. However, their profound cytotoxicity soon pointed towards a potential role in cancer treatment. This compound, a mixture of Actinomycin C1 (D), C2, and C3, emerged as a promising candidate for anti-neoplastic therapy in the early 1950s.
Mechanism of Action: DNA Intercalation and Transcription Inhibition
The primary mechanism by which this compound exerts its cytotoxic effects is through the inhibition of DNA-dependent RNA synthesis. This is achieved through a process of DNA intercalation, where the planar phenoxazone ring of the actinomycin molecule inserts itself between guanine-cytosine base pairs of the DNA double helix. The two cyclic pentapeptide side chains of the molecule fit into the minor groove of the DNA, further stabilizing the complex. This physical obstruction prevents the progression of RNA polymerase along the DNA template, thereby halting transcription.
Key Preclinical and Clinical Findings: A Quantitative Overview
Early clinical investigations of this compound focused on its efficacy in various hematological and solid tumors. The following tables summarize the key quantitative data from these pioneering studies.
Table 1: Early Clinical Trial Results of this compound in Hodgkin's Disease (1957) [1][2]
| Number of Patients | Diagnosis | Dosage | Objective Remission | Duration of Remission |
| 11 | Hodgkin's Disease | Varied | 4 | 2-4 months |
| 24 | Other Malignancies | Varied | Limited/Short periods | Not specified |
Table 2: Outcomes of the Second National Wilms' Tumor Study (NWTS-2) [3]
| Treatment Group | Number of Patients | Two-Year Relapse-Free Survival | Two-Year Survival Rate |
| Group I (AMD + VCR, 6 months) | 188 | 88% | 95% |
| Group I (AMD + VCR, 15 months) | |||
| Groups II, III, IV (AMD + VCR) | 268 | 63% | - |
| Groups II, III, IV (AMD + VCR + Adriamycin) | 77% | - |
Table 3: Treatment Outcomes in Low-Risk Gestational Trophoblastic Neoplasia [4]
| Treatment | Number of Patients | Complete Remission (First-line) |
| Weekly Methotrexate | 100 | 71% |
| Biweekly Actinomycin-D | 70 | 78.5% |
Detailed Experimental Protocols
The elucidation of this compound's mechanism of action and its cellular effects has been reliant on a variety of sophisticated experimental techniques. Below are detailed protocols for key assays.
DNA Intercalation Analysis via Thermal Melting (Tm) Assay
Objective: To determine the effect of this compound on the thermal stability of DNA, which is indicative of intercalation.
Protocol:
-
DNA Preparation: Prepare a solution of calf thymus DNA (or a specific DNA oligonucleotide) at a concentration of 50-100 µM in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in the same buffer as the DNA.
-
Sample Preparation: In a quartz cuvette, mix the DNA solution with varying concentrations of this compound. Include a control sample with DNA and buffer only. Allow the samples to equilibrate at room temperature for at least 30 minutes.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to 260 nm.
-
Melting Curve Acquisition:
-
Equilibrate the samples at a starting temperature of 25°C.
-
Increase the temperature at a rate of 1°C/minute up to 95°C.
-
Record the absorbance at 260 nm at 1°C intervals.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the sigmoidal curve. This can be determined from the peak of the first derivative of the melting curve.
-
An increase in the Tm of DNA in the presence of this compound indicates stabilization of the double helix due to intercalation.
-
Inhibition of RNA Synthesis Assay
Objective: To quantify the inhibitory effect of this compound on RNA synthesis in cultured cells.
Protocol:
-
Cell Culture: Plate cancer cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 1, 2, 4, 8 hours). Include an untreated control.
-
Metabolic Labeling (Optional, for nascent RNA):
-
During the last 30-60 minutes of the this compound treatment, add a radiolabeled RNA precursor (e.g., [³H]-uridine) to the culture medium.
-
-
RNA Isolation:
-
Wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., containing TRIzol).
-
Isolate total RNA using a standard RNA extraction protocol (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation).[5]
-
-
Quantification of RNA Synthesis:
-
If using radiolabeling: Measure the incorporation of the radiolabel into the RNA fraction using a scintillation counter. A decrease in radioactivity in treated cells compared to control cells indicates inhibition of RNA synthesis.
-
If not using radiolabeling (for total RNA levels): Quantify the total RNA yield using a spectrophotometer (A260). A time-dependent decrease in total RNA with this compound treatment can indicate inhibition of synthesis coupled with normal RNA turnover.
-
For specific transcripts (qPCR): Synthesize cDNA from the isolated RNA and perform quantitative PCR (qPCR) for specific housekeeping genes and genes of interest. A decrease in the mRNA levels of short-lived transcripts in treated cells is indicative of transcription inhibition.[5]
-
Signaling Pathways Modulated by this compound
This compound's interaction with DNA and subsequent cellular stress triggers a cascade of signaling events that contribute to its anti-cancer activity. Key among these are the p53 and NF-κB pathways.
The p53-Dependent Apoptotic Pathway
Low concentrations of Actinomycin D have been shown to specifically activate the p53 pathway.[6] This activation can lead to cell cycle arrest, providing a protective effect for normal cells, or induce apoptosis in cancer cells.[7][8][9]
Caption: p53 signaling pathway activated by this compound.
Modulation of the NF-κB Signaling Pathway
The cellular stress induced by this compound can also lead to the activation of the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation.
Caption: NF-κB signaling pathway modulated by this compound.
Experimental Workflow Diagrams
Workflow for Assessing this compound-Induced Apoptosis
Caption: Experimental workflow for apoptosis assessment.
Conclusion
This compound holds a significant place in the history of oncology, not only for its pioneering role as a chemotherapeutic agent but also for its contribution to our understanding of fundamental cellular processes like transcription. While its clinical use has been refined and in some cases superseded by newer, more targeted therapies, it remains an important drug for specific malignancies, such as Wilms' tumor and gestational trophoblastic neoplasia.[10][11] The detailed mechanisms and pathways elucidated through the study of this compound continue to inform modern drug development and our broader understanding of cancer biology. This technical guide serves as a comprehensive resource for researchers and professionals, providing a historical context, quantitative data, and detailed methodologies to support ongoing and future investigations into this seminal anti-cancer agent.
References
- 1. THE CARCINOLYTIC EFFECT OF this compound—A Report of Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The carcinolytic effect of this compound; a report of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The treatment of Wilms' tumor: results of the Second National Wilms' Tumor Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-agent chemotherapy in low-risk gestational trophoblastic neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific activation of the p53 pathway by low dose actinomycin D: a new route to p53 based cyclotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKT mediates actinomycin D-induced p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Treatment of Wilms tumor relapsing after initial treatment with vincristine and actinomycin D: a report from the National Wilms Tumor Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase III Randomized Trial of Pulse Actinomycin-D Vs. Multi-Day Methotrexate for the Treatment of Low-Risk Gestational Trophoblastic Neoplasia | Dana-Farber Cancer Institute [dana-farber.org]
A Comprehensive Technical Guide to the Laboratory Use of Actinomycin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental principles and applications of Actinomycin (B1170597) C in a laboratory setting. It is designed to serve as a technical resource for professionals engaged in cellular and molecular biology research, as well as drug development.
Introduction to Actinomycin C
This compound is a polypeptide antibiotic produced by soil bacteria of the genus Streptomyces, notably Streptomyces chrysomallus.[1][2] It is a member of the actinomycin family, a class of potent antineoplastic agents.[2][3] In the laboratory, it is primarily utilized as a specific inhibitor of transcription.[4][5]
It is important to note that the term "this compound" is often used in literature, and it is structurally very similar to Actinomycin D (also known as Dactinomycin). Actinomycin D is the most widely studied compound in this family and is often used as a synonym for Actinomycin C1.[6][7] Their primary mechanism of action is virtually identical, involving the inhibition of RNA synthesis by binding to DNA.[6][8] This guide will draw upon data for both, given their functional equivalence in most laboratory contexts.
Mechanism of Action
The primary cytotoxic effect of this compound stems from its ability to interfere with DNA-dependent RNA synthesis.[6][9] This is achieved through a multi-step process:
-
DNA Intercalation: The planar phenoxazone ring of the actinomycin molecule inserts itself, or intercalates, between adjacent guanine-cytosine (G-C) base pairs in the DNA double helix.[5][8][10] This binding is highly specific to G-C rich regions.[10]
-
Inhibition of RNA Polymerase: The stable complex formed between this compound and DNA acts as a physical barrier, obstructing the progression of RNA polymerase along the DNA template.[7][8] This effectively halts the elongation of the nascent RNA chain, thereby inhibiting transcription.[2] RNA polymerase I, responsible for ribosomal RNA transcription, is particularly sensitive.[11]
-
Topoisomerase Interference: this compound can also interfere with the function of topoisomerase II, an enzyme that resolves DNA supercoils during replication and transcription.[8][12] By stabilizing the topoisomerase-DNA complex, it further hinders these critical cellular processes.[2]
Core Laboratory Applications
This compound's potent ability to halt transcription makes it an invaluable tool for various experimental applications.
-
Transcription Inhibition and mRNA Stability Assays: A primary use of this compound is to measure the decay rate, or half-life, of messenger RNA (mRNA).[4][5] By treating cells with this compound, new transcription is blocked. Researchers can then collect samples at various time points to quantify the amount of a specific mRNA remaining. The rate of its disappearance reflects its stability, a key aspect of post-transcriptional gene regulation.[4] This method is advantageous as it allows for the measurement of endogenous mRNA decay without the need for genetic modification of the cells.[4]
-
Induction of Apoptosis: this compound is a potent inducer of programmed cell death, or apoptosis, in a wide variety of cell types, particularly cancer cells.[13][14] This property is leveraged in cancer research to study the molecular pathways governing apoptosis and to screen for potential therapeutic synergies.[15] By inhibiting the transcription of anti-apoptotic genes, this compound shifts the cellular balance towards cell death.[13]
Quantitative Data Summary: Effective Concentrations
The effective concentration of this compound can vary significantly depending on the cell line, experimental duration, and the desired outcome (e.g., transcription inhibition vs. apoptosis induction). The following tables summarize quantitative data from various studies.
Table 1: Apoptosis and Cytotoxicity Studies
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|
| MG63 (Osteosarcoma) | 0.1 - 5 µM | 24 hours | Inhibition of proliferation and induction of apoptosis.[13] | [13] |
| MG63 (Osteosarcoma) | 5 µM | 2 - 24 hours | Time-dependent increase in apoptosis (23.2% at 2h, 55.5% at 24h).[13] | [13] |
| HepG2 (Hepatocellular Carcinoma) | 1 - 5 µM | 24 hours | DNA fragmentation and p53-dependent cell death.[16][17] | [16][17] |
| PANC-1 (Pancreatic Cancer) | 10 ng/mL (~8 nM) | Not Specified | Induction of apoptosis via JNK/SAPK and Bax pathways.[14] | [14] |
| A2780 (Ovarian Cancer) | 1.7 nM | Not Specified | Cytotoxicity.[18] | [18] |
| A549 (Lung Cancer) | 0.201 nM (EC50) | 48 hours | Reduction in cell viability.[18] | [18] |
| PC3 (Prostate Cancer) | 0.276 nM (EC50) | 48 hours | Reduction in cell viability.[18] | [18] |
| K562 (CML) | 1-2 ng/mL (~0.8-1.6 nM) | Not Specified | IC50 in clonogenic assays.[19] |[19] |
Table 2: Transcription Inhibition Studies
| Cell Line | Concentration | Incubation Time | Application/Effect | Reference |
|---|---|---|---|---|
| Mouse iPSCs | 10 µg/mL (~8 µM) | 1 - 8 hours | mRNA stability assay.[4] | [4] |
| K562 (CML) | 60 ng/mL (~48 nM) | 3 hours | IC50 for RNA synthesis inhibition ([3H]uridine incorporation).[19] | [19] |
| C2C12 (Myoblast) | 0.05 µg/mL (~40 nM) | 3 hours | Specific inhibition of RNA Polymerase I.[20] | [20] |
| C2C12 (Myoblast) | 20 µg/mL (~16 µM) | 3 hours | Inhibition of RNA Polymerase I and II.[20] |[20] |
Experimental Protocols
Protocol 1: General Procedure for Cell Treatment
This protocol provides a basic framework for treating cultured cells with this compound.
-
Reagent Preparation:
-
Cell Seeding:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of treatment.
-
-
Treatment:
-
The following day, remove the culture medium.
-
Add fresh, pre-warmed medium containing the desired final concentration of this compound. To ensure even distribution, dilute the stock solution in a small volume of media before adding it to the culture dish.[4]
-
Include a vehicle control (medium with an equivalent amount of DMSO or ethanol) in parallel.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) under standard culture conditions (37°C, 5% CO2).
-
-
Downstream Analysis:
-
Harvest cells for subsequent analysis, such as viability assays (e.g., MTT, trypan blue), apoptosis assays (e.g., Annexin V staining, caspase activity), protein extraction for Western blotting, or RNA extraction for qPCR.
-
Protocol 2: mRNA Stability Assay Workflow
This protocol outlines the steps to measure mRNA half-life following transcriptional arrest.
-
Cell Seeding: Plate an equal number of cells for each time point to be analyzed (e.g., six wells for a 0, 1, 2, 4, 6, and 8-hour time course).
-
Initial Sample (T=0): Before adding the inhibitor, harvest the cells from the first well/dish. This serves as the zero time point, representing the initial mRNA level.
-
Transcription Inhibition: Add this compound to the remaining wells at a final concentration sufficient to block transcription (e.g., 5-10 µg/mL).[4]
-
Time-Course Collection: At each subsequent time point (e.g., 1, 2, 4, 6, 8 hours), harvest the cells from one well. Immediately lyse the cells in a suitable reagent (e.g., TRI Reagent) to preserve RNA integrity and freeze at -80°C.[4]
-
RNA Extraction: Isolate total RNA from all samples. It is crucial to perform a DNase treatment to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme.[4]
-
Quantitative PCR (qPCR): Quantify the relative abundance of the target mRNA and a stable reference (housekeeping) gene in each sample.
-
Data Analysis: Normalize the target mRNA level at each time point to the reference gene. Plot the relative mRNA abundance against time. The time it takes for the mRNA level to decrease by 50% from the T=0 value is the mRNA half-life.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound treatment can trigger apoptosis through the activation of several distinct signaling cascades. The specific pathway engaged can be cell-type dependent.
-
p53-Dependent Pathway: In cells with functional p53, this compound-induced DNA damage and nucleolar stress can lead to the stabilization and activation of the p53 tumor suppressor protein.[2] Activated p53 can then transcriptionally upregulate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[2][14]
-
JNK/SAPK Pathway: The c-Jun N-terminal kinase (JNK), also known as stress-activated protein kinase (SAPK), can be activated in response to this compound.[14] This pathway can promote apoptosis independently or in concert with p53.
-
Extrinsic Pathway Activation: Some studies show that this compound can enhance cell killing by activating the extrinsic (death receptor) pathway of apoptosis, which involves the activation of caspase-8.[11][15]
References
- 1. scbt.com [scbt.com]
- 2. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 3. This compound | C63H88N12O16 | CID 3084037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rpicorp.com [rpicorp.com]
- 7. Dactinomycin - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Dactinomycin? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. youtube.com [youtube.com]
- 11. pnas.org [pnas.org]
- 12. Chemotherapy - Wikipedia [en.wikipedia.org]
- 13. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. selleckchem.com [selleckchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Measuring mRNA Half-Life Using Actinomycin D
Introduction
The stability of messenger RNA (mRNA) is a critical component of post-transcriptional gene regulation. The overall level of any given mRNA in a cell is determined by the balance between its synthesis (transcription) and its degradation.[1][2][3] The rate of mRNA decay is often described by its half-life (t½), the time it takes for half of the mRNA molecules for a specific gene to be degraded. Measuring mRNA half-life provides valuable insights into gene expression dynamics and the mechanisms that control cellular responses to various stimuli.[1][2][3] In mammalian cells, mRNA half-lives can vary widely, from a few minutes for highly regulated genes like proto-oncogenes to several hours or even days for stable housekeeping genes.[4][5] This protocol details the use of Actinomycin (B1170597) D, a potent transcription inhibitor, to measure the half-life of endogenous mRNA.
Principle of the Assay
Actinomycin D is an antibiotic that effectively inhibits transcription in both prokaryotic and eukaryotic cells.[6][7] Its primary mechanism of action involves intercalating into double-stranded DNA, primarily at guanine-cytosine (G-C) base pairs.[8][9] This binding forms a stable complex with the DNA, which physically obstructs the progression of RNA polymerase, thereby halting the synthesis of new RNA transcripts.[1][8][10]
By treating cells with Actinomycin D, global transcription is rapidly shut off.[8] This allows researchers to monitor the decay of pre-existing mRNA molecules over a specific time course. The amount of a target mRNA remaining at various time points after the addition of the inhibitor is quantified, typically by quantitative real-time PCR (qRT-PCR). The rate of decrease in mRNA abundance is then used to calculate its half-life.[1][11] This method is advantageous because it allows for the measurement of endogenous mRNA decay without the need for introducing foreign reporter genes.[1][11]
Quantitative Data: Typical mRNA Half-Lives in Mammalian Cells
The stability of mRNA transcripts varies significantly depending on their function. Genes involved in rapid cellular responses, such as transcription factors, tend to have short half-lives, while those encoding structural or metabolic proteins are generally more stable.
| Gene/Transcript Category | Typical Half-Life (t½) | Cell Line | Reference |
| Median mRNA Half-Life | ~10 hours | Human HepG2 & Bud8 cells | [12][13] |
| Short-Lived mRNAs | < 2 hours | Human HepG2 & Bud8 cells | [12][13] |
| c-fos (Proto-oncogene) | 10 - 15 minutes | Mammalian cells | [5] |
| Transcription Factors | Enriched in "fast-decaying" fraction (<2h) | Human cells | [12] |
| Biosynthetic Proteins | Enriched in "slow-decaying" fraction | Human cells | [12] |
| β-globin | > 8 hours | NIH3T3 cells | [5] |
| Ribosomal Protein mRNAs | ~10 hours | Cultured cells | [14] |
Experimental Protocols
Protocol 1: Determination of mRNA Half-Life using Actinomycin D and qRT-PCR
This protocol describes the full workflow from cell treatment to data analysis for measuring the half-life of a target mRNA.
A. Materials and Reagents
-
Cell Culture:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates (e.g., 6-well plates)
-
-
Transcription Inhibition:
-
Actinomycin D (Sigma-Aldrich, A4262 or similar)
-
Dimethyl sulfoxide (B87167) (DMSO) or DEPC-treated water for stock solution
-
-
RNA Isolation:
-
RNA extraction kit (e.g., Qiagen RNeasy Kit, Thermo Fisher TRIzol)
-
DNase I, RNase-free
-
-
cDNA Synthesis:
-
Reverse transcriptase kit (e.g., Superscript III, Bio-Rad iScript)
-
Oligo(dT) primers and/or random hexamers
-
dNTPs
-
-
qRT-PCR:
-
SYBR Green or TaqMan Master Mix
-
Forward and reverse primers for the target gene and a stable reference gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
-
B. Preparation of Actinomycin D Stock Solution
-
Caution: Actinomycin D is toxic and should be handled with appropriate personal protective equipment (PPE).
-
To prepare a 2 mg/mL stock solution, carefully add 5 mL of DEPC-treated water to a 10 mg vial of Actinomycin D.[8]
-
Protect the vial from light by wrapping it in aluminum foil.
-
Store the vial at 4°C for 4-7 days to allow the powder to dissolve completely. The solution can be stored at 4°C for up to one year.[8]
C. Experimental Procedure
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in approximately 70-80% confluency on the day of the experiment. Culture overnight under standard conditions.
-
-
Actinomycin D Treatment and Time Course:
-
Prepare the working concentration of Actinomycin D in pre-warmed complete culture medium. A final concentration of 5-10 µg/mL is commonly used.[5][15][16]
-
Time Point 0: Before adding Actinomycin D, harvest the first set of cells. This will serve as the 0-hour time point. Wash the cells once with PBS and proceed immediately to RNA isolation or lyse the cells directly in the plate with the appropriate lysis buffer from your RNA extraction kit.
-
Aspirate the old medium from the remaining wells and add the medium containing Actinomycin D.
-
Incubate the cells and harvest subsequent time points (e.g., 2, 4, 6, 8, and 12 hours) in the same manner as the 0-hour sample. The chosen time points should be adjusted based on the expected half-life of the target mRNA.[14]
-
-
Total RNA Isolation:
-
Isolate total RNA from the cell lysates collected at each time point using a commercial RNA extraction kit, following the manufacturer's protocol.[17]
-
Crucial Step: Perform an on-column or in-solution DNase I digestion to remove any contaminating genomic DNA, which can lead to false-positive results in qPCR.[18]
-
Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.[1]
-
A mixture of random hexamers and oligo(dT) primers can improve the efficiency of cDNA synthesis.[1]
-
Perform the reaction according to the manufacturer's protocol. A typical reaction involves incubating RNA with primers and dNTPs at 65°C, followed by the addition of reverse transcriptase and incubation at 50°C for 1 hour.[1]
-
Terminate the reaction by heating to 70°C for 15 minutes.[1]
-
Dilute the resulting cDNA (e.g., 1:10) with nuclease-free water for use in qPCR.[1][17]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for your gene of interest, and nuclease-free water.
-
Dispense the master mix into a 96-well qPCR plate.
-
Add the diluted cDNA template to the appropriate wells. Include technical replicates (duplicates or triplicates) for each sample.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[19]
-
Repeat the process for a stable reference gene (e.g., GAPDH, ACTB).
-
D. Data Analysis and Half-Life Calculation
-
Calculate ΔCt: For each time point, calculate the ΔCt value by subtracting the average Ct of the reference gene from the average Ct of the target gene.
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
-
Calculate ΔΔCt: Normalize all time points to the 0-hour time point. Calculate the ΔΔCt by subtracting the ΔCt of the 0-hour sample from the ΔCt of each subsequent time point sample.
-
ΔΔCt = ΔCt(time point x) - ΔCt(time point 0)
-
-
Calculate Relative mRNA Abundance: The amount of mRNA remaining at each time point, relative to the 0-hour mark, is calculated using the formula 2-ΔΔCt.
-
Determine mRNA Half-Life:
-
Plot the relative mRNA abundance (as a percentage of the 0-hour level) against time.
-
Fit the data to a one-phase exponential decay curve using software like GraphPad Prism.[16]
-
The software will directly calculate the half-life (t½) from the decay curve. The half-life is the time it takes for the mRNA level to drop to 50%.
-
Visualizations
Caption: Mechanism of Actinomycin D action.
Caption: Experimental workflow for mRNA half-life determination.
References
- 1. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Messenger RNA - Wikipedia [en.wikipedia.org]
- 5. Messenger RNA Half-Life Measurements in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. mRNA Stability Analysis Using Actinomycin D Assay - mRNA-based Drug R&D Service [mrnabased-drug.com]
- 8. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Actinomycin and DNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Actinomycin D based Evaluation Service - Creative Biolabs [mrna.creative-biolabs.com]
- 12. Decay Rates of Human mRNAs: Correlation With Functional Characteristics and Sequence Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Typical mRNA half life in human cells - Human Homo sapiens - BNID 104747 [bionumbers.hms.harvard.edu]
- 14. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA extraction, qRT–PCR, and mRNA half‐life assays [bio-protocol.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. protocols.io [protocols.io]
- 18. RNA Isolation for qRT-PCR | Thermo Fisher Scientific - ID [thermofisher.com]
- 19. mcgill.ca [mcgill.ca]
Determining Optimal Actinomycin D Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of Actinomycin (B1170597) D for various cell culture applications. This document outlines the mechanism of action of Actinomycin D, provides typical concentration ranges for different cell lines and desired cellular effects, and offers detailed protocols for key experimental procedures.
Introduction to Actinomycin D
Actinomycin D is a potent antibiotic isolated from Streptomyces species that functions as a transcription inhibitor in both prokaryotic and eukaryotic cells.[1][2] Its primary mechanism of action involves intercalating into double-stranded DNA, preferentially at G-C rich regions.[1][2] This binding obstructs the movement of RNA polymerase, thereby inhibiting transcription.[1][2] Due to its ability to halt RNA synthesis, Actinomycin D is widely utilized in cell biology to study mRNA stability, induce cell cycle arrest, and trigger apoptosis.[3][4] The optimal concentration of Actinomycin D is highly dependent on the cell type and the specific biological question being investigated.
Mechanism of Action
Actinomycin D's planar phenoxazone ring inserts itself between adjacent guanine-cytosine base pairs in the DNA minor groove. This intercalation physically blocks the progression of RNA polymerase along the DNA template, effectively halting the elongation of RNA transcripts.[1][2] This leads to a global inhibition of transcription, which in turn affects the synthesis of proteins. The depletion of short-lived anti-apoptotic proteins is a key factor in Actinomycin D-induced apoptosis.
Determining the Optimal Concentration: A Titration Approach
The effective concentration of Actinomycin D can vary significantly between different cell lines. Therefore, it is crucial to perform a dose-response experiment (kill curve) to determine the optimal concentration for your specific cell line and experimental goals. This typically involves treating cells with a range of Actinomycin D concentrations and assessing the desired outcome, such as cell viability, apoptosis induction, or transcription inhibition.
Factors Influencing Optimal Concentration:
-
Cell Line: Different cell lines exhibit varying sensitivities to Actinomycin D.
-
Desired Effect: The concentration required to inhibit transcription for mRNA half-life studies will likely be lower than that needed to induce widespread apoptosis.
-
Incubation Time: The duration of treatment will influence the effective concentration.
-
Cell Density: The number of cells seeded can impact the apparent potency of the drug.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Actinomycin D in various cancer cell lines. These values can serve as a starting point for designing dose-response experiments.
| Cell Line | Cancer Type | IC50 / Effective Concentration | Incubation Time | Reference |
| A2780 | Ovarian Cancer | 1.7 nM | Not Specified | [2] |
| A549 | Lung Carcinoma | 0.201 nM | 48 hours | [2] |
| PC3 | Prostate Cancer | 0.276 nM | 48 hours | [2] |
| HCT-116 | Colorectal Cancer | 2.85 nM (Actinomycin V) | 48 hours | [5] |
| HT-29 | Colorectal Cancer | 6.38 nM (Actinomycin V) | 48 hours | [5] |
| SW620 | Colorectal Cancer | 6.43 nM (Actinomycin V) | 48 hours | [5] |
| SW480 | Colorectal Cancer | 8.65 nM (Actinomycin V) | 48 hours | [5] |
| Various | Aerodigestive Tract Cancers | 0.021 - 2.96 nM | Not Specified | [6] |
| SCLC cell lines | Small Cell Lung Cancer | 0.4 - 4 ng/mL | Not Specified | [7] |
| PANC-1 | Pancreatic Cancer | 1 - 100 ng/mL | 24 - 96 hours | [8] |
| Glioblastoma Stem-like Cells | Glioblastoma | IC50 values generated for all 12 lines tested | Not Specified | [9] |
| HepG2 | Hepatocellular Carcinoma | 1 µM (for apoptosis studies) | 24 hours | [10] |
Note: IC50 values are highly dependent on the specific experimental conditions, including the assay used and the duration of treatment. It is essential to determine the IC50 for your particular cell line and assay conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of Actinomycin D that inhibits cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
Actinomycin D stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Actinomycin D in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted Actinomycin D solutions. Include untreated and solvent (DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V and 7-AAD Staining)
This protocol is used to quantify the induction of apoptosis by Actinomycin D.
Materials:
-
Cells of interest
-
6-well plates
-
Actinomycin D stock solution (in DMSO)
-
Annexin V-PE (or other fluorochrome)
-
7-Aminoactinomycin D (7-AAD)
-
Annexin V Binding Buffer (10x)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Actinomycin D at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization, followed by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer to a concentration of 1x10^5 cells/100µL.[11]
-
Staining: Add 5 µL of Annexin V-PE and 5 µL of 7-AAD to the cell suspension.[11] Gently vortex.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[11]
-
Dilution: Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[11]
-
Live cells: Annexin V-negative / 7-AAD-negative
-
Early apoptotic cells: Annexin V-positive / 7-AAD-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / 7-AAD-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of Actinomycin D on cell cycle progression.
Materials:
-
Cells of interest
-
Actinomycin D stock solution (in DMSO)
-
PBS
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Actinomycin D as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Signaling Pathways Affected by Actinomycin D
Actinomycin D-induced transcriptional stress is a potent activator of the p53 tumor suppressor pathway.[6][12][13] Low doses of Actinomycin D can lead to the stabilization and activation of p53, resulting in cell cycle arrest or apoptosis.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Chemotherapeutic Profiling of Gynecologic Cancer Cell Lines Using Approved Drugs and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V-PE Kit Protocol [hellobio.com]
- 12. AKT mediates actinomycin D-induced p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific activation of the p53 pathway by low dose actinomycin D: a new route to p53 based cyclotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Actinomycin C in Transcription Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinomycin (B1170597) C, also widely known as Actinomycin D or Dactinomycin (B1684231), is a potent polypeptide antibiotic isolated from Streptomyces species. It is a well-established and extensively utilized tool in molecular biology and cancer research for its ability to inhibit transcription. By intercalating into DNA, specifically at G-C rich regions, Actinomycin C physically obstructs the progression of RNA polymerase, thereby preventing the elongation of RNA chains.[1][2] This rapid and effective inhibition of global transcription makes it an invaluable reagent for studying mRNA stability and the regulation of gene expression. At lower concentrations, it can induce ribosomal stress and p53-dependent cell death, while higher concentrations lead to a more general cytotoxic effect through widespread transcription blockage.[3][4]
These application notes provide detailed protocols for utilizing this compound to inhibit transcription, methods for assessing its effects, and an overview of the key signaling pathways it influences.
Data Presentation: Efficacy of this compound Across Various Cell Lines
The effective concentration of this compound for transcription inhibition and cytotoxicity is cell-type dependent. The following table summarizes reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for different cell lines.
| Cell Line | Assay Type | Concentration (µM) | Incubation Time (hrs) | Reference |
| K562 (Chronic Myelogenous Leukemia) | RNA Synthesis Inhibition | 0.06 (ng/mL) | 3 | [5] |
| Ba/F3 (Pro-B) | Clonogenic Assay | 0.001-0.002 (ng/mL) | Not Specified | [5] |
| A2780 (Ovarian Cancer) | Cytotoxicity | 0.0017 | Not Specified | [6] |
| A549 (Lung Carcinoma) | Cell Viability | 0.000201 | 48 | [6] |
| PC3 (Prostate Cancer) | Cell Viability | 0.000276 | 48 | [6] |
| HCT-116 (Colorectal Carcinoma) | Cell Proliferation | 0.00285 | 48 | [7] |
| HT-29 (Colorectal Adenocarcinoma) | Cell Proliferation | 0.00638 | 48 | [7] |
| SW620 (Colorectal Adenocarcinoma) | Cell Proliferation | 0.00643 | 48 | [7] |
| SW480 (Colorectal Adenocarcinoma) | Cell Proliferation | 0.00865 | 48 | [7] |
| QSG-7701 (Normal Liver) | Cell Proliferation | 0.0683 | 48 | [7] |
| HEK-293T (Normal Kidney) | Cell Proliferation | 0.0826 | 48 | [7] |
Note: The cytotoxicity and inhibitory concentrations can vary based on experimental conditions and the specific endpoint being measured. It is recommended to perform a dose-response curve for each new cell line and experimental setup.[2]
Experimental Protocols
Protocol 1: General Method for mRNA Half-Life Determination using this compound
This protocol provides a framework for treating cultured cells with this compound to inhibit transcription, followed by RNA extraction and analysis to determine the half-life of a specific mRNA of interest.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (Dactinomycin)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription reagents
-
qPCR master mix and primers for the gene of interest and a stable reference gene
-
Nuclease-free water
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multiple wells or plates to allow for harvesting at several time points. Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of this compound Stock Solution:
-
This compound Treatment:
-
Determine the optimal working concentration of this compound for your cell line. Typical working concentrations range from 0.1 to 10 µg/mL.[8] For many applications, 1-5 µM is effective.[10]
-
Collect the "time zero" (T=0) sample before adding this compound. Wash cells with PBS and proceed to RNA extraction.
-
For the remaining samples, add this compound to the culture medium to the final desired concentration. Gently swirl the plate to ensure even distribution.[8]
-
-
Time Course Collection:
-
Incubate the cells for various durations (e.g., 1, 2, 4, 6, 8, 12, 24 hours). The time points should be chosen based on the expected half-life of the mRNA of interest.
-
At each time point, harvest the cells by washing with PBS and then lysing them directly in the plate using the lysis buffer from your RNA extraction kit.
-
-
RNA Extraction and Quantification:
-
Extract total RNA from the cell lysates according to the manufacturer's protocol of your chosen kit.
-
Quantify the RNA concentration and assess its purity (e.g., using a spectrophotometer).
-
-
Reverse Transcription and qPCR:
-
Perform reverse transcription on an equal amount of RNA from each time point to synthesize cDNA.
-
Set up qPCR reactions using primers specific for your gene of interest and a stable reference gene.
-
-
Data Analysis:
-
Calculate the relative amount of the target mRNA at each time point, normalized to the reference gene and relative to the T=0 sample.
-
Plot the percentage of remaining mRNA versus time on a semi-logarithmic graph.
-
Determine the mRNA half-life (t½) as the time it takes for the mRNA level to decrease by 50%.
-
Protocol 2: Assessment of Apoptosis Induction by this compound
This protocol outlines a method to evaluate the pro-apoptotic effects of this compound on cancer cell lines.
Materials:
-
Cultured cancer cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
-
Western blotting reagents (antibodies for PARP, cleaved caspases)
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for a specified duration (e.g., 24 or 48 hours).[10] Include a DMSO-treated vehicle control.
-
-
Flow Cytometry Analysis:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blot Analysis:
-
Prepare protein lysates from the treated and control cells.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptotic markers such as cleaved PARP and cleaved caspase-3.
-
Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands. An increase in the cleaved forms of these proteins is indicative of apoptosis.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action and Key Signaling Pathways
This compound's primary mechanism is the inhibition of transcription by intercalating into DNA.[1] This action triggers a cascade of cellular stress responses and modulates several key signaling pathways, particularly those involved in cell survival, proliferation, and death.
-
p53-Mediated Apoptosis: At lower concentrations, this compound can cause ribosomal stress, which leads to the stabilization and activation of the tumor suppressor protein p53.[3] Activated p53 can then induce cell cycle arrest or apoptosis.
-
MAPK and PI3K/Akt Pathways: this compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, p38, and JNK) and the PI3K/Akt pathway.[11][12] The activation of JNK and inhibition of Akt appear to be particularly important for its cytotoxic effects.[13]
-
Immunogenic Cell Death (ICD): Treatment with this compound can induce a form of cancer cell death that stimulates an anti-tumor immune response.[14] This process involves the pre-mortem exposure of damage-associated molecular patterns (DAMPs) that promote the maturation and activation of dendritic cells.[14]
Caption: this compound intercalates into DNA, blocking RNA polymerase and inhibiting transcription, which leads to cellular stress, p53 activation, and ultimately apoptosis or cell cycle arrest.
Caption: A typical experimental workflow for determining mRNA half-life using this compound treatment followed by qPCR analysis.
Caption: this compound activates MAPK and PI3K/Akt pathways and induces p53, collectively influencing the decision between cell survival and apoptosis.
References
- 1. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mRNA Stability Analysis Using Actinomycin D Assay - mRNA-based Drug R&D Service [mrnabased-drug.com]
- 3. AKT mediates actinomycin D-induced p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 10. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous inhibition of mitogen-activated protein kinase and phosphatidylinositol 3-kinase pathways augment the sensitivity to actinomycin D in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 | MDPI [mdpi.com]
- 14. Inhibition of transcription by dactinomycin reveals a new characteristic of immunogenic cell stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Actinomycin C Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinomycin (B1170597) C, a member of the actinomycin family of chromopeptide antibiotics produced by Streptomyces chrysomallus, is a potent transcriptional inhibitor.[1] Like its well-studied analogue Actinomycin D, Actinomycin C intercalates into DNA, primarily at G-C rich regions, thereby obstructing the progression of RNA polymerase and inhibiting transcription.[1][2][3] This mode of action makes it a valuable tool in molecular biology for studying mRNA turnover and as a cytotoxic agent in cancer research.[4][5] Proper preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables include information for both this compound and the closely related Actinomycin D for comparison and guidance. Researchers should consider this when preparing this compound solutions.
Table 1: Physicochemical Properties
| Property | This compound | Actinomycin D |
| Molecular Formula | C₆₃H₈₈N₁₂O₁₆[1] | C₆₂H₈₆N₁₂O₁₆ |
| Molecular Weight | 1269.4 g/mol [1][2] | 1255.43 g/mol |
| Appearance | Red, shiny crystals | Red, shiny crystals |
Table 2: Solubility Data (for Actinomycin D, as a reference)
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL[6][7] | ~79.65 mM | May require warming to 37°C or sonication for complete dissolution.[6][8] Use fresh, anhydrous DMSO as it is hygroscopic.[7] |
| Dimethylformamide (DMF) | ~20 mg/mL[9] | ~15.93 mM | |
| Acetone | ~10 mg/mL | ~7.97 mM | |
| Acetonitrile | ~10 mg/mL | ~7.97 mM | |
| Ethanol | Soluble | - | |
| Water | Slightly soluble (~0.5 mg/mL) | ~0.40 mM | Solubility in aqueous solutions is low.[9] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Stability | Special Precautions |
| Powder | 2-8°C | At least 15 months (for Actinomycin D) | Hygroscopic and light-sensitive. Store desiccated and protected from light. |
| Concentrated Stock Solution (in DMSO) | -20°C[8][10] | At least 1 month | Aliquot to avoid repeated freeze-thaw cycles.[10] Protect from light.[6] |
| Dilute Aqueous Solutions | Not Recommended for Storage | Unstable | Prone to adsorption to plastic and glass. Should be prepared fresh and discarded after use. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing and Handling:
-
Handle this compound powder in a chemical fume hood. It is a potent cytotoxic agent.
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of the powder.
-
-
Dissolution:
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 1 mg/mL solution, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and red.
-
If dissolution is slow, gently warm the solution at 37°C for 10 minutes or sonicate briefly.[8]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes waste and avoids repeated freeze-thaw cycles which can degrade the compound.[10]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Pre-warmed sterile cell culture medium
-
Sterile tubes and micropipettes
Procedure:
-
Thawing the Stock Solution:
-
Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
-
Dilution:
-
Perform serial dilutions in pre-warmed cell culture medium to achieve the desired final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
For example, to prepare a 1 µg/mL working solution in 10 mL of medium from a 1 mg/mL stock:
-
Add 10 µL of the 1 mg/mL stock solution to 9.99 mL of cell culture medium.
-
Mix gently by inverting the tube.
-
-
-
Application to Cells:
-
Remove the existing medium from the cells and replace it with the medium containing the final concentration of this compound.[6]
-
Ensure even distribution by gently swirling the plate or flask.
-
Incubate the cells for the desired experimental duration. Typical working concentrations for Actinomycin D range from 10 nM to 1 µM.[10]
-
Visualizations
Signaling Pathway of this compound
This compound inhibits transcription by intercalating into the minor groove of the DNA double helix, primarily at guanine-cytosine (G-C) rich sequences. This forms a stable drug-DNA complex that physically obstructs the movement of RNA polymerase, thereby halting RNA synthesis.[3][11] This leads to the depletion of short-lived mRNAs and subsequently inhibits protein synthesis. The resulting cellular stress can induce cell cycle arrest and apoptosis.[10][12]
Caption: Mechanism of Action of this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a stock solution of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C63H88N12O16 | CID 3084037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dactinomycin? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
Using Actinomycin C in RNA Stability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of messenger RNA (mRNA) is a critical determinant of gene expression, influencing the level of protein synthesis and cellular function. Measuring mRNA half-life provides valuable insights into post-transcriptional gene regulation. Actinomycin (B1170597) C, also known as Actinomycin D, is a potent transcriptional inhibitor widely utilized in molecular biology to study mRNA stability.[1][2][3] By arresting the synthesis of new RNA molecules, Actinomycin C allows researchers to monitor the decay of pre-existing transcripts over time, thereby enabling the calculation of their half-lives.[1][2][3] This application note provides detailed protocols and data for the use of this compound in RNA stability assays.
This compound functions by intercalating into DNA, a process that obstructs the movement of RNA polymerase and consequently halts transcription.[4] This specific mechanism of action makes it a valuable tool for isolating and studying the process of RNA degradation.
Data Presentation
The following tables summarize quantitative data on the half-lives of various mRNAs as determined by this compound treatment in different cell lines.
| Gene | Cell Line | mRNA Half-life (hours) | Method of Detection |
| β-actin | Nalm-6 (human leukemia) | 6.6 | Real-Time RT-PCR |
| β-actin | CCRF-CEM (human leukemia) | 13.5 | Real-Time RT-PCR |
| β-actin | Mouse Growth Hormone 3 (GH3) | 3.70 ± 0.76 | Quantitative PCR |
| β-actin | Mouse C8 | 3.92 ± 0.77 | Quantitative PCR |
| c-myc | Friend erythroleukemia cells (FLC) | Rapid decay | Northern blotting |
| TNF-α | THP-1 (human monocytic) - untreated | 17 min | RT, real time-PCR |
| TNF-α | THP-1 - 1h PMA treatment | 36 min | RT, real time-PCR |
| IL-8 | THP-1 - untreated | 24 min | RT, real time-PCR |
| IL-8 | THP-1 - 1h PMA treatment | 42 min | RT, real time-PCR |
| IL-8 | THP-1 - 24h PMA treatment | > 10 hours | RT, real time-PCR |
| IL-1β | THP-1 - untreated | 21 min | RT, real time-PCR |
| IL-1β | THP-1 - 1h PMA treatment | ~1 hour | RT, real time-PCR |
| p21WAF1 | HT29-tsp53 | < 1 hour | Microarray |
| Human Estrogen Receptor-alpha (hERα) | MCF-7 | ~5 hours | Northern Blot |
| Ig gamma 2b | Mouse Myeloma 4T001 | 2.9 | Not specified |
| Ig kappa light chain | Mouse Myeloma 4T001 | 2.4 | Not specified |
Table 1: Summary of mRNA half-lives determined using this compound.[5][6][7][8][9][10][11][12]
Experimental Protocols
Protocol 1: General RNA Stability Assay Using this compound
This protocol outlines the fundamental steps for treating cultured cells with this compound to inhibit transcription and subsequently measuring the decay of a target mRNA.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction reagent (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix and primers for the gene of interest and a stable reference gene
-
Nuclease-free water
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the exponential growth phase at the time of the experiment.
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. The final concentration typically ranges from 1 to 10 µg/mL.[13] The optimal concentration should be determined empirically for each cell line to ensure effective transcription inhibition without causing excessive cytotoxicity.
-
Aspirate the existing medium from the cells and replace it with the medium containing this compound.
-
-
Time Course Collection:
-
Collect cell samples at various time points after the addition of this compound. A typical time course might include 0, 1, 2, 4, 6, and 8 hours.[2] The time points should be chosen based on the expected half-life of the mRNA of interest.
-
At each time point, wash the cells with PBS and then lyse them directly in the plate using an RNA extraction reagent.
-
-
RNA Isolation:
-
Extract total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer.
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit. It is recommended to use a consistent amount of RNA for each sample.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA to quantify the relative abundance of the target mRNA at each time point.
-
Use primers specific to your gene of interest. It is also crucial to include a stable reference gene (e.g., GAPDH, 18S rRNA) for normalization, although it's important to validate the stability of the reference gene under Actinomycin D treatment for your specific experimental conditions.
-
-
Data Analysis and Half-life Calculation:
-
Normalize the Ct values of the target gene to the reference gene for each time point (ΔCt).
-
Calculate the relative mRNA abundance at each time point compared to the 0-hour time point (2^-ΔΔCt).
-
Plot the natural logarithm of the relative mRNA abundance against time.
-
The decay rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate the mRNA half-life (t1/2) using the formula: t1/2 = ln(2) / k.
-
Visualizations
Caption: Experimental workflow for determining mRNA stability using this compound.
Caption: Mechanism of this compound and its impact on cellular pathways.
Discussion and Considerations
While this compound is a powerful tool for RNA stability assays, several factors should be considered for accurate and reliable results:
-
Cytotoxicity: High concentrations of this compound can be toxic to cells. It is essential to perform a dose-response curve to determine the optimal concentration that effectively inhibits transcription without causing significant cell death during the experimental timeframe.[4]
-
Secondary Effects: As a global transcription inhibitor, this compound can have broad effects on cellular physiology, potentially indirectly affecting mRNA stability.
-
Reference Gene Stability: The expression of commonly used housekeeping genes can sometimes be affected by this compound treatment. It is crucial to validate the stability of the chosen reference gene under the specific experimental conditions.
-
Alternative Methods: Other methods for measuring RNA stability exist, such as metabolic labeling with 4-thiouridine (B1664626) (4sU). The choice of method may depend on the specific research question and experimental system.
Conclusion
The use of this compound to inhibit transcription is a well-established and cost-effective method for studying mRNA stability. By following the detailed protocols and considering the potential limitations outlined in these application notes, researchers can obtain reliable and valuable data on the post-transcriptional regulation of gene expression. This information is crucial for understanding fundamental biological processes and for the development of novel therapeutic strategies.
References
- 1. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of apparent mRNA half-life using kinetic labeling techniques vs decay following administration of transcriptional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-time RT-PCR analysis of mRNA decay: half-life of Beta-actin mRNA in human leukemia CCRF-CEM and Nalm-6 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Real-time RT-PCR analysis of mRNA decay: half-life of Beta-actin mRNA in human leukemia CCRF-CEM and Nalm-6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mRNA half-lives of β-actin gene - Mouse Mus musculus - BNID 115285 [bionumbers.hms.harvard.edu]
- 12. The role of mRNA decay in p53-induced gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes: Actinomycin C for In Vitro Apoptosis Induction
Introduction
Actinomycin (B1170597) C, often used interchangeably with Actinomycin D (ActD), is a potent polypeptide antibiotic isolated from Streptomyces species.[1] It is a well-established anti-neoplastic agent that functions as a transcription inhibitor.[2][3] The primary mechanism of action involves intercalating into DNA at guanine-cytosine (GC)-rich regions, which physically obstructs the progression of RNA polymerase, thereby inhibiting RNA synthesis.[1][3][4] While it can inhibit all RNA species at high concentrations, low doses preferentially inhibit ribosomal RNA (rRNA) synthesis, leading to nucleolar stress.[1][2] This disruption of transcription and subsequent cellular stress makes Actinomycin C a reliable and widely used tool for inducing apoptosis, or programmed cell death, in a variety of in vitro cell culture models.[1][2]
The induction of apoptosis by this compound is a complex process involving multiple signaling cascades. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[1][5] Key events include the activation of c-Jun N-terminal kinase (JNK/SAPK), modulation of the PI3K/AKT survival pathway, and p53-dependent cell death.[5][6][7][8] Consequently, researchers in oncology, cell biology, and drug development utilize this compound to study the molecular mechanisms of apoptosis, to screen for anti-cancer drug efficacy, and as a positive control for apoptosis assays.
Mechanism of Action
This compound induces apoptosis through several interconnected pathways:
-
Transcriptional Inhibition : By binding to DNA and blocking RNA polymerase, this compound prevents the synthesis of short-lived anti-apoptotic proteins (e.g., certain Bcl-2 family members), tipping the cellular balance towards cell death.[2]
-
Mitochondrial (Intrinsic) Pathway : It can cause mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential (MMP) and the release of cytochrome c into the cytoplasm.[5][9] This event triggers the activation of a caspase cascade, beginning with caspase-9 and leading to the executioner caspase-3, which cleaves key cellular substrates, resulting in the morphological and biochemical hallmarks of apoptosis.[5] The process is regulated by Bcl-2 family proteins, with this compound often increasing the expression of pro-apoptotic members like Bax.[5][6][7]
-
PI3K/AKT Pathway Inhibition : The phosphoinositide 3-kinase (PI3K)-AKT signaling pathway is a critical pro-survival pathway often upregulated in cancers. This compound has been shown to inhibit this pathway, which sensitizes cells to apoptosis.[5]
-
p53-Dependent Pathway : In cells with functional p53, this compound can induce p53 activation.[8][10] The p53 tumor suppressor protein can then transcriptionally activate pro-apoptotic genes, such as Bax, and genes involved in cell cycle arrest, like p21, pushing the cell towards apoptosis.[8][10]
-
JNK/SAPK Pathway Activation : The stress-activated protein kinase (SAPK)/JNK pathway can be activated by this compound, which in turn can promote apoptosis.[6][7]
Quantitative Data Summary
The effective concentration and incubation time for this compound-induced apoptosis are highly dependent on the cell line. The following table summarizes conditions reported in the literature.
| Cell Line | This compound Concentration | Incubation Time | Key Observations | Reference |
| HCT-116 (Colorectal Cancer) | 1.5 - 6.0 nM | 24 hours | Dose-dependent increase in apoptosis from 15.8% to 61.5%. Inhibition of PI3K/AKT pathway.[5] | |
| MG63 (Osteosarcoma) | 0.1 - 5 µM | 24 hours | Dose-dependent increase in cleaved caspase-3. At 5 µM, apoptosis increased from 23.2% at 2h to 55.5% at 24h.[2] | |
| PANC-1 (Pancreatic Cancer) | 1 - 5,000 ng/mL | 24 - 48 hours | Dose-dependent apoptosis confirmed by TUNEL and DNA laddering. Activation of JNK/SAPK and increased Bax expression.[7][11] | |
| HepG2 (Hepatocellular Carcinoma) | 1 - 5 µM | 24 - 48 hours | Caused decreased mitochondrial membrane potential and cytochrome c depletion.[9] | |
| SiHa (Cervical Cancer) | 100 ng/mL | 24 hours | Significant increase in Annexin V positive cells, activation of caspases 3/7, and DNA damage.[12] | |
| A549 & H460 (Lung Cancer) | 4 - 16 nM | 24 - 48 hours | p53-dependent apoptosis, confirmed by cleavage of caspase 3 and PARP.[13] | |
| Mouse Blastocysts | 50 - 500 ng/mL | 6 - 24 hours | Dose-dependent increase in apoptotic cell death.[14] |
Detailed Experimental Protocols
This section provides a generalized protocol for inducing and quantifying apoptosis using this compound. Researchers should optimize concentrations and incubation times for their specific cell line.
Protocol 1: Induction of Apoptosis
1. Materials and Reagents:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell line of interest
-
Cell culture flasks/plates, serological pipettes, etc.
2. Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 1-10 mM) of this compound in sterile DMSO.
-
Note: this compound is light-sensitive; protect from light during handling and storage.
-
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. Cell Culture and Seeding:
-
Culture cells in medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase and reach 60-80% confluency at the time of treatment. Allow cells to adhere overnight.
4. Treatment with this compound:
-
On the day of the experiment, dilute the this compound stock solution to the desired final working concentrations in fresh, pre-warmed culture medium.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration treatment group (typically ≤0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Return the cells to the incubator for the desired incubation period (e.g., 6, 12, 24, or 48 hours).
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This is a common method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
1. Materials and Reagents:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (typically includes Annexin V, Propidium Iodide (PI) or 7-AAD, and a binding buffer).[13][16]
-
Treated and control cells from Protocol 1.
-
Trypsin-EDTA (if working with adherent cells).
-
Flow cytometer.
2. Cell Harvesting and Staining:
-
For adherent cells, collect the culture supernatant (which may contain detached apoptotic cells).
-
Wash the adherent cells once with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Interpretation:
-
Annexin V (-) / PI (-) : Live cells.
-
Annexin V (+) / PI (-) : Early apoptotic cells.
-
Annexin V (+) / PI (+) : Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+) : Necrotic cells.
-
Protocol 3: Assessment of Apoptosis by Western Blot for Caspase Cleavage
1. Materials and Reagents:
-
Treated and control cells from Protocol 1.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
2. Procedure:
-
After treatment, wash cells with cold PBS and lyse them using lysis buffer.
-
Harvest cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
The appearance of bands corresponding to cleaved caspase-3 or cleaved PARP indicates apoptosis activation.[2][13]
Protocol 4: Cell Viability Assessment by MTT Assay
This assay measures the metabolic activity of cells, which generally correlates with cell viability.
1. Materials and Reagents:
-
Treated and control cells in a 96-well plate from Protocol 1.
-
MTT solution (5 mg/mL in PBS).
-
DMSO or solubilization buffer.
-
Microplate reader.
2. Procedure:
-
At the end of the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][5]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[2]
Visualizations
Signaling Pathways of this compound-Induced Apoptosis
Caption: Signaling pathways activated by this compound leading to apoptosis.
Experimental Workflow for Apoptosis Induction and Analysis
Caption: General experimental workflow for studying this compound-induced apoptosis.
References
- 1. pnas.org [pnas.org]
- 2. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemotherapy - Wikipedia [en.wikipedia.org]
- 5. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actinomycin V Suppresses Human Non-Small-Cell Lung Carcinoma A549 Cells by Inducing G2/M Phase Arrest and Apoptosis via the p53-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Flow Cytometric Analysis of Apoptotic Biomarkers in Actinomycin D-Treated SiHa Cervical Cancer Cells [jove.com]
- 13. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose- and time-dependent effects of TNFα and actinomycin D on cell death incidence and embryo growth in mouse blastocysts | Zygote | Cambridge Core [cambridge.org]
- 15. medicaljournalssweden.se [medicaljournalssweden.se]
- 16. kumc.edu [kumc.edu]
Application of Actinomycin C in Pulse-Chase Experiments: A Detailed Guide for Researchers
For Immediate Release
Comprehensive Application Notes and Protocols for Utilizing Actinomycin (B1170597) C in Advanced Pulse-Chase Experiments Released
[CITY, STATE] – [Date] – To facilitate groundbreaking research in cellular biology and drug development, detailed application notes and protocols on the use of Actinomycin C (commonly known as Actinomycin D) in pulse-chase experiments are now available. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth methodologies, quantitative data analysis, and visualizations of key cellular pathways.
This compound is a potent transcription inhibitor that has become an invaluable tool in molecular biology. By arresting the synthesis of new mRNA molecules, it allows for the precise measurement of mRNA and protein degradation rates, a critical aspect of understanding gene expression and cellular regulation. These new guidelines offer a standardized approach to employing this compound in pulse-chase experiments, ensuring reproducibility and accuracy in determining the half-life of biological molecules.
Application Notes
This compound is a polypeptide antibiotic that intercalates into DNA, thereby obstructing the movement of RNA polymerase and inhibiting transcription.[1] This characteristic makes it an essential reagent in pulse-chase experiments designed to study the stability of mRNA and proteins. In a typical pulse-chase experiment, cells are first incubated with a labeled precursor (the "pulse") to tag a cohort of newly synthesized molecules. Subsequently, the cells are transferred to a medium containing an unlabeled precursor and a transcription or translation inhibitor (the "chase"). By monitoring the decay of the labeled molecules over time, researchers can determine their half-life.
The application of this compound during the "chase" phase is particularly effective for studying mRNA stability. By halting the production of new mRNA, any decrease in the amount of a specific mRNA can be attributed to its degradation. This method allows for the calculation of mRNA half-life, a key parameter in post-transcriptional gene regulation. Similarly, when combined with a translation inhibitor, this compound can be used to study protein stability by ensuring that the observed decrease in a labeled protein is not replenished by new synthesis from its corresponding mRNA.
The concentration and duration of this compound treatment are critical parameters that must be optimized for each cell type and experimental condition to ensure effective transcription inhibition without inducing significant cytotoxicity.[2]
Data Presentation: Quantitative Analysis of Molecular Stability
The following tables summarize quantitative data from various studies that have utilized this compound to determine the half-life of mRNA and proteins in different cell lines and conditions.
Table 1: mRNA Half-Life Determined by this compound Chase
| Cell Line | Gene/Transcript | Condition | mRNA Half-Life (hours) | Reference |
| Mouse Embryonic Stem Cells (MC1) | Median of 19,977 genes | Undifferentiated | 7.1 | [3] |
| Mouse Embryonic Stem Cells (MC1) | Median of 19,977 genes | LIF withdrawal (differentiation) | 5.48 | [3] |
| Mouse Embryonic Stem Cells (MC1) | Median of 19,977 genes | Retinoic Acid (differentiation) | 8.60 | [3] |
| THP-1 (Human monocytic cell line) | IL-8 | Untreated | 0.4 | [4] |
| THP-1 (Human monocytic cell line) | IL-8 | 1h PMA treatment | 0.7 | [4] |
| THP-1 (Human monocytic cell line) | IL-8 | 24h PMA treatment | >10 | [4] |
| THP-1 (Human monocytic cell line) | TNF-α | Untreated | 0.28 | [4] |
| THP-1 (Human monocytic cell line) | TNF-α | 1h PMA treatment | 0.6 | [4] |
| THP-1 (Human monocytic cell line) | TNF-α | 24h PMA treatment | 0.35 | [4] |
| MCF-7 (Human breast cancer cell line) | Estrogen Receptor α (hERα) | Actinomycin D treatment | ~5 | [2] |
| Nalm-6 (Human leukemia cell line) | β-actin | Actinomycin D treatment | 6.6 | [5] |
| CCRF-CEM (Human leukemia cell line) | β-actin | Actinomycin D treatment | 13.5 | [5] |
| Mouse Myeloma (4T001) | Ig γ2b heavy chain | Actinomycin D chase | 2.9 | [6] |
| Mouse Myeloma (4T001) | Ig κ light chain | Actinomycin D chase | 2.4 | [6] |
Table 2: Protein Half-Life Determined by Pulse-Chase with Transcription/Translation Inhibition
| Cell Line | Protein | Condition | Protein Half-Life (hours) | Reference |
| MEF (Mouse Embryonic Fibroblast) | Mcl-1 | Actinomycin D treatment | Rapidly decreased | [7] |
| A549 (Human lung carcinoma) | Mcl-1 | Actinomycin D treatment | Decreased | [7] |
| Panc-1 (Human pancreatic cancer) | Mcl-1 | Actinomycin D treatment | Decreased | [7] |
| SN56 (Mouse cholinergic neuroblastoma) | Wild-type ChAT | SPAAC Pulse-Chase | 44.9 | [8] |
| SN56 (Mouse cholinergic neuroblastoma) | P17A/P19A-ChAT (mutant) | SPAAC Pulse-Chase | 4.1 | [8] |
Experimental Protocols
Protocol 1: mRNA Stability Pulse-Chase Experiment Using this compound
This protocol describes a method to determine the half-life of a specific mRNA by inhibiting transcription with this compound followed by quantitative analysis of the remaining mRNA at various time points.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the gene of interest and a stable reference gene
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed cells in multiple-well plates to reach 70-80% confluency on the day of the experiment. The number of wells should correspond to the number of time points to be analyzed.
-
Treatment (Optional): If investigating the effect of a specific treatment on mRNA stability, treat the cells for the desired duration before adding this compound.
-
Time Point Zero (T=0): Harvest the first set of cells before adding this compound. This will serve as the baseline mRNA level.
-
This compound Addition (Chase): Add this compound to the remaining wells to a final concentration typically ranging from 1 to 10 µg/mL.[9] The optimal concentration should be determined empirically for the specific cell line.
-
Time Course Collection: Harvest cells at various time points after the addition of this compound (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours). The time points should be chosen based on the expected half-life of the mRNA of interest.
-
RNA Extraction: Extract total RNA from the harvested cells at each time point using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR to quantify the relative abundance of the mRNA of interest at each time point. Normalize the data to a stable reference gene.
-
Data Analysis: Calculate the percentage of mRNA remaining at each time point relative to the T=0 sample. Plot the percentage of remaining mRNA against time on a semi-logarithmic scale. The time at which 50% of the mRNA remains is the half-life.
Protocol 2: Protein Stability Pulse-Chase Experiment with this compound
This protocol outlines a method to determine the half-life of a protein of interest by pulse-labeling with a radioactive amino acid, followed by a chase in the presence of this compound and an excess of unlabeled amino acids.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Methionine/Cysteine-free medium
-
[³⁵S]methionine/cysteine labeling mix
-
Chase medium (complete medium supplemented with excess unlabeled methionine and cysteine)
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody specific to the protein of interest
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and buffers
-
Autoradiography film or phosphorimager
Procedure:
-
Cell Seeding: Seed cells to reach 80-90% confluency on the day of the experiment.
-
Starvation (Pulse Preparation): Wash cells with PBS and incubate in methionine/cysteine-free medium for 30-60 minutes to deplete intracellular pools of these amino acids.
-
Pulse Labeling: Replace the starvation medium with methionine/cysteine-free medium containing [³⁵S]methionine/cysteine (e.g., 100-250 µCi/mL) and incubate for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.[10]
-
Chase: Remove the labeling medium, wash the cells with PBS, and add pre-warmed chase medium containing an excess of unlabeled methionine and cysteine. Add this compound to the chase medium to inhibit further transcription. A translation inhibitor (e.g., cycloheximide) can also be included to ensure a complete block of new protein synthesis.
-
Time Course Collection: Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Immunoprecipitate the protein of interest from the cell lysates using a specific antibody and protein A/G agarose beads.
-
SDS-PAGE and Autoradiography: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and visualize the labeled protein by autoradiography or phosphorimaging.
-
Data Analysis: Quantify the band intensity of the labeled protein at each time point. Plot the intensity (as a percentage of the T=0 intensity) against time on a semi-logarithmic scale to determine the protein half-life.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound in pulse-chase experiments.
Caption: Experimental workflow of a pulse-chase experiment using this compound.
Caption: this compound-induced p53 activation pathway.
Caption: Crosstalk between the PI3K/Akt and p53 signaling pathways in the context of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Database for mRNA Half-Life of 19 977 Genes Obtained by DNA Microarray Analysis of Pluripotent and Differentiating Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Real-time RT-PCR analysis of mRNA decay: half-life of Beta-actin mRNA in human leukemia CCRF-CEM and Nalm-6 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific activation of the p53 pathway by low dose actinomycin D: a new route to p53 based cyclotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
- 9. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Actinomycin in mRNA Stability Studies
Introduction
The regulation of messenger RNA (mRNA) stability is a critical post-transcriptional control point that dictates the precise levels of protein expression within a cell. The abundance of any given mRNA is determined by the balance between its rate of synthesis (transcription) and its rate of degradation. Short-lived mRNAs, which often encode regulatory proteins like transcription factors and cytokines, are subject to rapid turnover, allowing for swift changes in gene expression in response to cellular signals.[1][2] Studying the mechanisms that govern the decay of these transcripts is fundamental to understanding dynamic cellular processes.
A classic and widely adopted method for measuring mRNA decay rates involves the use of a transcriptional inhibitor.[3][4] By halting the synthesis of new mRNA molecules, researchers can monitor the disappearance of a specific transcript over time, thereby calculating its half-life. Actinomycin (B1170597) C, and its close analogue Actinomycin D, are potent antibiotics that serve as invaluable tools for this purpose.[5][6][7][8]
Note on Nomenclature: Actinomycin C and Actinomycin D are members of the actinomycin family of chromopeptide antibiotics isolated from Streptomyces species.[5][6][7] They share a common planar phenoxazone chromophore and a highly similar mechanism of action.[3][9] In the context of transcription inhibition for mRNA stability assays, the terms are often used interchangeably, with Actinomycin D being more commonly cited in recent literature.[4][10] The protocols and principles described herein apply to both compounds.
Mechanism of Action
This compound/D inhibits transcription by intercalating into DNA, primarily at guanine-cytosine (G-C) rich sequences.[1][2][4] This binding forms a stable complex that physically obstructs the progression of RNA polymerase along the DNA template, thereby preventing the elongation of the nascent RNA chain.[9][10] While it can affect all three eukaryotic RNA polymerases, its inhibitory action is rapid, making it suitable for studying the decay of short-lived mRNAs.[2]
Core Principles and Considerations
The fundamental principle of an Actinomycin-based mRNA decay assay is to block transcription and then measure the remaining amount of a target mRNA at various time points. The rate of disappearance of the mRNA is assumed to reflect its intrinsic decay rate.
Advantages:
-
Endogenous mRNA Analysis: Allows for the measurement of the stability of endogenous, unmodified mRNAs in their native cellular environment.[9][11]
-
Simplicity: The method is straightforward and does not require the creation of reporter constructs or genetic modification of cells.[9][11]
-
Versatility: It can be applied to a wide range of cultured cell lines and primary cells.[12]
Limitations and Considerations:
-
Toxicity: Actinomycin is toxic and can induce cellular stress responses and apoptosis, which may themselves alter mRNA stability.[4][7] Experiments should be conducted over the shortest feasible time course.
-
Global Transcription Inhibition: The drug non-selectively inhibits the synthesis of all RNA species, which can have broad secondary effects on cellular metabolism and regulation.[2]
-
Promoter-Specific Effects: The effectiveness of transcription inhibition can vary for some promoters.[4][11]
-
"Transcriptional Stress Response": Inhibition of transcription can paradoxically lead to the stabilization of some transcripts or other stress-related cellular changes, complicating data interpretation.[2]
Data Presentation
Quantitative data from Actinomycin-based mRNA decay studies are crucial for comparing the stability of different transcripts or the same transcript under various conditions.
Table 1: Representative Concentrations of Actinomycin D for mRNA Decay Assays
| Cell Type | Concentration | Stimulus / Condition | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 5–10 µg/ml | TNF or IL-1β treatment | [10] |
| Human CML cell line (K562) | 60 ng/ml (IC50) | N/A | [13] |
| Human Renal Cancer Cells (786-0) | 5.0 µg/ml | Cyclosporin A treatment | [4] |
| Human Monocytic Cell Line (THP-1) | 10 µg/ml | PMA treatment | [5] |
| C2C12 Myoblasts | 5 µg/ml | Differentiating vs. Proliferating | [1] |
Table 2: Examples of Short-Lived mRNA Half-Lives Determined by Actinomycin D Chase
| Gene | Cell Type | Condition | mRNA Half-Life (t½) | Reference |
| IL-8 | THP-1 | Untreated | ~24 min | [5] |
| IL-8 | THP-1 | 1 hr PMA treatment | ~42 min | [5] |
| TNF-α | THP-1 | Untreated | ~17 min | [5] |
| TNF-α | THP-1 | 1 hr PMA treatment | ~36 min | [5] |
| c-myc | FLC | Undifferentiated | Rapid (not quantified) | [8] |
| VEGF | 786-0 | Vehicle Control | ~4 h | [4] |
| VEGF | 786-0 | Cyclosporin A | ~6 h | [4] |
Visualizations
Signaling Pathway: Regulation of ARE-mRNA Stability
Certain signaling pathways can modulate the stability of short-lived mRNAs, many of which contain AU-rich elements (AREs) in their 3'-untranslated regions. The p38 MAPK pathway is a key regulator of this process.
Caption: p38 MAPK pathway regulates ARE-mRNA stability via TTP phosphorylation.
Experimental Workflow: mRNA Decay Assay
The general workflow for an mRNA stability experiment using Actinomycin involves several key steps from cell treatment to data analysis.
Caption: Workflow for determining mRNA half-life using Actinomycin.
Principle of Measurement
This diagram illustrates the core concept of measuring mRNA levels after halting new synthesis.
Caption: Principle of mRNA decay measurement after transcription inhibition.
Protocols
Protocol 1: General mRNA Decay Assay in Cultured Cells
This protocol describes a standard procedure for treating cultured mammalian cells with Actinomycin to measure the decay rate of a target mRNA using RT-qPCR.
Materials and Reagents:
-
Cultured mammalian cells (e.g., MEFs, HeLa, THP-1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound/D stock solution (e.g., 1-5 mg/mL in DMSO or DEPC-treated water).[9][10] Store in the dark at -20°C.[9]
-
RNA lysis buffer (e.g., TRI Reagent, Buffer RLT)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target mRNA and stable reference gene (e.g., ACTB, GAPDH, RPLP0)
Procedure:
-
Cell Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment. Use an appropriate number of plates/wells for each time point.
-
Stimulation (Optional): If studying an inducible gene, treat the cells with the desired stimulus (e.g., 10 ng/mL TNF) for a predetermined time to achieve peak mRNA expression before adding Actinomycin.[10][12]
-
Transcription Inhibition:
-
Prepare a working solution of Actinomycin in pre-warmed culture medium. The final concentration typically ranges from 5-10 µg/mL.[1][10]
-
For the zero time point (t=0), harvest the cells immediately before adding Actinomycin.
-
For all other plates, add the Actinomycin-containing medium and start a timer.
-
-
Time Course Collection:
-
Harvest cells at designated time points. For very short-lived mRNAs, this may be 0, 10, 20, 30, 45, and 60 minutes.[1][10][12] For more stable mRNAs, longer time points may be necessary.
-
To harvest, aspirate the medium, quickly rinse once with ice-cold PBS, and immediately add RNA lysis buffer directly to the plate to preserve the RNA integrity.[10][12] Avoid using trypsin for cell detachment.[10][12]
-
-
RNA Extraction: Isolate total RNA from the cell lysates according to the manufacturer's protocol of your chosen kit. Ensure DNase treatment is included to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[9] A mix of oligo(dT) and random hexamer primers can improve sensitivity.[9]
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for your gene of interest and a stable reference gene.
-
Run each sample in triplicate.
-
-
Data Analysis and Half-Life Calculation:
-
Calculate the relative amount of your target mRNA at each time point, normalized to the reference gene.
-
Further normalize these values to the t=0 time point, which is set to 100% (or 1).
-
Plot the percentage of remaining mRNA against time on a semi-logarithmic graph.
-
Determine the mRNA half-life (t½) by fitting the data to a one-phase exponential decay curve using software like GraphPad Prism.[9][12] The half-life is the time it takes for the mRNA level to decrease to 50% of its initial value.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actinomycin C3 | C64H90N12O16 | CID 20055431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Actinomycin C2 | C63H88N12O16 | CID 5284337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C63H88N12O16 | CID 3084037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Dactinomycin - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. ACTINOMYCIN D Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Actinomycin C Treatment in Primary Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Actinomycin (B1170597) C, a member of the actinomycin family of chromopeptide lactone antibiotics, is a potent inhibitor of transcription.[1][2] While Actinomycin D is more commonly referenced in literature, Actinomycin C shares a similar mechanism of action and is often used interchangeably in experimental settings. Both compounds intercalate into DNA, primarily at guanine-cytosine (GC) rich regions, which physically obstructs the progression of RNA polymerase, thereby inhibiting transcription.[3][4][5] This inhibition of RNA synthesis ultimately leads to a blockage of protein synthesis and can induce cell cycle arrest and apoptosis, making it a valuable tool for studying mRNA stability, transcription-dependent processes, and for cancer research.[6][7][8]
These application notes provide a comprehensive guide for the treatment of primary cells with this compound, with protocols adapted from established methodologies for Actinomycin D due to the extensive overlap in their biological activity.
Data Presentation: Quantitative Parameters for this compound Treatment
The following table summarizes key quantitative data for the experimental use of this compound/D in primary cell cultures. These values are intended as a starting point, and optimal conditions should be determined empirically for each specific primary cell type and experimental goal.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-10 mM in DMSO | Reconstitute lyophilized powder in sterile DMSO.[6][7] Store in aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Working Concentration | 10 nM - 5 µM | For transcription inhibition to study mRNA stability, lower concentrations (e.g., 10-1000 nM) are typically used.[6] For inducing apoptosis, higher concentrations (e.g., 0.5-5 µM) may be required.[8] |
| Treatment Duration | 1 - 48 hours | Short incubation times (1-8 hours) are common for mRNA half-life studies.[7] Longer durations (6-48 hours) are often used to observe apoptosis or cell cycle arrest.[6][8] |
| Cell Seeding Density | 70-90% confluency | Ensure cells are in the logarithmic growth phase and healthy prior to treatment. Over-confluent or sparse cultures can lead to variability. |
| Vehicle Control | Equivalent volume of DMSO | It is crucial to include a vehicle-only control to account for any effects of the solvent on the cells.[8] |
Experimental Protocols
Protocol 1: General this compound Treatment for Transcription Inhibition
This protocol describes the general procedure for treating primary cells with this compound to inhibit transcription, which is a prerequisite for downstream applications like mRNA stability assays.
Materials:
-
Primary cells in culture
-
Complete cell culture medium
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Microcentrifuge tubes
-
Cell counting apparatus (e.g., hemocytometer or automated counter)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound by reconstituting the lyophilized powder in DMSO.[6] For example, to make a 10 mM stock from 5 mg of Actinomycin D (molar mass ~1255.4 g/mol ), dissolve it in 398.28 µL of DMSO.[6]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes and store at -20°C.
-
-
Cell Seeding:
-
The day before the experiment, seed primary cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-90% confluency on the day of treatment.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
This compound Treatment:
-
On the day of the experiment, observe the cells under a microscope to confirm they are healthy and at the desired confluency.
-
Thaw an aliquot of the this compound stock solution.
-
Prepare the final working concentration of this compound by diluting the stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 1 µM in 2 mL of medium, add 0.2 µL of the 10 mM stock solution.
-
Remove the old medium from the cells and gently wash once with sterile PBS.
-
Add the medium containing the desired final concentration of this compound to the cells.
-
For the vehicle control, add medium containing an equivalent volume of DMSO.
-
Incubate the cells for the desired duration (e.g., 1-8 hours for mRNA stability studies).
-
-
Post-Treatment Processing:
-
Following incubation, proceed with the desired downstream analysis. For RNA analysis, cells can be lysed directly in the culture vessel using a suitable lysis buffer (e.g., TRI Reagent).[7]
-
Protocol 2: Induction of Apoptosis with this compound
This protocol outlines the use of this compound to induce apoptosis in primary cells.
Materials:
-
Same as Protocol 1
-
Apoptosis detection kit (e.g., Annexin V/7-AAD staining kit)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Reagent Preparation and Cell Seeding:
-
Follow steps 1 and 2 from Protocol 1.
-
-
This compound Treatment for Apoptosis Induction:
-
Prepare this compound in complete culture medium at a higher concentration range suitable for inducing apoptosis (e.g., 0.5 µM to 5 µM).[8]
-
Treat the cells as described in step 3 of Protocol 1, but for a longer duration, typically between 6 and 48 hours.[6] The optimal time should be determined in preliminary experiments.
-
-
Apoptosis Assessment:
-
After the treatment period, collect both the culture supernatant (which may contain detached apoptotic cells) and the adherent cells.
-
Stain the cells for markers of apoptosis, such as Annexin V (an early marker) and 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (markers of late apoptosis/necrosis), following the manufacturer's protocol for the chosen apoptosis detection kit.[9][10]
-
Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.
-
Visualizations: Diagrams of Pathways and Workflows
Caption: Experimental workflow for this compound treatment in primary cells.
References
- 1. This compound | C63H88N12O16 | CID 3084037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Dactinomycin? [synapse.patsnap.com]
- 5. Dactinomycin - Wikipedia [en.wikipedia.org]
- 6. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 7. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Actinomycin C in Single-Cell RNA Sequencing (scRNA-seq)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The advent of single-cell RNA sequencing (scRNA-seq) has revolutionized our ability to dissect cellular heterogeneity within complex tissues. However, a significant challenge in scRNA-seq workflows is the introduction of artifactual transcriptional changes during the dissociation of tissues into single-cell suspensions. These stress-induced alterations can obscure the true in vivo gene expression profiles, complicating data interpretation. Actinomycin C, also known as Actinomycin D (ActD), is a potent transcription inhibitor that can be effectively utilized to mitigate these artifacts.
By introducing this compound during the tissue dissociation process, researchers can essentially "freeze" the transcriptional state of the cells, preventing the upregulation of stress-response genes, including immediate-early genes (IEGs). This application is the foundation of the Act-Seq method, which integrates this compound treatment with a single-cell profiling platform like Drop-Seq to preserve the native transcriptional landscape of the cells.[1]
The primary advantages of incorporating this compound into an scRNA-seq workflow include:
-
Preservation of In Vivo Transcriptomes: It minimizes the artificial induction of gene expression caused by the dissociation process, providing a more accurate representation of the cells' transcriptional state within the tissue.[1][2]
-
Enhanced Detection of True Biological Signals: By reducing transcriptional noise, the detection of subtle, biologically relevant gene expression changes is improved.[3]
-
Broad Applicability: The principle of transcription inhibition during dissociation can be applied to a variety of tissue types and scRNA-seq platforms.
Despite its benefits, it is important to consider potential drawbacks. There is some evidence to suggest that this compound may have an inhibitory effect on the reverse transcriptase enzyme, which could potentially lead to a reduction in cDNA yield and library complexity.[4] Therefore, careful optimization and quality control are essential.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on transcription by intercalating into DNA. Specifically, it binds to the transcription initiation complex, preventing the elongation of the RNA chain by RNA polymerase.[5][6] This action effectively halts the synthesis of new mRNA.
Experimental Protocols
The following protocol is a generalized guideline for the incorporation of this compound into a standard scRNA-seq workflow, based on the principles of the Act-Seq method and other published protocols. Optimization for specific tissue types and scRNA-seq platforms is recommended.
I. Reagent Preparation
-
This compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Store in small aliquots at -20°C, protected from light.
-
-
Dissociation Buffer with this compound:
-
The final concentration of this compound for tissue dissociation typically ranges from 5 µM to 12.5 µM. The optimal concentration should be determined empirically for your specific cell or tissue type.
-
Prepare your standard tissue dissociation buffer (e.g., containing enzymes like collagenase, dispase, and DNase).
-
Immediately before use, dilute the this compound stock solution into the dissociation buffer to achieve the desired final concentration.
-
II. Tissue Dissociation and Single-Cell Suspension Preparation
The following workflow integrates this compound treatment into the tissue dissociation process.
-
Tissue Preparation:
-
Excise the tissue of interest and place it in ice-cold PBS.
-
Finely mince the tissue using a sterile scalpel or scissors.
-
-
Enzymatic Dissociation with this compound:
-
Transfer the minced tissue to a tube containing the pre-warmed dissociation buffer with the optimized concentration of this compound.
-
Incubate at the appropriate temperature for your tissue (e.g., 37°C) for a duration determined by your standard dissociation protocol (typically 30-60 minutes), with gentle agitation.
-
-
Generation of Single-Cell Suspension:
-
Following incubation, gently triturate the tissue suspension with a wide-bore pipette tip to further dissociate it into a single-cell suspension.
-
Stop the dissociation by adding an excess volume of ice-cold PBS containing 0.04% BSA.
-
Filter the cell suspension through a cell strainer (e.g., 40-70 µm) to remove any remaining clumps.
-
-
Cell Washing and Resuspension:
-
Centrifuge the cell suspension to pellet the cells.
-
Carefully remove the supernatant.
-
Wash the cell pellet at least once with ice-cold PBS with 0.04% BSA to remove residual enzymes and this compound.
-
Resuspend the final cell pellet in a suitable buffer for your scRNA-seq platform (e.g., PBS with 0.04% BSA for 10x Genomics).
-
-
Quality Control and scRNA-seq:
-
Assess cell viability and concentration using a hemocytometer or an automated cell counter.
-
Proceed with your chosen scRNA-seq protocol (e.g., 10x Genomics Chromium).
-
Data Presentation
The following tables summarize quantitative data from studies that have utilized this compound to reduce dissociation-induced gene expression.
Table 1: Effect of this compound on Immediate-Early Gene (IEG) Expression in Mouse Mammary Tumour Dissociation
| Condition | Percentage of Fos-positive cells |
| Dissociation at 37°C | 30% |
| Dissociation at 4°C | 5% |
| Dissociation at 37°C with Actinomycin D | Data not available, but stated to reduce IEG activation |
| Dissociation at 4°C with Actinomycin D | Minimal additional effect compared to 4°C alone |
Data adapted from Abaffy et al., 2019. The study suggests that low temperature is a major factor in reducing IEG induction, with Actinomycin D providing an additional, though less pronounced, benefit.[2]
Table 2: Effect of this compound on IEG Expression in Pig Colon Dissociation for scRNA-seq
| Gene Category | Number of Genes | Observation with Actinomycin D Treatment |
| Total Identified IEGs in Pig Transcriptome | 131 | |
| IEGs with Reduced Induction | 127 | Remarkable reduction in expression |
Data adapted from a study on pig colon scRNA-seq. This demonstrates the high efficiency of this compound in minimizing the artificial induction of a broad range of IEGs during single-cell preparation.[1]
Conclusion
The incorporation of this compound into scRNA-seq workflows is a valuable strategy for preserving the native transcriptional state of cells, thereby enhancing the accuracy and reliability of the resulting data. While optimization is crucial, the provided protocols and data offer a solid foundation for researchers, scientists, and drug development professionals to implement this powerful technique in their own studies. By minimizing the confounding effects of dissociation-induced gene expression, the use of this compound facilitates a more precise understanding of cellular function and heterogeneity in both healthy and diseased states.
References
- 1. A single cell RNA sequencing protocol for the pig colon [protocols.io]
- 2. biorxiv.org [biorxiv.org]
- 3. Detecting Activated Cell Populations Using Single-Cell RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Help Center [kb.10xgenomics.com]
- 5. Act-Seq [illumina.com]
- 6. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Actinomycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinomycin (B1170597) C, a member of the actinomycin family of antibiotics produced by Streptomyces species, is a potent antineoplastic agent.[1] Its primary mechanism of action involves the intercalation into DNA, preferentially at G-C rich regions, which physically obstructs the progression of RNA polymerase, thereby inhibiting transcription.[2][3] This disruption of RNA synthesis leads to a cascade of cellular events, including cell cycle arrest and the induction of apoptosis, or programmed cell death.[4][5][6] Flow cytometry is a powerful technique to quantitatively assess these cellular responses to Actinomycin C treatment at the single-cell level, providing valuable insights into its cytotoxic effects.[7][8]
This document provides detailed protocols for analyzing key cellular parameters affected by this compound using flow cytometry, including the induction of apoptosis, alterations in the cell cycle, and changes in mitochondrial membrane potential.
Key Cellular Effects of this compound Amenable to Flow Cytometry Analysis
-
Apoptosis: this compound is a well-established inducer of apoptosis. Flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
-
Cell Cycle Arrest: By inhibiting the synthesis of essential proteins required for cell cycle progression, this compound can cause cells to accumulate in specific phases of the cell cycle.[6][11]
-
Mitochondrial Membrane Potential (ΔΨm): A decrease in mitochondrial membrane potential is an early hallmark of apoptosis.[9][12]
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of cells treated with this compound.
Table 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 95 ± 3 | 2 ± 1 | 3 ± 2 |
| This compound (Low Dose) | 70 ± 5 | 15 ± 4 | 15 ± 3 |
| This compound (High Dose) | 30 ± 6 | 25 ± 5 | 45 ± 7 |
Table 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
| Treatment | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 2 ± 1 | 60 ± 5 | 25 ± 4 | 13 ± 3 |
| This compound (24h) | 15 ± 4 | 70 ± 6 | 10 ± 3 | 5 ± 2 |
Table 3: Mitochondrial Membrane Potential (ΔΨm) Analysis using JC-1 Staining
| Treatment | High ΔΨm (JC-1 Aggregates, %) | Low ΔΨm (JC-1 Monomers, %) |
| Vehicle Control | 90 ± 5 | 10 ± 3 |
| This compound (6h) | 60 ± 7 | 40 ± 6 |
| This compound (12h) | 35 ± 6 | 65 ± 8 |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol facilitates the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[13][14]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration (e.g., 24 hours).
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells directly into a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[13]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.[13]
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[5][15]
Materials:
-
Cells treated as described in Protocol 1
-
PBS
-
Ice-cold 70% Ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest and wash cells as described in Protocol 1 (steps 2 and 3).
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI signal (FL2 or equivalent channel).
-
Use software to model the cell cycle distribution and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.
-
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol utilizes the lipophilic cationic dye JC-1 to assess changes in mitochondrial membrane potential.[9]
Materials:
-
Cells treated as described in Protocol 1
-
PBS
-
JC-1 staining solution (5 µg/mL in complete medium)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Harvest and wash cells as described in Protocol 1 (steps 2 and 3).
-
-
Staining:
-
Resuspend the cell pellet in 500 µL of pre-warmed complete medium.
-
Add 500 µL of the JC-1 staining solution.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing and Analysis:
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with PBS.
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze immediately on a flow cytometer.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red (FL2 channel). In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green (FL1 channel).
-
Quantify the shift from red to green fluorescence as an indicator of mitochondrial membrane depolarization.
-
Conclusion
Flow cytometry offers a robust and quantitative platform to investigate the cellular effects of this compound. The protocols outlined in this document provide a framework for assessing apoptosis, cell cycle distribution, and mitochondrial health. These analyses are critical for understanding the mechanism of action of this compound and for evaluating its potential as a therapeutic agent in drug development. Proper experimental design, including appropriate controls and careful data analysis, is essential for obtaining reliable and reproducible results.
References
- 1. This compound | C63H88N12O16 | CID 3084037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dactinomycin? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemotherapy - Wikipedia [en.wikipedia.org]
- 5. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 [mdpi.com]
- 6. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. benchchem.com [benchchem.com]
- 15. Flow Cytometric Quantification of All Phases of the Cell Cycle and Apoptosis in a Two-Color Fluorescence Plot - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Actinomycin C as a Positive Control for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Actinomycin (B1170597) C, a potent polypeptide antibiotic, is a widely utilized and effective positive control for inducing apoptosis in a variety of cell lines. Its mechanism of action, primarily through the inhibition of transcription by intercalating into DNA, triggers a cascade of events leading to programmed cell death.[1][2] This makes it an invaluable tool for validating apoptosis assays and for studying the molecular mechanisms of cell death. These application notes provide detailed protocols for using Actinomycin C as a positive control in key apoptosis assays and summarize quantitative data for its application in various cell lines.
Mechanism of Action
This compound induces apoptosis through multiple signaling pathways. By binding to DNA, it primarily inhibits RNA polymerase, leading to a halt in transcription.[1][3] This transcriptional arrest can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Key molecular events in this compound-induced apoptosis include:
-
Activation of p53: In cells with wild-type p53, this compound can lead to the accumulation and phosphorylation of p53, a tumor suppressor protein that plays a crucial role in initiating the apoptotic program.[4][5]
-
Mitochondrial Dysfunction: It can cause a loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm.[4][6]
-
Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which are central to the apoptotic process.[1][6]
-
Bcl-2 Family Protein Regulation: this compound can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis.[6][7]
-
Death Receptor Pathway: Evidence also suggests that this compound can activate the extrinsic pathway by upregulating members of the TNF/TNFR superfamily.[3]
Quantitative Data for Apoptosis Induction
The effective concentration and incubation time for this compound to induce apoptosis can vary significantly depending on the cell line. The following tables summarize reported IC50 values and experimental conditions for apoptosis induction in several commonly used cell lines.
Table 1: IC50 Values of this compound (or Actinomycin D) in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Treatment Time (hours) | Reference |
| HCT-116 | Colorectal Cancer | 2.85 ± 0.10 | 48 | [6] |
| HT-29 | Colorectal Cancer | 6.38 ± 0.46 | 48 | [6] |
| SW620 | Colorectal Cancer | 6.43 ± 0.16 | 48 | [6] |
| SW480 | Colorectal Cancer | 8.65 ± 0.31 | 48 | [6] |
| A549 | Non-Small-Cell Lung Cancer | 0.68 ± 0.06 | 48 | [8] |
| NCI-H1299 | Non-Small-Cell Lung Cancer | 16.37 ± 1.07 | 48 | [8] |
Table 2: Experimental Conditions for Apoptosis Induction with this compound
| Cell Line | Concentration | Treatment Time (hours) | Observed Apoptotic Events | Reference |
| HCT-116 | 1.5 - 6.0 nM | 24 | Increased apoptotic cells (from 4.43% to 61.53%) | [6] |
| HepG2 | 1 µM | 24 | DNA fragmentation, decreased mitochondrial membrane potential | [4] |
| MG63 | 5 µM | 2-24 | Increased cell apoptosis (from 23.2% to 55.5%) | [1] |
| PANC-1 | 1 - 100 ng/mL | 24 | DNA laddering | [9] |
| SiHa | 100 ng/mL | 24 | Increased Annexin V positive cells, mitochondrial depolarization, caspase-3/7 activation | [10] |
Experimental Protocols
Here are detailed protocols for three key apoptosis assays using this compound as a positive control.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Induction of Apoptosis (Positive Control): Treat cells with a predetermined concentration of this compound (refer to Table 2 or optimize for your cell line) for the desired duration (e.g., 24 hours). Include an untreated vehicle control.[11]
-
Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.[12]
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5-10 µL of PI staining solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11][13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3 Activity Assay (Colorimetric or Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells of interest
-
This compound
-
Cell Lysis Buffer
-
Reaction Buffer (containing DTT)
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)[14][15]
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Cell Treatment: Seed and treat cells with this compound as described in the Annexin V protocol.
-
Cell Lysis: After treatment, collect the cells and lyse them using a chilled cell lysis buffer. Incubate on ice for 10 minutes.[14]
-
Centrifugation: Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein lysate to each well. Add the reaction buffer followed by the caspase-3 substrate.[15]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[14][15]
-
Measurement:
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[17]
Materials:
-
Cells of interest grown on coverslips or slides
-
This compound
-
PBS
-
4% Paraformaldehyde (for fixation)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP)[18]
-
Mounting medium with a counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound to induce apoptosis.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[18]
-
Permeabilization: Wash the cells with PBS and permeabilize them on ice for 2 minutes.[18]
-
TUNEL Staining: Wash the cells again with PBS. Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.[18]
-
Washing: Wash the cells thoroughly with PBS to remove unincorporated nucleotides.
-
Mounting and Visualization: Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain. Visualize the cells under a fluorescence microscope.[18]
Interpretation of Results:
-
TUNEL-positive cells (e.g., bright green fluorescence) indicate the presence of DNA fragmentation and are considered apoptotic.
-
The counterstain will label the nuclei of all cells.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General workflow for apoptosis assays using a positive control.
References
- 1. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Flow Cytometric Analysis of Apoptotic Biomarkers in Actinomycin D-Treated SiHa Cervical Cancer Cells [jove.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. pufei.com [pufei.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. Analysis of apoptosis by cytometry using TUNEL assay. | Sigma-Aldrich [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
Application Notes: Western Blot Analysis of Protein Expression Following Actinomycin D Treatment
Introduction
Actinomycin (B1170597) D is a potent antitumor antibiotic isolated from Streptomyces bacteria.[1] It is widely used in molecular biology and cancer research as a transcription inhibitor.[2][3] Its primary mechanism of action involves intercalating into DNA at guanine-cytosine base pairs, which physically obstructs the progression of RNA polymerase, thereby inhibiting mRNA synthesis and, consequently, protein synthesis.[1][3][4] This property makes Actinomycin D an invaluable tool for studying mRNA and protein stability, as well as for inducing cell cycle arrest and apoptosis in cancer cells.[1][2]
At high concentrations, Actinomycin D acts as a general transcription blocker. However, at lower, cytostatic concentrations (typically 10-100 nM), it can selectively induce cellular stress responses, such as ribosomal stress, which leads to the stabilization and activation of key tumor suppressor proteins like p53.[1][5] The activation of p53 can, in turn, modulate the expression of a host of downstream target proteins involved in apoptosis and cell cycle control.[6][7]
Western blotting is the gold-standard technique for quantifying changes in the expression levels of specific proteins within a cell lysate. By treating cells with Actinomycin D and subsequently performing Western blot analysis, researchers can elucidate the stability of specific proteins, identify key players in apoptotic pathways, and understand the molecular mechanisms underlying the compound's therapeutic effects.
Key Applications
-
Determination of Protein Half-life: By inhibiting new mRNA synthesis, the decay rate (half-life) of existing proteins can be monitored over time.
-
Analysis of Apoptotic Pathways: Investigating the dose- and time-dependent modulation of pro-apoptotic (e.g., cleaved Caspase-3, Bax, Puma) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins.[2][8][9]
-
Cell Cycle Analysis: Assessing the expression of key cell cycle regulators, such as cyclins and cyclin-dependent kinases, to understand the mechanism of Actinomycin D-induced cell cycle arrest.[2][10]
-
Validation of Drug Efficacy: Quantifying the modulation of target proteins to confirm the molecular action of Actinomycin D in various cancer cell lines.
Data Presentation: Protein Expression Changes Post-Actinomycin D Treatment
The following tables summarize typical quantitative changes in protein expression observed after treating cancer cell lines with Actinomycin D, as measured by Western blot analysis. Values are illustrative and represent fold changes relative to untreated controls.
Table 1: Modulation of Apoptosis-Related Proteins
| Protein Target | Cell Line | Actinomycin D Concentration | Treatment Time | Fold Change vs. Control | Reference |
| p53 (phosphorylated) | HepG2 | 10-100 nM | 6 hours | ↑ (Increase) | [5] |
| Cleaved Caspase-3 | MG63 Osteosarcoma | 0.1 - 5 µM | 24 hours | ↑ (Increase, dose-dependent) | [2] |
| Mcl-1 | MEF Cells | 0.2 µg/mL | 12-24 hours | ↓ (Dramatic Decrease) | [9] |
| Bcl-2 | Panc-1 Cells | ~30 ng/mL | 72 hours | ↓ (Decrease) | [9] |
| Puma | Human Lymphocytes | 10 nM | 24 hours | ↑ (Upregulation) | [8] |
| PARP (cleaved) | Neuroblastoma Cells | 10 nM | 16-24 hours | ↑ (Increase) | [11] |
Table 2: Modulation of Cell Cycle and Proliferation Markers
| Protein Target | Cell Line | Actinomycin D Concentration | Treatment Time | Fold Change vs. Control | Reference |
| PCNA | Vascular Smooth Muscle | 80 - 320 nM | Not Specified | ↓ (Dose-dependent Decrease) | [12] |
| Cyclin A | MG63 Osteosarcoma | 0.1 - 5 µM | 24 hours | ↓ (Dose-dependent Decrease) | [2][10] |
| Cyclin D1 | MG63 Osteosarcoma | 0.1 - 5 µM | 24 hours | ↓ (Dose-dependent Decrease) | [2][10] |
| N-Myc | Neuroblastoma Cells | 10 nM | 8-16 hours | ↓ (Decrease) | [6] |
| Phospho-Erk | Vascular Smooth Muscle | 80 - 320 nM | 30 minutes | ↑ (Dose-dependent Increase) | [12] |
Experimental Workflow and Signaling Pathways
The diagrams below illustrate the general workflow for a Western blot experiment involving Actinomycin D and a key signaling pathway affected by the drug.
Caption: Experimental workflow for Western blot analysis after Actinomycin D treatment.
Caption: p53-mediated apoptotic pathway induced by Actinomycin D.
Detailed Experimental Protocol
This protocol provides a general framework. Optimal conditions, including cell density, drug concentration, and incubation times, should be empirically determined for each cell line and experimental setup.
1. Materials and Reagents
-
Cell Line: Appropriate cancer or experimental cell line.
-
Culture Medium: e.g., DMEM, RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Actinomycin D: (CAS 50-76-0)[1]
-
Solvent: DMSO (for Actinomycin D stock solution).
-
Phosphate-Buffered Saline (PBS): Cold, sterile.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X): Containing SDS and β-mercaptoethanol.
-
SDS-PAGE Gels: Precast or hand-poured polyacrylamide gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies: Specific to target proteins (e.g., anti-p53, anti-cleaved Caspase-3) and a loading control (e.g., anti-β-actin, anti-GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
2. Procedure
2.1. Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well or 10-cm plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Stock Solution: Prepare a 10 mM stock solution of Actinomycin D in DMSO. Store at -20°C, protected from light.[1] Note: Actinomycin D is light-sensitive.[13]
-
Treatment: Dilute the Actinomycin D stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 10 nM to 1 µM).[1] Remove the old medium from the cells, wash once with PBS, and add the drug-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug treatment.
-
Incubation: Incubate cells for the desired length of time (e.g., 6, 12, 24, 48 hours).[1]
2.2. Protein Extraction and Quantification
-
Harvesting: After incubation, place plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., 150 µL for a 6-well plate) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant (protein lysate) to a new clean tube.
-
Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay, following the manufacturer’s instructions.
2.3. Western Blotting
-
Sample Preparation: Based on the protein quantification, calculate the volume needed for 20-40 µg of protein per sample. Add 4X Laemmli sample buffer, and heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. The transfer can be done using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Add ECL detection reagent to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band (e.g., β-actin or GAPDH) to correct for loading differences.
References
- 1. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 2. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. AKT mediates actinomycin D-induced p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Actinomycin D upregulates proapoptotic protein Puma and downregulates Bcl-2 mRNA in normal peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Actinomycin C in Combination Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the therapeutic potential of Actinomycin (B1170597) C (also known as Actinomycin D or Dactinomycin) in combination with other drugs for cancer research. Detailed protocols for key experiments are provided to facilitate the design and execution of studies in this area.
Introduction
Actinomycin C is a potent chemotherapy agent that functions by intercalating into DNA and inhibiting transcription.[1] While effective, its clinical use can be limited by toxicity and the development of drug resistance.[2][3] Combination therapy, which partners this compound with other anti-cancer drugs, is a promising strategy to enhance its efficacy, overcome resistance, and potentially reduce side effects. This document outlines several successful combination strategies and provides detailed protocols for their investigation.
Featured Combination Therapies
Actinomycin D and Telmisartan in Lung Cancer
This combination targets lung cancer stem cells (CSCs), which are implicated in tumor recurrence and drug resistance.[2][4] Telmisartan, an angiotensin receptor antagonist, is believed to increase tumor permeability, thereby enhancing the cytotoxic effects of Actinomycin D.[2][5] The synergistic action of this combination has been shown to reduce tumor burden by inhibiting the Wnt/β-catenin signaling pathway.[2][6]
Actinomycin D and Doxorubicin in Triple-Negative Breast Cancer (TNBC)
The combination of Actinomycin D and Doxorubicin has demonstrated a synergistic effect in TNBC, a particularly aggressive form of breast cancer.[2][7][8] This combination enhances the induction of p53-dependent apoptosis.[2][8] Studies have shown a significantly higher rate of apoptosis in cells treated with both drugs compared to single-agent treatment.[2][8]
Actinomycin D and MEK/PI3K Inhibitors in Ewing Sarcoma
In Ewing sarcoma, the combination of Actinomycin D with the MEK inhibitor U0126 and the PI3K inhibitor LY294002 has been shown to significantly enhance apoptosis.[9] This is attributed to the simultaneous inhibition of the MEK/ERK and PI3K/Akt signaling pathways, which are involved in cell survival and resistance to chemotherapy.[9]
Actinomycin D and ABT-737 in Pancreatic and Non-Small Cell Lung Cancer
ABT-737 is a BH3 mimetic that inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL. Its efficacy can be limited by the expression of another anti-apoptotic protein, Mcl-1. Actinomycin D has been shown to downregulate Mcl-1, thus sensitizing cancer cells to ABT-737-induced apoptosis.[10][11] This combination has shown synergistic cytotoxicity in pancreatic and non-small cell lung cancer cell lines.[10][12]
Actinomycin D and TRAIL Liposomes in Non-Small Cell Lung Cancer (NSCLC)
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent, but many NSCLC cells are resistant to its effects. Actinomycin D can sensitize these cells to TRAIL-induced apoptosis by upregulating the expression of death receptor 5 (DR5).[13][14] The use of liposomal formulations for both drugs can improve their delivery and reduce systemic toxicity.[13][14]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the synergistic effects of this compound in combination with other drugs.
| Combination | Cancer Type | Cell Line | Key Findings | Reference |
| Actinomycin D + Telmisartan | Lung Cancer | LLC1 (murine), A549, H460 (human) | Combination treatment significantly reduced tumor growth in syngeneic and xenograft mouse models compared to single agents.[15] | [6][15][16][17] |
| Actinomycin D + Doxorubicin | Triple-Negative Breast Cancer | HCC1937, MDA-MB-436 | The combination of Actinomycin D (30 nM) and Doxorubicin resulted in a significantly higher apoptosis rate compared to either drug alone. | [2][7][8] |
| Actinomycin D + U0126 + LY294002 | Ewing Sarcoma | TC-135 | Combined administration of U0126 and LY294002 with Actinomycin D significantly enhanced apoptosis in vitro and suppressed xenograft tumor growth. | [9] |
| Actinomycin D + ABT-737 | Pancreatic Cancer, Non-Small Cell Lung Cancer | Panc-1, BxPC-3, A549, NCI-H1299 | Combination indices (CI) were less than 1, indicating synergism. For example, in Panc-1 cells, the combination of 5-150 ng/ml Actinomycin D and 0.83-25 µM ABT-737 was synergistic.[10] In SCLC cell lines, combination indices were between 0.5 and 0.7.[12] | [10][11][12] |
| Actinomycin D + TRAIL Liposomes | Non-Small Cell Lung Cancer | A-549 | The combination of TRAIL liposomes and Actinomycin D liposomes had a synergistic cytotoxic effect. | [13][14] |
| Actinomycin D + RG7787 | Pancreatic and Stomach Cancer | KLM1, MKN28 | The combination of 10 nM Actinomycin D with RG7787 (ranging from 5-100 ng/mL) significantly increased cell death compared to single treatments.[1] | [1][18] |
| Actinomycin D + VX-680 | Breast Cancer | MDAMB231, MDAMB468 | Pre-treatment with low-dose Actinomycin D (1.2-2 nM) protected normal fibroblasts from VX-680-induced polyploidy.[19] | [19][20] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound combination therapies.
Caption: Wnt/β-catenin pathway inhibited by Actinomycin D + Telmisartan.
Caption: MEK/ERK and PI3K/Akt pathways and points of inhibition.
Caption: p53-dependent apoptosis pathway activated by ActD + Doxorubicin.
Caption: Extrinsic apoptosis pathway enhanced by Actinomycin D.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound in combination with another drug on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound
-
Combination drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound, the combination drug, and a combination of both in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug solutions. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in cells treated with this compound combination therapy.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound, the combination drug, or the combination of both for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, Bax, Bcl-2, cleaved Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
References
- 1. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Actinomycin D and Telmisartan Combination Targets Lung Cancer Stem Cells Through the Wnt/Beta Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Actinomycin D synergizes with Doxorubicin in triple-negative breast cancer by inducing P53-dependent cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous inhibition of mitogen-activated protein kinase and phosphatidylinositol 3-kinase pathways augment the sensitivity to actinomycin D in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Actinomycin D decreases Mcl-1 expression and acts synergistically with ABT-737 against small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination of TRAIL and actinomycin D liposomes enhances antitumor effect in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination of TRAIL and actinomycin D liposomes enhances antitumor effect in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Actinomycin D and Telmisartan Combination Targets Lung Cancer Stem Cells Through the Wnt/Beta Catenin Pathway [ouci.dntb.gov.ua]
- 17. "Actinomycin D and Telmisartan Combination Therapy Targets Lung Cancer " by Ryan Green [digitalcommons.usf.edu]
- 18. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of an Actinomycin D/VX-680 aurora kinase inhibitor combination in p53-based cyclotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Use of Actinomycin C/D in Animal Models
Disclaimer: The vast majority of published in vivo experimental data pertains to Actinomycin (B1170597) D (Dactinomycin), a closely related and well-characterized member of the actinomycin family. Information specifically on Actinomycin C is limited. The following application notes and protocols are primarily based on the robust preclinical evidence available for Actinomycin D and can serve as a valuable guide for researchers. However, specific dosages, activities, and toxicities may vary between different actinomycins.
Introduction
Actinomycins are a class of potent cytotoxic and antineoplastic polypeptide antibiotics isolated from Streptomyces species. Their primary mechanism of action involves the intercalation into DNA, primarily at guanine-cytosine (G-C) rich regions. This binding forms a stable complex that obstructs the action of DNA-dependent RNA polymerase, thereby inhibiting gene transcription.[1][2][3] This disruption of RNA synthesis leads to a downstream inhibition of protein synthesis and the induction of apoptosis, making actinomycins effective agents against rapidly proliferating cancer cells.[2][4]
In preclinical animal models, Actinomycin D has demonstrated significant efficacy in reducing tumor growth and improving survival in various cancers, including glioblastoma and sarcomas.[5][6] It has also been identified as a potent inducer of immunogenic cell death (ICD), which can stimulate an anti-tumor immune response.[7] These notes provide a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to guide researchers in designing and executing in vivo experiments with Actinomycin D.
Mechanism of Action
Actinomycin D's cytotoxic effects stem from its ability to interfere with fundamental cellular processes. The phenoxazone ring of the molecule intercalates into the minor groove of the DNA double helix, while its two cyclic polypeptide chains fit into the groove, creating a stable and lethal complex.[2][8] This action has several downstream consequences:
-
Inhibition of Transcription: By binding to DNA, Actinomycin D physically blocks the progression of RNA polymerase, halting the synthesis of RNA.[2] This is particularly effective in highly active genes, such as those for ribosomal RNA, making it a powerful tool for studying mRNA stability.[3]
-
Topoisomerase Inhibition: The drug can also interfere with the function of topoisomerase II, an enzyme that relieves torsional strain in DNA during replication and transcription.[2]
-
Induction of DNA Damage: Some evidence suggests that Actinomycin D can generate reactive oxygen species (ROS), leading to oxidative damage to DNA and other cellular components.[2][9]
-
Induction of Apoptosis: The culmination of these insults is the activation of programmed cell death pathways in rapidly dividing cells.[4]
Caption: Mechanism of action for Actinomycin D.
Quantitative Data from In Vivo Animal Studies
The following tables summarize key quantitative data from various preclinical studies involving Actinomycin D. Dosages are highly variable depending on the animal model, tumor type, and experimental endpoint.
Table 1: In Vivo Efficacy and Dosage of Actinomycin D in Cancer Models
| Animal Model | Tumor/Cell Line | Administration Route | Dose & Schedule | Key Outcome | Reference(s) |
|---|---|---|---|---|---|
| NSG Mice | Recurrent Glioblastoma (subcutaneous) | Not Specified | 0.1 mg/kg | Tumor volume reduced to ~11% of control. | [5][6] |
| NSG Mice | Recurrent Glioblastoma (orthotopic) | Not Specified | 0.1 mg/kg | Significantly reduced tumor growth; increased median survival from 62 to 79 days. | [5][6] |
| C57Bl/6 Mice | Fibrosarcoma (MCA205) | Intraperitoneal (i.p.) | 0.5 mg/kg | Stimulated anticancer immune responses. | [7] |
| Dogs | Advanced Malignancies (Lymphoma, etc.) | Intravenous (i.v.) | 0.5 - 1.1 mg/m² every 3 weeks | Responses observed in lymphoma, anal sac adenocarcinoma, and others. | [10] |
| Dogs | Ovarian Carcinoma | Not Specified | Multiple courses | Successful control of associated ascites. | [11] |
| C57BI6 Mice | NPM1c Leukemia | Intraperitoneal (i.p.) | 60 µg/kg/day | Used to study PML-driven senescence. |[12] |
Table 2: Toxicity Data for Actinomycin D in Animal Models
| Animal Model | Administration Route | LD50 / Toxicity Observed | Reference(s) |
|---|---|---|---|
| Mice | Intraperitoneal (i.p.) | LD50: 2050 µg/kg (in 100 µg/ml solution) | [11] |
| Mice | Intraperitoneal (i.p.) | LD50: 2400 µg/kg (in 50 µg/ml solution) | [11] |
| Dogs | Intravenous (i.v.) | Gastrointestinal toxicity was the most frequent side effect at 0.5-1.1 mg/m². | [10] |
| Kunming Mice | Not Specified | At equivalent doses, Act D showed more hepatorenal toxicity (inflammation, necrosis) than Act V. |[9] |
Table 3: Pharmacokinetic Parameters of Actinomycin D
| Species | Parameter | Value | Reference(s) |
|---|---|---|---|
| Dog | Excretion | Excreted in urine within 30 hours following i.v. injection. | [11] |
| Dog | Serum Half-life | Estimated at 3 hours. | [13] |
| Dog | Tissue Half-life | Estimated at 47 hours. | [13] |
| Children | Terminal Half-life | Approximately 25-36 hours. | [4][14] |
| Children | Clearance | Median: 4.6 - 5.3 L/h/m². Highly variable. | [14][15] |
| Mice | Brain-to-Plasma Ratio | 0.18 (at 2h post-injection); 0.53 (at 22h post-injection). |[16] |
Experimental Protocols
Protocol 1: Orthotopic Glioblastoma Xenograft Model for Efficacy Testing
This protocol is adapted from studies evaluating Actinomycin D in patient-derived glioblastoma models.[5]
1. Materials:
-
Patient-derived glioblastoma stem-like cells (GSCs) expressing luciferase (e.g., TD2 line).
-
Non-obese diabetic/severe combined immunodeficient gamma null (NSG) mice, 8-12 weeks old.
-
Stereotactic injection apparatus.
-
Actinomycin D (Dactinomycin) for injection.
-
Vehicle control (e.g., sterile saline or 0.9% NaCl).
-
Bioluminescence imaging system.
2. Procedure:
-
Cell Preparation: Culture GSCs under appropriate stem cell conditions. Prior to injection, harvest cells and resuspend in a sterile, serum-free medium at a concentration of 5 x 10⁴ cells in 2-5 µL.
-
Orthotopic Implantation:
-
Anesthetize the NSG mouse and mount it in the stereotactic frame.
-
Create a small incision in the scalp to expose the skull.
-
Drill a small burr hole at a precise location over the right striatum.
-
Using a Hamilton syringe, slowly inject the GSC suspension into the brain parenchyma.
-
Withdraw the needle slowly, suture the scalp, and allow the animal to recover.
-
-
Tumor Growth Monitoring:
-
Beginning ~4-6 weeks post-injection, monitor tumor growth via bioluminescence imaging.
-
Once tumors reach a predetermined signal intensity, randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare Actinomycin D solution for injection according to the manufacturer's instructions. A common dose for efficacy is 0.1 mg/kg.
-
Administer the drug or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection). The treatment schedule may be daily for a set number of days or intermittent (e.g., every 3 days).
-
-
Efficacy Assessment:
-
Tumor Growth: Continue to monitor tumor bioluminescence throughout and at the end of the treatment period.
-
Survival: Monitor animals daily for signs of morbidity and record survival time. The primary endpoint is often a significant increase in median survival in the treatment group compared to the control.
-
Molecular Analysis: At the study endpoint, tumors can be harvested for analysis of target engagement (e.g., downregulation of Sox2 protein).[5][6]
-
Caption: Experimental workflow for an orthotopic glioblastoma model.
Protocol 2: Induction of Immunogenic Cell Death (ICD) In Vivo
This protocol is based on a study demonstrating the immunogenic properties of Actinomycin D in a mouse fibrosarcoma model.[7]
1. Materials:
-
Mouse fibrosarcoma cells (e.g., MCA205).
-
Immunocompetent syngeneic mice (e.g., C57Bl/6).
-
Actinomycin D for injection.
-
Vehicle control (e.g., sterile injectable solution).
-
Materials for flow cytometry and immune cell analysis.
2. Procedure:
-
Tumor Implantation: Inject 2 x 10⁵ MCA205 cells subcutaneously (s.c.) into the flank of C57Bl/6 mice.
-
Treatment:
-
When tumors become palpable, randomize mice into treatment and control groups.
-
Administer a single intraperitoneal (i.p.) injection of Actinomycin D (0.5 mg/kg) or vehicle.
-
-
Immune Response Analysis:
-
Nine days after treatment, sacrifice the mice and collect tumors and spleens.
-
Process the tumors into single-cell suspensions.
-
Analyze the tumor-infiltrating immune cells using flow cytometry with antibody panels for T-cells (CD3, CD4, CD8), NK cells, and dendritic cells.
-
Assess the activation status of dendritic cells and the presence of cytotoxic T-lymphocytes to confirm the induction of an anti-tumor immune response.
-
-
Vaccination Assay (Optional):
-
Treat MCA205 cells in vitro with Actinomycin D (~1 µM) to induce ICD.
-
Inject these dying cells subcutaneously into one flank of naive C57Bl/6 mice.
-
After 7-10 days, challenge the mice with live MCA205 cells in the opposite flank.
-
Monitor for tumor growth. A successful vaccination effect (retarded growth of the live tumor challenge) indicates a protective anti-tumor immune memory was generated.
-
References
- 1. researchopenworld.com [researchopenworld.com]
- 2. What is the mechanism of Dactinomycin? [synapse.patsnap.com]
- 3. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of transcription by dactinomycin reveals a new characteristic of immunogenic cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Involvement of Reactive Oxygen Species in the Hepatorenal Toxicity of Actinomycin V In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of tumor-bearing dogs with actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Toxicity and pharmacokinetics of actinomycin-D and vincristine in children and adolescents: Children's Oncology Group Study ADVL06B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterisation of the Clinical Pharmacokinetics of Actinomycin D and the Influence of ABCB1 Pharmacogenetic Variation on Actinomycin D Disposition in Children with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigating the Central Nervous System Disposition of Actinomycin D: Implementation and Evaluation of Cerebral Microdialysis and Brain Tissue Measurements Supported by UPLC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Actinomycin D Toxicity in Cell Lines
A Note on Nomenclature: While the query specified Actinomycin (B1170597) C, the vast majority of commercially available and researched compounds in this class is Actinomycin D. This guide will focus on Actinomycin D, as it is the agent researchers will almost exclusively encounter. The principles and troubleshooting strategies outlined here are largely applicable to other members of the actinomycin family.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with Actinomycin D.
1. Unexpectedly High or Low Cell Toxicity
Question: The level of cell death in my experiment is much higher or lower than expected based on the literature. What could be the cause?
Answer: Discrepancies in cytotoxicity can arise from several factors. Here’s a systematic approach to troubleshooting this issue:
-
Concentration and Purity of Actinomycin D:
-
Verification: Always confirm the concentration of your stock solution. If possible, verify the purity of the compound.
-
Fresh Preparations: Actinomycin D in dilute solutions can be sensitive to light and may adsorb to plastic and glass surfaces.[1] It is recommended to prepare fresh working solutions from a concentrated stock for each experiment.[2]
-
-
Cell Line-Specific Sensitivity:
-
Differential Cytotoxicity: Different cell lines exhibit varying sensitivities to Actinomycin D.[3][4] For instance, HeLa cells show acute lethal effects within hours, while cell lines like Vero and L cells may only show effects after one to two days.[3][4]
-
Titration Experiment: It is crucial to perform a dose-response experiment (titration) to determine the optimal concentration for your specific cell line and experimental goals.
-
-
Cell Culture Conditions:
-
Consistency is Key: Factors such as cell density, passage number, and the growth phase of the cells at the time of treatment can significantly influence the outcome.[2] Ensure these parameters are consistent across experiments.
-
Cell Cycle Phase: The susceptibility of cells to Actinomycin D can vary depending on their stage in the cell cycle. For example, some cells are most vulnerable during the G1-S interphase or early S phase.[3][4][5]
-
-
Solvent and Stability:
-
Proper Dissolution: Actinomycin D is soluble in DMSO and DMF.[6][7][8] Ensure the compound is fully dissolved before adding it to your culture medium. For aqueous solutions, it's recommended to first dissolve it in a small amount of an organic solvent.[6]
-
Storage: Store stock solutions at -20°C and protect them from light.[7] Aqueous solutions are not recommended for storage for more than a day.[6]
-
2. High Variability Between Experimental Repeats
Question: I am observing significant variability in my results between different experimental runs, even when I use the same conditions. How can I improve the reproducibility of my experiments?
Answer: High variability often points to subtle inconsistencies in experimental execution. Consider the following to enhance reproducibility:
-
Standardize Cell Seeding: Ensure that the same number of viable cells are seeded in each well or dish for every experiment. Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Homogeneous Drug Distribution: After adding Actinomycin D to the culture medium, ensure it is thoroughly mixed before applying it to the cells to avoid concentration gradients across the culture vessel.
-
Control for Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, either avoid using the outermost wells for critical measurements or fill them with sterile PBS or medium to create a humidity barrier.
-
Consistent Incubation Times: The duration of exposure to Actinomycin D is a critical parameter. Use a precise timer and stagger the addition of the drug and the termination of the experiment to ensure consistent incubation times for all samples.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of Actinomycin D?
Actinomycin D is a well-characterized anti-neoplastic antibiotic that primarily functions by intercalating into DNA at G-C rich regions.[9][10] This interaction physically obstructs the progression of RNA polymerase, thereby inhibiting transcription.[10][11] This leads to a downstream inhibition of protein synthesis, cell cycle arrest, and ultimately, apoptosis or other forms of cell death.[10][12]
2. What are the common cellular effects of Actinomycin D treatment?
Treatment of cell lines with Actinomycin D typically induces a range of cellular responses, including:
-
Apoptosis: This is a common outcome, often characterized by DNA fragmentation, caspase activation, and changes in mitochondrial membrane potential.[9][12][13]
-
Cell Cycle Arrest: Actinomycin D can cause cells to arrest in various phases of the cell cycle, most commonly the G1 phase.[14][15][16]
-
Necroptosis: In some cell lines, such as HepG2, Actinomycin D has been shown to induce necroptosis, a form of programmed necrosis.[13][17]
3. How do I choose the right concentration of Actinomycin D for my experiment?
The optimal concentration of Actinomycin D is highly dependent on the cell line and the desired experimental outcome.
-
For Transcription Inhibition: Concentrations in the range of 1-5 µg/mL are often used to achieve global transcription inhibition for studies like mRNA stability assays.[18]
-
For Inducing Apoptosis or Cytotoxicity: A wider range of concentrations, from nanomolar to micromolar, may be required. It is essential to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability) for your specific cell line.
4. What are the best practices for preparing and storing Actinomycin D?
-
Reconstitution: Reconstitute Actinomycin D in high-quality, anhydrous DMSO or DMF to a stock concentration of at least 1 mM.[7]
-
Storage: Store the stock solution in small aliquots at -20°C and protect it from light.[7] Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working dilutions in your cell culture medium immediately before use. Do not store dilute aqueous solutions.[6]
Data Presentation
Table 1: Solubility and Stability of Actinomycin D
| Solvent/Condition | Solubility/Stability | Notes |
| Solubility | ||
| DMSO | ~10-100 mg/mL[6][15][18] | May require sonication for complete dissolution.[18] |
| Dimethylformamide (DMF) | ~20 mg/mL[6] | |
| Acetonitrile or Acetone | ~10 mg/mL[1] | |
| Water | Sparingly soluble (~0.5 mg/mL)[1][6] | For aqueous solutions, first dissolve in an organic solvent.[6] |
| Stability | ||
| Light Exposure | Highly sensitive, especially in dilute solutions.[1][18] | Protect solutions from light. |
| pH | Incompatible with strong acids and bases.[18] | Maintain solutions at a neutral pH. |
| Temperature (Aqueous) | Stable at 2-8°C.[18] | |
| Storage (Stock Solution) | Stable for at least a month at -20°C.[1] |
Table 2: IC50 Values of Actinomycin D in Various Cell Lines
| Cell Line | Cancer Type | IC50 | Incubation Time |
| A2780 | Ovarian Cancer | 0.0017 µM[16] | Not Specified |
| A549 | Lung Cancer | 0.000201 µM[16] | 48 hours |
| PC3 | Prostate Cancer | 0.000276 µM[16] | 48 hours |
| HCT-116 | Colorectal Cancer | 2.85 ± 0.10 nM (Actinomycin V) | 48 hours |
| HT-29 | Colorectal Cancer | 6.38 ± 0.46 nM (Actinomycin V) | 48 hours |
| SW620 | Colorectal Cancer | 6.43 ± 0.16 nM (Actinomycin V) | 48 hours |
| SW480 | Colorectal Cancer | 8.65 ± 0.31 nM (Actinomycin V) | 48 hours |
| QSG-7701 | Normal Liver | 68.3 ± 1.2 nM (Actinomycin V) | 48 hours |
| HEK-293T | Normal Kidney | 82.6 ± 0.9 nM (Actinomycin V) | 48 hours |
| Ovarian & Placental Cancer Lines | Gynecologic Cancers | 0.78 ± 0.222 µM[19] | Not Specified |
| Mouse Astrocytes | Normal Brain | 28 µM[20] | Not Specified |
| Mouse Neural Stem Cells | Normal Brain | 7.2 µM[20] | Not Specified |
Note: Some values are for Actinomycin V, a close analog of Actinomycin D.[21] IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
1. MTT Assay for Cell Viability
Objective: To quantify the metabolic activity of cells as an indicator of cell viability after treatment with Actinomycin D.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of Actinomycin D and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan (B1609692) crystals.[22]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Visualizations
Caption: Mechanism of Actinomycin D leading to apoptosis.
Caption: Workflow for troubleshooting cytotoxicity issues.
Caption: p53 pathway activation by Actinomycin D.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. On the differential cytotoxicity of actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ON THE DIFFERENTIAL CYTOTOXICITY OF ACTINOMYCIN D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CELL KILLING BY ACTINOMYCIN D IN RELATION TO THE GROWTH CYCLE OF CHINESE HAMSTER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Actinomycin D, 5 mg - FAQs [thermofisher.com]
- 8. Actinomycin D | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Dactinomycin? [synapse.patsnap.com]
- 11. pnas.org [pnas.org]
- 12. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 [mdpi.com]
- 14. Investigation of cell cycle arrest effects of actinomycin D at G1 phase using proteomic methods in B104-1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Quantitative Chemotherapeutic Profiling of Gynecologic Cancer Cell Lines Using Approved Drugs and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. broadpharm.com [broadpharm.com]
Optimizing Actinomycin C concentration to minimize off-target effects
Welcome to the Technical Support Center for Actinomycin (B1170597) C. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Actinomycin C, with a specific focus on minimizing off-target effects to ensure data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound (often used interchangeably with its component Dactinomycin (B1684231) or Actinomycin D) is a potent antitumor antibiotic. Its primary mechanism involves intercalating into DNA, primarily at guanine-cytosine (G-C) rich regions.[1] This physical obstruction of the DNA template inhibits the progression of DNA-dependent RNA polymerase, thereby blocking transcription.[2][3] At very low (nanomolar) concentrations, it preferentially inhibits RNA Polymerase I, leading to a blockade of ribosomal RNA (rRNA) synthesis. At higher (micromolar) concentrations, it also inhibits RNA Polymerase II, affecting messenger RNA (mRNA) synthesis.[4]
Q2: How should I dissolve and store this compound? A2: this compound has poor water solubility. It is recommended to dissolve it in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1 mg/mL).[5][6] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[6] When preparing working solutions, dilute the stock in your culture medium, ensuring the final DMSO concentration remains non-toxic to your cells, typically below 0.5%.[5]
Q3: What is a typical concentration range for this compound in cell culture experiments? A3: The effective concentration of this compound is highly dependent on the cell line and the desired biological outcome. A broad range should be tested initially. For inhibiting rRNA synthesis specifically, nanomolar concentrations are often used. For general transcription blocking and inducing apoptosis, a wider range may be necessary.[3][4][7]
| Experimental Goal | Typical Concentration Range | Common Incubation Time | Reference |
| Selective rRNA Synthesis Inhibition | 1 - 5 nM | 24 - 48 hours | [4] |
| General Transcription Inhibition | 0.1 - 5 µM | 6 - 24 hours | [3][8] |
| Induction of Apoptosis | 0.5 - 5 µM | 24 - 72 hours | [3] |
| mRNA Stability Assay | 5 - 10 µg/mL (~4 - 8 µM) | 1 - 8 hours | [6] |
Q4: What are the known off-target effects of this compound? A4: Besides its primary role as a transcription inhibitor, this compound can induce several off-target effects, especially at higher concentrations. These include:
-
Activation of Stress-Signaling Pathways: It can activate MAP kinases (ERK, p38, JNK) and the AKT signaling pathway.[9]
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Induction of DNA Damage: The interaction with DNA can generate double-strand breaks, which is a mechanism of its cytotoxic action.[1]
-
Generation of Reactive Oxygen Species (ROS): Actinomycin D treatment can lead to increased mitochondrial superoxide (B77818) production.[10]
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General Cytotoxicity: High concentrations can lead to widespread cell death, including necroptosis, which may not be the intended experimental outcome.[1][9]
Q5: How can I minimize these off-target effects? A5: Minimizing off-target effects is crucial for data interpretation. Key strategies include:
-
Perform a Dose-Response Curve: Always determine the lowest effective concentration that achieves your desired primary effect (e.g., inhibition of a specific gene's transcription) without causing widespread cytotoxicity.[11]
-
Use Appropriate Controls: Include a vehicle control (medium with the same final DMSO concentration) to account for any solvent effects.[5]
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Time-Course Experiments: Determine the shortest incubation time required to observe the desired effect. Prolonged exposure increases the likelihood of off-target signaling.
-
Verify the Target Effect: Confirm that the observed phenotype is due to the intended mechanism. For example, if you are studying transcription inhibition, use RT-qPCR to measure the downregulation of target gene mRNA.[3]
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| High Cytotoxicity at All Tested Concentrations | 1. Starting concentration range is too high for the cell line. 2. Solvent (DMSO) toxicity. 3. Cell contamination (e.g., mycoplasma). | 1. Test a lower range of concentrations (e.g., starting in the low nM range). 2. Ensure the final DMSO concentration is non-toxic (typically <0.1% for sensitive lines). Run a vehicle-only control.[11] 3. Regularly test cell cultures for contamination. |
| No Observable Effect at Any Concentration | 1. Concentration range is too low. 2. Insufficient incubation time. 3. Compound instability in media. 4. The target pathway is not active or relevant in your cell model. | 1. Test a higher range of concentrations. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours).[11] 3. Prepare fresh dilutions from a frozen stock for each experiment. 4. Verify the expression and activity of your target of interest in the chosen cell line. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Inaccurate serial dilutions. 3. Edge effects in multi-well plates. | 1. Optimize and standardize cell seeding density (see Protocol 1). Ensure a homogenous single-cell suspension before plating. 2. Use calibrated pipettes and ensure thorough mixing at each dilution step. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Precipitation of Compound in Culture Medium | 1. Exceeding the solubility limit of this compound in the medium. 2. High final concentration of DMSO affecting medium components. | 1. Prepare a high-concentration stock in 100% DMSO and perform serial dilutions in culture medium to achieve the final concentration.[5] 2. Test lower concentrations of the compound. Reduce the final DMSO concentration if possible. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
Objective: To find the optimal number of cells per well, ensuring they are in the logarithmic growth phase throughout the experiment.
Methodology:
-
Prepare a single-cell suspension of your chosen cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Incubate the plate for the intended duration of your main experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay (e.g., MTT, Resazurin, or direct cell counting).[11]
-
Select the seeding density that results in approximately 70-80% confluency at the end of the incubation period, ensuring cells are healthy and actively proliferating.
Protocol 2: Dose-Response and IC50 Determination
Objective: To determine the effective concentration range and the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., from 1 nM to 10 µM). Include a vehicle-only control (same final DMSO concentration) and a no-treatment control.[5]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]
-
Viability Assay: Perform a cell viability assay such as the MTT assay.[5]
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Mechanism of this compound, showing on-target transcription inhibition and off-target pathways.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppressing proteasome activity enhances sensitivity to actinomycin D in diffuse anaplastic Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of low doses of actinomycin D on neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of transcription by dactinomycin reveals a new characteristic of immunogenic cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
Actinomycin C not inhibiting transcription effectively
Welcome to the technical support center for Actinomycin (B1170597) C. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with the efficacy of Actinomycin C in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons this compound might not be effectively inhibiting transcription in my experiment?
A1: If you are observing suboptimal inhibition of transcription, it can generally be attributed to one of four areas: issues with the compound itself, experimental protocol parameters, cellular resistance mechanisms, or the specific genes being studied.
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Compound Integrity: Improper storage or handling can lead to the degradation of this compound. It is sensitive to light and aqueous solutions are not stable for long periods.[1][2][3]
-
Protocol Optimization: The concentration and incubation time are critical parameters that must be optimized for your specific cell type and experimental goals. A concentration that is effective in one cell line may be ineffective or overly toxic in another.[4]
-
Cellular Resistance: Cells can develop resistance to this compound. This is often due to reduced cell permeability or the overexpression of efflux pumps that actively remove the drug from the cell.[5][6]
-
Promoter-Specific Resistance: Some promoters, particularly strong viral promoters like CMV, have been shown to be resistant to Actinomycin D at concentrations typically used in experiments.[7]
Below is a troubleshooting decision tree to help diagnose the issue.
Caption: Troubleshooting workflow for ineffective this compound.
Q2: What is the correct way to prepare and store this compound?
A2: Proper preparation and storage are critical for maintaining the activity of this compound.
-
Reconstitution: this compound is typically supplied as a crystalline solid or lyophilized powder.[1] It is soluble in organic solvents like DMSO and dimethylformamide (DMF).[1][8] To prepare a stock solution, dissolve the powder in high-quality, anhydrous DMSO to a concentration of 1-2 mg/mL.[8][9]
-
Storage: The powder form should be stored at -20°C and protected from light.[1][8] Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[9]
-
Working Solutions: For experiments, dilute the stock solution into your culture medium. It is important to note that aqueous solutions of this compound are not recommended for storage for more than a day.[1] Always prepare fresh working dilutions immediately before use.[8] Avoid using water with preservatives (like benzyl (B1604629) alcohol) for reconstitution, as this can cause precipitation.[3]
Q3: What is the recommended working concentration for this compound?
A3: The effective concentration of this compound is highly dependent on the cell type. A dose-response experiment is strongly recommended to determine the optimal concentration for your specific cells, balancing effective transcription inhibition with minimal off-target cytotoxicity. Low concentrations primarily inhibit RNA Polymerase I (rRNA transcription), while higher concentrations are needed to inhibit RNA Polymerase II (mRNA transcription).[10]
The table below summarizes concentrations used in various studies. Note that this compound and Actinomycin D are often used interchangeably in research and have a similar mechanism of action.
| Cell Type | Effective Concentration | Application | Citation(s) |
| Various Cancer Cells (transcriptionally hyperactive) | ~10 nM | Inducing cell death | [1] |
| Mouse Embryonic Stem Cells | 0.1 - 2 µg/mL | mRNA half-life assay | [4] |
| Mouse Pluripotent Stem Cells | 10 µg/mL | mRNA stability assay | [9] |
| Bcr-Abl-positive CML cells | 1 - 2 ng/mL | Clonogenic assay | [11] |
| MG63 Osteosarcoma Cells | 0.1 - 5 µM | Proliferation and apoptosis assay | [12] |
| A549 Lung Carcinoma Cells | 5 - 300 ng/mL | Cell death assay | [13] |
Q4: My this compound treatment is still not working. Could my cells be resistant?
A4: Yes, cellular resistance is a significant cause of treatment failure. There are two primary mechanisms:
-
Increased Drug Efflux: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1).[6] These membrane proteins function as efflux pumps, actively transporting this compound out of the cell, which prevents it from reaching the necessary intracellular concentration to inhibit transcription.[6][14]
-
Altered Membrane Permeability: Changes to the cell's outer membrane can make it more difficult for the drug to enter in the first place.[5][15] This type of resistance has been well-documented in bacteria and can also occur in eukaryotic cells.[5][16]
If you suspect resistance, you may consider using an efflux pump inhibitor as a control or choosing an alternative transcription inhibitor with a different mechanism of action, such as α-amanitin or Triptolide.[10]
Below is a diagram illustrating the mechanism of action and a common resistance pathway.
Caption: this compound action and resistance via efflux pump.
Q5: How can I verify that transcription is actually being inhibited?
A5: The most direct way to confirm the efficacy of this compound is to measure the decay of a known short-lived mRNA transcript. Genes with high turnover rates, such as the proto-oncogene c-Myc, are excellent candidates. After treatment, a rapid decrease in the mRNA levels of such a gene confirms that new transcription has been successfully blocked. This can be quantified using reverse transcription quantitative PCR (RT-qPCR).[7]
Experimental Protocols
Protocol 1: Validation of Transcription Inhibition using RT-qPCR
This protocol describes how to confirm the activity of this compound by measuring the decay of a short-lived mRNA, such as c-Myc.
Methodology:
-
Cell Seeding: Plate your cells at an appropriate density in a multi-well plate (e.g., a 6-well plate) to ensure they are in the logarithmic growth phase at the time of the experiment. Culture them overnight.
-
Treatment Initiation: Collect the cells from the first well to serve as the time zero (t=0) control point.[9] For the remaining wells, add this compound diluted in fresh culture medium to the final, optimized concentration.
-
Time-Course Collection: Harvest the cells at various time points after adding the drug. For a short-lived transcript, time points such as 0, 30, 60, 90, and 120 minutes are appropriate.
-
RNA Extraction: Immediately lyse the harvested cells at each time point and extract total RNA using a standard method, such as a TRI Reagent-based protocol or a commercial kit.
-
cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme with a mix of oligo(dT) and random hexamer primers to ensure efficient conversion.[9]
-
RT-qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for your target gene (e.g., c-Myc) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis:
-
Calculate the ΔCt for each time point by subtracting the Ct value of the housekeeping gene from the Ct value of the target gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the ΔΔCt by subtracting the ΔCt of the t=0 sample from the ΔCt of each subsequent time point (ΔΔCt = ΔCttimepoint - ΔCtt=0).
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Determine the relative mRNA abundance using the 2-ΔΔCt formula.[9]
-
A successful inhibition will show a rapid and significant decrease in the relative abundance of the target mRNA over the time course.
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Dactinomycin | C62H86N12O16 | CID 457193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. MECHANISM OF RESISTANCE TO ACTINOMYCIN IN BACILLUS SUBTILIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tribioscience.com [tribioscience.com]
- 9. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.mcmaster.ca [journals.mcmaster.ca]
- 15. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 16. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Issues with Actinomycin D Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell viability issues during experiments involving Actinomycin (B1170597) D.
Troubleshooting Guides
Problem: Significant cell death observed even at low concentrations of Actinomycin D.
Possible Cause & Solution:
-
High Cell Sensitivity: Different cell lines exhibit varying sensitivity to Actinomycin D.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a low concentration range (e.g., 0.1-10 nM) and titrate up to find the desired effect without excessive toxicity.[2][3]
-
Incorrect Stock Concentration: Ensure the Actinomycin D stock solution was prepared and stored correctly. It is sensitive to light and can adsorb to plastic and glass. Prepare fresh dilutions from a concentrated stock for each experiment. For a 10 mM stock, reconstitute 5 mg in 398.28 μl of DMSO.[4]
-
Solvent Toxicity: If using a solvent like DMSO to dissolve Actinomycin D, ensure the final concentration in the cell culture medium is not toxic to the cells (typically <0.1%).[5] Run a vehicle control (media with the same concentration of solvent) to rule out solvent-induced cytotoxicity.
Problem: Inconsistent or unexpected results in cell viability assays.
Possible Cause & Solution:
-
Assay Interference: Some viability assays can be affected by the chemical properties of the tested compounds. For example, if using a fluorescence-based assay, ensure Actinomycin D itself does not interfere with the fluorescent signal. It's advisable to use an orthogonal method to confirm results, such as comparing a metabolic assay (MTT) with a dye exclusion method (Trypan Blue or 7-AAD).[6]
-
Timing of Assay: The timing of the viability assessment is critical. Apoptosis and other cell death mechanisms induced by Actinomycin D take time to manifest.[7] Conduct a time-course experiment (e.g., 6, 24, 48 hours) to identify the optimal endpoint for your experimental question.[4]
-
Cell Culture Conditions: Factors like cell confluency, passage number, and media composition can influence the cellular response to Actinomycin D. Maintain consistent cell culture practices to ensure reproducibility.
Problem: Little to no effect on cell viability at expected concentrations.
Possible Cause & Solution:
-
Cell Resistance: Some cell lines may exhibit intrinsic or acquired resistance to Actinomycin D. This can be due to mechanisms like the overexpression of drug efflux pumps (e.g., P-glycoprotein).[8]
-
Degraded Compound: Actinomycin D is light-sensitive. Ensure it has been stored properly, protected from light, and that fresh dilutions are used.
-
Sub-optimal Treatment Duration: The effects of Actinomycin D may not be apparent after short incubation times. Increase the treatment duration to allow for the induction of apoptotic pathways.[9]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Actinomycin D that leads to cell death?
A1: Actinomycin D is a potent transcription inhibitor.[10] It intercalates into DNA, primarily at G-C rich regions, which blocks the progression of RNA polymerase, thereby inhibiting the synthesis of RNA.[6][11] This leads to the downregulation of short-lived anti-apoptotic proteins and can induce cell cycle arrest and apoptosis.[4][12]
Q2: Which apoptotic pathways are activated by Actinomycin D?
A2: Actinomycin D can induce apoptosis through multiple pathways. It is known to activate the extrinsic pathway of apoptosis.[13] It can also induce mitochondria-dependent apoptosis through the upregulation of pro-apoptotic proteins like Puma and the destabilization of Bcl-2 mRNA.[2] Furthermore, Actinomycin D can stabilize and activate the p53 tumor suppressor protein, leading to p53-dependent apoptosis.[12][14]
Q3: What are typical working concentrations and incubation times for Actinomycin D?
A3: The effective concentration and incubation time are highly cell-line dependent.[1] However, a general starting range is 10-1000 nM for 6-48 hours.[4] For some sensitive cell lines, concentrations as low as 1-10 nM can be effective.[2][3] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.
Q4: How should I prepare and store Actinomycin D?
A4: Actinomycin D is typically supplied as a lyophilized powder and should be stored at 2-8°C, protected from light. For a stock solution, it can be dissolved in a suitable solvent like DMSO.[4] For example, to make a 10 mM stock, you can reconstitute 5 mg in 398.28 μl of DMSO.[4] Aliquot the stock solution and store it at -20°C, protected from light. Diluted solutions are less stable and it's best to prepare them fresh for each experiment.
Quantitative Data Summary
| Cell Line | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |
| Pancreatic Cancer Cells | Cell Viability Assay | 1-100 ng/mL | 24-96 h | [9] |
| MG63 (Osteosarcoma) | SRB Assay | 0.1, 0.5, 1, 5 µM | 24 h | [6] |
| A549 (Lung Carcinoma) | Alamar Blue Assay | EC50 = 0.000201 µM | 48 h | [5] |
| PC3 (Prostate Cancer) | Alamar Blue Assay | EC50 = 0.000276 µM | 48 h | [5] |
| A2780 (Ovarian Cancer) | Cytotoxicity Assay | 0.0017 µM | Not Specified | [5] |
| Glioblastoma Stem-like Cells | PrestoBlue Assay | Varies by line | 96 h | [15] |
| MCF-7 (Breast Cancer) | Presto-Blue Assay | 1.04±0.07 µM | 48 h | [16] |
| Neuroblastoma Cell Lines | Cell Viability Assay | nM range | 24 and 48 h | [1] |
| Small Cell Lung Cancer Lines | Tetrazolium Dye Reduction | 0.4 to 4 ng/mL | Not Specified | [17] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from a study on osteosarcoma cells.[6]
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Cell Seeding: Seed 1x10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Actinomycin D Treatment: Treat the cells with the desired concentrations of Actinomycin D. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: 7-AAD Staining for Flow Cytometry
This protocol is based on a general method for assessing cell viability using 7-Aminoactinomycin D (7-AAD).[18]
-
Cell Preparation: Harvest cells after Actinomycin D treatment and wash them twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µl of Flow Cytometry Staining Buffer.
-
7-AAD Staining: Add 5-10 µl of 7-AAD staining solution to each sample.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark. Do not wash the cells after this step.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. 7-AAD can be excited by a 488 nm laser and its emission is detected in the far-red channel (e.g., FL3).
-
Data Analysis: Gate on the cell population based on forward and side scatter. Viable cells will be negative for 7-AAD, while non-viable cells with compromised membranes will be 7-AAD positive.
Visualizations
Caption: A troubleshooting workflow for addressing cell viability issues.
Caption: Signaling pathways involved in Actinomycin D-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Actinomycin D upregulates proapoptotic protein Puma and downregulates Bcl-2 mRNA in normal peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of low doses of actinomycin D on neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Actinomycin D Treatment
Welcome to the technical support center for Actinomycin (B1170597) D (also known as Actinomycin C). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results and provide answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with Actinomycin D, providing potential explanations and solutions in a question-and-answer format.
Issue 1: Reduced or No Apoptosis Observed Where Expected
Question: I treated my cancer cell line with Actinomycin D, expecting to see apoptosis, but I'm observing minimal or no cell death. What could be the reason?
Answer: While Actinomycin D is a known inducer of apoptosis, several factors can lead to reduced efficacy.[1][2][3] Here are some potential causes and troubleshooting steps:
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Cell Line-Specific Resistance: Some cell lines exhibit intrinsic or acquired resistance to Actinomycin D.[1] This can be due to mechanisms like altered cell wall permeability, preventing the drug from reaching its target, or increased expression of drug efflux pumps like P-glycoprotein.[1][4]
-
Troubleshooting:
-
Verify the sensitivity of your cell line to Actinomycin D by performing a dose-response curve and calculating the IC50 value.
-
If resistance is suspected, consider using a different apoptosis inducer as a positive control.
-
Investigate the expression of multidrug resistance proteins like P-glycoprotein in your cell line.
-
-
-
Suboptimal Drug Concentration or Incubation Time: The concentration and treatment duration are critical for inducing apoptosis. Insufficient concentration or a short incubation period may not be enough to trigger the apoptotic cascade. Conversely, excessively high concentrations can lead to necrosis instead of apoptosis, which might not be detected by apoptosis-specific assays.
-
Troubleshooting:
-
Optimize the concentration of Actinomycin D and the incubation time for your specific cell line and experimental setup. A typical starting point for in vitro assays is in the nanomolar to low micromolar range.[5]
-
Perform a time-course experiment to identify the optimal window for apoptosis induction.
-
-
-
Unexpected Cell Cycle Arrest: Actinomycin D can induce cell cycle arrest, which in some cases, might be the predominant outcome instead of immediate apoptosis.[6][7]
Issue 2: Unexpected Pro-inflammatory Effects
Question: I'm observing an inflammatory response in my cell culture or animal model after Actinomycin D treatment, which was not my intended outcome. Why is this happening?
Answer: Actinomycin D can paradoxically induce pro-inflammatory responses in certain contexts.[10][11][12] This is often linked to the activation of specific signaling pathways.
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NF-κB Activation: In some epithelial cells, Actinomycin D can lead to the "superinduction" of the NF-κB transcription factor.[11] This occurs because Actinomycin D inhibits the synthesis of IκBα, the inhibitor of NF-κB. This sustained NF-κB activation can drive the expression of pro-inflammatory cytokines.
-
Troubleshooting:
-
Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in your experimental system using ELISA or qPCR.
-
Investigate the activation of the NF-κB pathway by performing western blots for phosphorylated NF-κB subunits or IκBα degradation.
-
-
-
Pneumonitis in vivo: In animal studies, Actinomycin D has been reported to cause lung inflammation (pneumonitis).[12]
-
Troubleshooting:
-
If working with animal models, be aware of this potential side effect and monitor for signs of respiratory distress. Histological analysis of lung tissue can confirm inflammation.
-
-
Issue 3: Induction of Cellular Senescence Instead of Apoptosis
Question: My cells are not dying after Actinomycin D treatment, but they appear to have stopped dividing and show morphological changes consistent with senescence. Is this an expected outcome?
Answer: Yes, in certain cellular contexts, particularly in some cancer types like acute myeloid leukemia (AML), Actinomycin D can induce cellular senescence rather than apoptosis.[2][13]
-
Mitochondrial and PML-driven Senescence: In NPM1-mutant AML, Actinomycin D has been shown to target mitochondria, leading to the production of reactive oxygen species (ROS).[2] This, in turn, restores the formation of promyelocytic leukemia (PML) nuclear bodies, which are key effectors of a TP53-dependent senescence pathway.[2][14]
-
Troubleshooting:
-
Assess markers of cellular senescence, such as senescence-associated β-galactosidase (SA-β-gal) staining, morphological changes (enlarged and flattened cells), and the expression of cell cycle inhibitors like p21 and p16.
-
Measure ROS levels in your treated cells to investigate the involvement of oxidative stress.
-
-
Frequently Asked Questions (FAQs)
General
-
Q1: What is the primary mechanism of action of Actinomycin D?
-
A1: Actinomycin D primarily acts as a transcription inhibitor. It intercalates into DNA at guanine-cytosine (G-C) rich regions, which physically obstructs the progression of RNA polymerase, thereby halting RNA synthesis.[5][15] This leads to a depletion of short-lived mRNAs and subsequent inhibition of protein synthesis.
-
-
Q2: How should I prepare and store Actinomycin D solutions?
Experimental Design & Protocols
-
Q3: What are the typical working concentrations for Actinomycin D in cell culture experiments?
-
A3: The effective concentration of Actinomycin D is highly cell-type dependent. For transcription inhibition in mRNA stability assays, concentrations of 1-10 µg/mL are often used.[17] For inducing apoptosis or cell cycle arrest, concentrations can range from nanomolar to low micromolar.[5][18] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired effect.
-
-
Q4: I am performing an mRNA stability assay. How can I be sure the Actinomycin D treatment is working?
-
A4: A good positive control is to measure the mRNA level of a known short-lived transcript, such as c-myc.[19] You should observe a rapid decrease in the mRNA levels of this gene shortly after Actinomycin D addition.
-
-
Q5: Can Actinomycin D interfere with my downstream assays?
-
A5: Yes, its potent biological activities can have widespread effects. For example, in apoptosis assays, be mindful that high concentrations can cause necrosis, which might lead to misleading results with certain dyes like propidium (B1200493) iodide if not properly controlled.[20] When studying specific signaling pathways, be aware of Actinomycin D's potential off-target effects on various kinases and transcription factors.
-
Data Presentation
Table 1: Unexpected Cellular Responses to Actinomycin D Treatment
| Unexpected Outcome | Potential Mechanism(s) | Key Markers to Investigate | Relevant Cell Types/Models |
| Drug Resistance | Increased P-glycoprotein expression, altered cell permeability.[1][4] | P-glycoprotein (MDR1) levels, drug uptake assays. | Rhabdomyosarcoma cells, various cancer cell lines.[1] |
| Inflammation | Superinduction of NF-κB due to inhibition of IκBα synthesis.[11] | Phospho-NF-κB, IκBα degradation, pro-inflammatory cytokine levels (TNF-α, IL-6). | Epithelial cells.[11] |
| Cellular Senescence | ROS-mediated restoration of PML nuclear bodies, p53 activation.[2] | SA-β-gal staining, p21/p16 expression, ROS levels. | NPM1-mutant Acute Myeloid Leukemia (AML).[2] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability (MTT Assay) to Determine Drug Resistance
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency during the experiment and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Actinomycin D in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the desired concentration of Actinomycin D for the optimized duration. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method to minimize membrane damage.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with Actinomycin D as required for your experiment.
-
Cell Harvesting: Collect the cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: Wash the fixed cells to remove the ethanol and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Mechanism of Action of Actinomycin D.
Caption: Unexpected NF-κB-mediated Inflammation.
Caption: Actinomycin D-induced Senescence Pathway.
References
- 1. Actinomycin D causes multidrug resistance and differentiation in a human rhabdomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actinomycin D Targets NPM1c-Primed Mitochondria to Restore PML-Driven Senescence in AML Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MECHANISM OF RESISTANCE TO ACTINOMYCIN IN BACILLUS SUBTILIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Investigation of cell cycle arrest effects of actinomycin D at G1 phase using proteomic methods in B104-1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of actinomycin D on cell cycle kinetics and the DNA of Chinese hamster and mouse mammary tumor cells cultivated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of inflammation and histamine formation by actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Superinduction of NF-kappa B by actinomycin D and cycloheximide in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. Therapy-Induced Senescence: An “Old” Friend Becomes the Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Actinomycin D, 5 mg - FAQs [thermofisher.com]
- 17. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. yeasenbio.com [yeasenbio.com]
Technical Support Center: Managing Actinomycin C-Induced Cellular Stress
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage cellular stress induced by Actinomycin (B1170597) C (also known as Dactinomycin) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Actinomycin C-induced cellular stress?
A1: this compound is an anti-neoplastic agent that primarily acts as a transcription inhibitor.[1] Its main mechanisms of inducing cellular stress include:
-
DNA Intercalation: It binds to DNA, primarily at guanine (B1146940) residues, which physically obstructs the progression of RNA polymerases, thereby inhibiting RNA synthesis.[1][2][3] At low concentrations, it selectively inhibits rRNA synthesis, leading to nucleolar stress.[3][4]
-
Reactive Oxygen Species (ROS) Production: Treatment with this compound leads to the generation of ROS, which causes oxidative stress and damages intracellular components.[5][6][7] This can lead to a reduction in endogenous antioxidants like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[6][8]
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Induction of Apoptosis: It is a potent inducer of apoptosis (programmed cell death) through various pathways, including the activation of stress-activated protein kinases (SAPK) like JNK, p38 MAPK, and both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3][9][10]
Q2: My cells are dying too quickly after this compound treatment. How can I reduce this acute cytotoxicity?
A2: To reduce acute cytotoxicity, you can try several approaches:
-
Titrate the Concentration: The cytotoxic effects of this compound are dose-dependent.[1] Perform a dose-response experiment to find the lowest concentration that achieves your desired primary effect (e.g., transcription inhibition) with acceptable levels of cell viability.
-
Reduce Treatment Duration: Shortening the exposure time can mitigate stress. A "pulse" treatment followed by a wash-out may be sufficient to induce the desired effect without causing overwhelming cell death.[4]
-
Use Antioxidants: Co-treatment with antioxidants can scavenge ROS and reduce oxidative stress-mediated cell death. N-acetylcysteine (NAC) is a common choice.[9]
-
Inhibit Stress-Related Kinases: If your experimental design allows, using specific inhibitors for JNK or p38 MAPK can block downstream apoptotic signaling.[9][11]
Q3: How can I confirm that this compound is inducing oxidative stress in my cell line?
A3: You can measure the levels of Reactive Oxygen Species (ROS) using fluorescent probes. A common method is flow cytometry using a dye like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA), which becomes fluorescent upon oxidation.[6] An increase in fluorescence intensity in treated cells compared to a control group indicates a rise in ROS levels.[6][7] You can also measure the depletion of endogenous antioxidants like glutathione (GSH).[6][9]
Q4: Which signaling pathways are most commonly activated by this compound-induced stress?
A4: The most prominent pathways include:
-
MAPK Pathways: The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are key stress-response cascades activated by this compound, often leading to apoptosis.[9][10][12]
-
Nucleolar Stress Pathway: By inhibiting rRNA synthesis, this compound triggers a nucleolar stress response that can lead to a G2 cell cycle arrest mediated by the ATR-Chk1 pathway.[4]
-
Apoptosis Pathways: Both the intrinsic pathway, marked by mitochondrial membrane potential loss and cytochrome c release, and the extrinsic (death receptor) pathway can be activated.[3][9][13] This culminates in the activation of caspases, such as caspase-3 and caspase-9.[1][14]
Troubleshooting Guides
Issue 1: High variability in cell viability assays post-treatment.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Concentration | Ensure this compound stock solution is properly stored and diluted fresh for each experiment. Verify the final concentration in the media. |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and use appropriate techniques to avoid clumping and achieve a uniform monolayer. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can alter drug concentration. Fill outer wells with sterile PBS or media. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination, which can affect cell health and response to treatment. |
Issue 2: Antioxidant co-treatment is not reducing cell death.
| Possible Cause | Troubleshooting Step |
| Timing of Antioxidant Addition | The effectiveness of an antioxidant can depend on when it is administered. For example, Vitamin E was found to be effective when added during the initial 1-hour treatment with Actinomycin D, but not later.[14] Test different co-incubation and pre-incubation protocols. |
| Inappropriate Antioxidant or Concentration | Not all antioxidants are equally effective. N-acetylcysteine (NAC) is a well-documented option.[9] Perform a dose-response curve for the antioxidant to find its optimal, non-toxic concentration for your cell line. |
| Cell Death is Not Primarily ROS-mediated | This compound can induce apoptosis through multiple pathways.[3] If oxidative stress is not the main driver of cell death in your model, antioxidants will have a limited effect. Investigate other pathways, such as JNK/p38 MAPK activation. |
Signaling Pathways and Workflows
Caption: this compound-induced cellular stress pathways.
Caption: Experimental workflow for assessing stress mitigation.
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Cell Viability and ROS Production.
| Cell Line | Treatment | Concentration | Effect | Reference |
| MG63 (Osteosarcoma) | Actinomycin D (24h) | 0.1 µM | Significant increase in cell death | [1] |
| 0.5 µM | Further increase in cell death | [1] | ||
| 1.0 µM | Strong induction of cell death | [1] | ||
| 5.0 µM | ~60% reduction in cell viability | [1] | ||
| LO-2 (Normal Liver) | Actinomycin D (24h) | 2 nM | ~1.2-fold increase in ROS vs. control | [6] |
| 4 nM | ~1.4-fold increase in ROS vs. control | [6] | ||
| 8 nM | ~1.6-fold increase in ROS vs. control | [6] | ||
| 293T (Embryonic Kidney) | Actinomycin D (24h) | 2 nM | ~1.5-fold increase in ROS vs. control | [6] |
| 4 nM | ~2.0-fold increase in ROS vs. control | [6] | ||
| 8 nM | ~2.5-fold increase in ROS vs. control | [6] |
Table 2: Effect of Inhibitors and Antioxidants on this compound-Induced Stress.
| Cell Line | Primary Treatment | Mitigating Agent | Effect | Reference |
| HepG2 (Hepatocellular Carcinoma) | Actinomycin D (1 µM, 24h) | Wortmannin (PI3K Inhibitor) | Reverses cytotoxic effect | [9] |
| SP600125 (JNK Inhibitor) | Reverses cytotoxic effect | [9] | ||
| N-Acetyl-L-cysteine (NAC) | Reverses cytotoxic effect, restores GSH levels | [9] | ||
| CMK-7 (Leukemia) | Actinomycin D | Vitamin E | Suppresses caspase-3 activation and DNA fragmentation | [14] |
| Luteolin | Suppresses caspase-3 activation and DNA fragmentation | [14] |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using H2DCF-DA
This protocol is adapted from methodologies described for measuring ROS levels via flow cytometry.[6]
-
Cell Preparation: Seed cells (e.g., LO-2, 293T) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 0-8 nM) and/or mitigating agents. Include an untreated control group. Incubate for the desired time period (e.g., 24 hours).
-
Staining:
-
After incubation, remove the culture medium and wash the cells gently with pre-warmed PBS.
-
Add serum-free medium containing 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) to each well.
-
Incubate the plates at 37°C for 20-30 minutes in the dark.
-
-
Cell Collection:
-
Remove the H2DCF-DA solution and wash the cells again with PBS.
-
Harvest the cells using trypsinization, then neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in 500 µL of cold PBS.
-
-
Flow Cytometry:
-
Analyze the samples immediately on a flow cytometer, using an excitation wavelength of 488 nm and measuring emission at 525 nm.
-
Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample. An increase in MFI in treated samples compared to the control indicates an increase in intracellular ROS.
-
Protocol 2: Apoptosis Assessment using Annexin V Staining
This protocol is a standard method for detecting early-stage apoptosis.[3][9]
-
Cell Preparation and Treatment: Seed cells in appropriate culture plates and treat with this compound +/- other compounds as described in Protocol 1.
-
Cell Collection:
-
Following treatment, collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
Combine all cells from a single well, centrifuge, and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
(Optional) Add a vital dye such as Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Protocol 3: Cell Viability Measurement using MTT Assay
This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound.[1][6]
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells. Incubate for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours. During this time, viable cells will metabolize the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 5-10 minutes to ensure complete dissolution.
-
-
Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate cell viability as a percentage relative to the untreated control.
References
- 1. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. The nucleolus stress response is coupled to an ATR-Chk1–mediated G2 arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Involvement of Reactive Oxygen Species in the Hepatorenal Toxicity of Actinomycin V In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 [mdpi.com]
- 10. Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. The binding of actin to p38 MAPK and inhibiting its kinase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differential effects of vitamin E and three hydrophilic antioxidants on the actinomycin D-induced and colcemid-accelerated apoptosis in human leukemia CMK-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Normalization Strategies for Gene Expression Analysis Post-Actinomycin D Treatment
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in selecting stable housekeeping genes for accurate normalization of qPCR data following treatment with Actinomycin D.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to choose a stable housekeeping gene for experiments involving Actinomycin D?
A1: Actinomycin D is a potent transcriptional inhibitor that functions by intercalating into DNA, thereby blocking the elongation of RNA chains by RNA polymerase.[1] This global inhibition of transcription can affect the expression levels of many genes, including commonly used housekeeping genes. An unstable housekeeping gene whose expression is altered by Actinomycin D will lead to inaccurate normalization and erroneous quantification of your target gene's expression, potentially leading to misinterpretation of experimental results.
Q2: What are the most common housekeeping genes, and are they suitable for Actinomycin D studies?
A2: Commonly used housekeeping genes include glyceraldehyde-3-phosphate dehydrogenase (GAPDH), beta-actin (ACTB), and 18S ribosomal RNA (18S rRNA). However, the stability of these genes can vary significantly depending on the experimental conditions. For instance, while GAPDH and ACTB are widely used, their expression can be affected by Actinomycin D treatment. A study by Barta et al. (2023) in human osteosarcoma (U2OS) cells found that while several common housekeeping genes showed expression variability after Actinomycin D treatment, 18S rRNA, beta-2-microglobulin (B2M), and peptidylprolyl isomerase A (PPIA) were identified as having stable expression.[2][3][4]
Q3: How can I validate the stability of a housekeeping gene in my specific experimental setup?
A3: It is highly recommended to validate a panel of candidate housekeeping genes under your specific experimental conditions (i.e., your cell line, Actinomycin D concentration, and treatment duration). The stability of candidate genes can be assessed using statistical algorithms such as geNorm, NormFinder, and BestKeeper. These tools analyze the expression data (Cq values) from your qPCR experiment to rank the genes based on their expression stability.
Q4: What is the mechanism of action of Actinomycin D?
A4: Actinomycin D intercalates into double-stranded DNA at guanine-cytosine (G-C) rich regions. This binding distorts the DNA structure and prevents RNA polymerase from moving along the DNA template, thereby inhibiting the synthesis of RNA.[1]
Troubleshooting Guide
Problem: My housekeeping gene expression is variable after Actinomycin D treatment.
-
Cause: Actinomycin D's global transcriptional inhibition can affect the expression of your chosen housekeeping gene.
-
Solution:
-
Validate a panel of candidate housekeeping genes: Do not rely on a single, unvalidated housekeeping gene. Select a panel of 3-5 candidate genes from the literature, including those previously reported as stable under Actinomycin D treatment (e.g., 18S rRNA, B2M, PPIA).
-
Perform a stability analysis: Use algorithms like geNorm, NormFinder, or BestKeeper to analyze the expression of your candidate genes in both treated and untreated samples. These tools will provide a quantitative measure of gene stability.
-
Use the geometric mean of multiple stable genes: For the most accurate normalization, it is recommended to use the geometric mean of the two or three most stable housekeeping genes identified by your analysis.
-
Problem: I am seeing a general decrease in all gene expression, including my housekeeping genes, after Actinomycin D treatment.
-
Cause: This is the expected effect of Actinomycin D, as it is a global transcription inhibitor.
-
Solution: The goal of normalization is to find a gene whose expression relative to the total amount of RNA remains constant between your control and treated samples. Even if the absolute amount of the housekeeping gene transcript decreases, if this decrease is proportional to the decrease in total RNA, it can still be a valid normalizer. The stability analysis algorithms are designed to identify such genes.
Data on Housekeeping Gene Stability with Actinomycin D Treatment
The following table summarizes the findings from a study by Barta et al. (2023) which evaluated the stability of eight common housekeeping genes in U2OS cells treated with Actinomycin D. While specific quantitative stability values from geNorm or NormFinder were not provided in the publication, the study identified the following genes as suitable for normalization based on their stable expression profiles.
| Housekeeping Gene | Gene Symbol | Stability in Actinomycin D Treatment (U2OS cells) |
| 18S ribosomal RNA | RNA18S5 | Stable |
| Beta-2-microglobulin | B2M | Stable |
| Peptidylprolyl isomerase A | PPIA | Stable |
| Eukaryotic translation elongation factor 1 alpha 1 | EEF1A1 | Variable |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Variable |
| Glucuronidase beta | GUSB | Variable |
| Hypoxanthine phosphoribosyltransferase 1 | HPRT1 | Variable |
| TATA-box binding protein | TBP | Variable |
Data summarized from Barta et al. (2023).[2][3][4]
Experimental Protocols for Housekeeping Gene Validation
Here we provide detailed methodologies for using three common algorithms to validate housekeeping gene stability.
Experimental Workflow for Housekeeping Gene Validation
Actinomycin D Mechanism of Action
Protocol 1: Using geNorm for Stability Analysis
1. Data Preparation:
- Collect the raw Cq values for your candidate housekeeping genes from your qPCR experiment.
- Transform the Cq values into relative quantities. This is typically done using the 2-ΔCq method, where ΔCq is the Cq value of each sample minus the lowest Cq value for that gene across all samples.
2. Data Input into geNorm:
- The geNorm algorithm is available as a component of some qPCR analysis software or as a standalone tool.
- Input your relative quantities into the software. The data should be organized with genes in columns and samples in rows.
3. Analysis:
- The geNorm software calculates the gene expression stability measure (M), which is the average pairwise variation of a particular gene with all other control genes.
- Genes are ranked based on their M value; a lower M value indicates higher stability.
- The software also calculates the pairwise variation (V) to determine the optimal number of housekeeping genes for normalization. A V value below 0.15 indicates that the inclusion of an additional housekeeping gene is not required.
Protocol 2: Using NormFinder for Stability Analysis
1. Data Preparation:
- As with geNorm, you will need to convert your raw Cq values into relative quantities using the 2-ΔCq method.
2. Data Input into NormFinder:
- NormFinder is available as an Excel add-in.
- Organize your data in Excel with genes in columns and samples in rows. You can also include a row to group your samples (e.g., "Control" and "Treated").
3. Analysis:
- NormFinder calculates a stability value for each candidate gene based on an analysis of variance (ANOVA) model.
- The gene with the lowest stability value is considered the most stable.
- NormFinder also provides the best combination of two genes for normalization, which can be more accurate than using a single gene.
Protocol 3: Using BestKeeper for Stability Analysis
1. Data Preparation:
- BestKeeper directly uses raw Cq values, so no transformation is required.
2. Data Input into BestKeeper:
- BestKeeper is an Excel-based tool.
- Input your raw Cq values for each candidate gene into the provided template.
3. Analysis:
- BestKeeper calculates several parameters, including the standard deviation (SD) and the coefficient of variation (CV) for the Cq values of each gene. Genes with lower SD and CV are considered more stable.
- It also calculates a "BestKeeper Index" from the geometric mean of the most stable genes and determines the Pearson correlation coefficient (r) between each candidate gene and this index. Genes with a higher 'r' value are more stable.
By following these guidelines and protocols, researchers can confidently select stable housekeeping genes for their experiments involving Actinomycin D, leading to more accurate and reliable gene expression data.
References
Actinomycin C solubility and stability issues in media
A Note on Specificity: This technical support center provides in-depth technical information on Actinomycin (B1170597) C. However, publicly available research and quantitative data predominantly focus on the closely related and more widely studied compound, Actinomycin D. The structural similarities between Actinomycin C and Actinomycin D mean that their physicochemical properties and biological activities are comparable. Therefore, the following information, largely based on data for Actinomycin D, offers a robust framework for understanding and working with this compound. Researchers investigating this compound will find these data and protocols to be a valuable initial reference point.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound belongs to the actinomycin family, a class of potent antitumor antibiotics isolated from Streptomyces bacteria. Its primary mechanism of action involves the inhibition of transcription. This compound intercalates into double-stranded DNA at the transcription initiation complex, specifically at guanine-cytosine (G-C) rich regions. This binding prevents the elongation of the RNA chain by RNA polymerase, thereby inhibiting the synthesis of mRNA and subsequently, protein synthesis.[1][2][3] At higher concentrations, it can also induce apoptosis.[1][3]
Q2: What is the best solvent to dissolve this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing concentrated stock solutions of this compound (and D).[2][4] It is also soluble in other organic solvents like ethanol (B145695) and acetone.[5] Its solubility in water is very low.[2][5]
Q3: I am observing precipitation immediately after adding this compound to my cell culture medium. What is causing this?
This is a common issue known as "solvent shock." It occurs when a concentrated stock solution of a hydrophobic compound (dissolved in an organic solvent like DMSO) is rapidly diluted into an aqueous solution like cell culture medium. This sudden change in solvent polarity causes the compound to crash out of solution and form a precipitate.
Q4: How can I avoid precipitation when preparing my working solution in cell culture media?
To avoid precipitation, it is crucial to perform a stepwise dilution. Instead of adding the concentrated stock directly to the full volume of media, first, create an intermediate dilution in a smaller volume of serum-free media or phosphate-buffered saline (PBS). Mix this intermediate dilution gently and then add it to your final volume of complete, pre-warmed media. This gradual decrease in the organic solvent concentration helps to maintain solubility.
Q5: How should I store this compound stock solutions?
Concentrated stock solutions in DMSO can be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][6] For long-term storage (up to a year), -80°C is recommended.[4] For short-term storage (up to a month), -20°C is suitable.[2][4] The powder form is hygroscopic and light-sensitive and should be stored at 2-8°C, protected from light and moisture.[2]
Q6: Is this compound light-sensitive?
Yes, this compound is highly sensitive to light, especially in dilute solutions.[2][5][7] All solutions containing this compound should be protected from light by using amber vials or by covering the containers with aluminum foil.
Q7: For how long are dilute working solutions of this compound stable in cell culture medium?
Dilute aqueous solutions of this compound are not very stable and are prone to degradation and adsorption to plastic and glass surfaces.[2][8] It is strongly recommended to prepare fresh working solutions for each experiment and discard any unused portions.[2] Storing dilute solutions is not advised.
Data Presentation: Solubility and Stability
The following tables summarize the available quantitative data for Actinomycin D, which can be used as a reliable reference for this compound.
Table 1: Solubility of Actinomycin D in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 79.65 mM | May require sonication for complete dissolution. Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[4] |
| Ethanol | 1 g in ~8 mL | - | - |
| Acetone | 10 mg/mL | - | - |
| Acetonitrile | 10 mg/mL | - | - |
| Water (10°C) | 1 g in 25 mL | - | Solubility decreases with increasing temperature.[9] |
| Water (37°C) | 1 g in 1000 mL | - | Sparingly soluble.[9] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL | 1.99 mM | A common vehicle for in vivo studies, resulting in a clear solution.[9] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 2.08 mg/mL | 1.66 mM | Results in a suspended solution and may require sonication.[9] |
Table 2: Stability Profile of Actinomycin D
| Factor | Stability Information | Recommendations |
| Light Exposure | Highly sensitive to light, especially in dilute solutions.[5][7] | Protect solutions from light using amber vials or aluminum foil. |
| Temperature | Stable in aqueous solutions when stored at 2-8°C. Concentrated stock solutions are stable for at least a month at -20°C and up to a year at -80°C.[2][4] | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][6] |
| pH | Incompatible with strong acids and strong bases.[5] Most stable in neutral or slightly acidic media.[8] | Maintain solutions at a neutral pH unless experimentally required. |
| Reactivity | Incompatible with strong oxidizing agents.[5] | Avoid contact with strong oxidizing agents to prevent degradation. |
| Storage in Dilute Solution | Prone to adsorption to plastic and glass surfaces.[2] Unused dilute solutions should be discarded.[2] | Prepare fresh working solutions for each experiment. Do not store dilute solutions. |
Troubleshooting Guides
Problem 1: Cloudiness or visible precipitate immediately after adding this compound to the media.
-
Possible Cause: "Solvent shock" due to rapid dilution of the concentrated DMSO stock in the aqueous culture medium, exceeding the solubility limit.
-
Recommended Solution:
-
Use a Stepwise Dilution Method:
-
Prepare an intermediate dilution of the this compound stock in a small volume of serum-free medium or PBS.
-
Gently mix the intermediate dilution.
-
Add the intermediate dilution to the final volume of pre-warmed (37°C) complete culture medium.
-
-
Ensure Media is Pre-warmed: Adding the compound to cold media can decrease its solubility.
-
Increase Final Volume of Solvent (with caution): Slightly increasing the final concentration of DMSO in the media might help, but ensure the final DMSO concentration is not toxic to your cells (typically <0.5%). Always include a vehicle control with the same DMSO concentration in your experiment.
-
Problem 2: Precipitate forms over time in the incubator.
-
Possible Cause:
-
Drug Instability: this compound may degrade in the aqueous environment of the culture medium over time.
-
Interaction with Media Components: The compound may interact with components in the serum or the medium itself, leading to precipitation.
-
-
Recommended Solution:
-
Prepare Fresh Dilutions: Always prepare fresh working solutions of this compound for each experiment. Avoid storing dilute aqueous solutions.[2]
-
Consider Serum-Free Media: If interactions with serum proteins are suspected, consider using serum-free media for the duration of the drug treatment.
-
Filter the Final Solution: Before adding to the cells, filter the final drug-media solution through a 0.22 µm syringe filter to remove any micro-precipitates that may not be visible to the naked eye.
-
Problem 3: Inconsistent or lower-than-expected biological activity.
-
Possible Cause:
-
Degradation: The compound may have degraded due to improper storage or handling (e.g., exposure to light, multiple freeze-thaw cycles).
-
Adsorption: this compound can adsorb to plasticware, reducing the effective concentration in the medium.[2]
-
-
Recommended Solution:
-
Verify Stock Solution Integrity: Prepare fresh stock solutions if there is any doubt about the quality of the existing stock.
-
Protect from Light: Ensure all steps involving this compound solutions are performed with protection from light.
-
Use Low-Binding Plasticware: If adsorption is a concern, consider using low-protein-binding microcentrifuge tubes and pipette tips.
-
Perform a Dose-Response Curve: For each new batch of stock solution or cell line, it is advisable to perform a dose-response experiment to determine the optimal working concentration.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Calibrated pipette
Methodology:
-
Calculate Required Mass and Volume: Determine the desired concentration and volume of the stock solution. For a 1 mg/mL stock solution, you will dissolve 1 mg of this compound in 1 mL of DMSO.
-
Weigh the Compound: In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound powder.
-
Add Solvent: Add the appropriate volume of sterile DMSO to the tube.
-
Dissolve: Vortex or gently sonicate the solution until the this compound is completely dissolved. The solution should be a clear, bright yellow/orange color.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.[1][4][6]
Protocol 2: mRNA Stability Assay Using this compound
This protocol is widely used to determine the half-life of specific mRNA transcripts by inhibiting global transcription.[6]
Materials:
-
Cultured cells of interest
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR primers for the target gene and a stable housekeeping gene
-
qPCR master mix and instrument
Methodology:
-
Cell Seeding: Seed cells in appropriate culture plates to achieve 70-80% confluency on the day of the experiment.
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed cell culture medium to a final concentration that effectively inhibits transcription in your specific cell line (typically 1-5 µg/mL).[9]
-
Remove the existing medium from the cells and replace it with the this compound-containing medium. This is time point zero (t=0).
-
-
Time Course Collection:
-
Immediately harvest the cells from the t=0 plate.
-
Incubate the remaining plates and harvest cells at subsequent time points (e.g., 1, 3, 5, and 8 hours).[6]
-
-
RNA Extraction: Extract total RNA from the cell pellets at each time point using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target mRNA and a stable housekeeping gene. The relative abundance of the target mRNA at each time point is calculated and normalized to the housekeeping gene.
-
Data Analysis: The decay rate and half-life of the target mRNA are determined by plotting the relative mRNA abundance against time and fitting the data to a one-phase decay model.[9]
Mandatory Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for an mRNA stability assay.
References
- 1. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. chembk.com [chembk.com]
- 6. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dactinomycin | C62H86N12O16 | CID 457193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Off-target Effects of Actinomycin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Actinomycin (B1170597) C (also known as Actinomycin D) in their experiments. The information is structured to directly address specific issues you might encounter related to its off-target effects on cellular processes.
I. Troubleshooting Guides
This section addresses common problems encountered during experiments with Actinomycin C, focusing on distinguishing off-target from on-target effects.
Issue 1: Unexpectedly High Levels of Cell Death at Low Concentrations
-
Possible Cause: Your cell line may be particularly sensitive to this compound-induced apoptosis, an off-target effect that can occur even at concentrations intended only to inhibit transcription.
-
Troubleshooting Steps:
-
Confirm Apoptosis: Perform an Annexin V/Propidium (B1200493) Iodide (PI) staining assay to quantify the percentage of apoptotic and necrotic cells.
-
Titrate Concentration: Conduct a dose-response experiment using a lower range of this compound concentrations to find a window that inhibits transcription without inducing significant apoptosis.
-
Time-Course Analysis: Shorten the incubation time. Off-target effects like apoptosis induction can be time-dependent.
-
Inhibitor Co-treatment: Use a pan-caspase inhibitor, such as Z-VAD-FMK, to confirm that the observed cell death is caspase-dependent apoptosis.
-
Issue 2: Inconsistent or Unexplained Changes in Gene or Protein Expression
-
Possible Cause: this compound can activate various signaling pathways as an off-target effect, leading to changes in gene and protein expression that are independent of transcription inhibition. These pathways include the MAPK/JNK and PI3K/AKT pathways.[1][2]
-
Troubleshooting Steps:
-
Pathway Analysis: Use Western blotting to probe for the phosphorylation (activation) of key signaling proteins like JNK, p38, ERK, and AKT.[1]
-
Use Specific Inhibitors: Co-treat with specific inhibitors for the suspected off-target pathways (e.g., SP600125 for JNK, LY294002 for PI3K/AKT) to see if the unexpected expression changes are reversed.[1]
-
Control for Oxidative Stress: Measure levels of reactive oxygen species (ROS) and reduced glutathione (B108866) (GSH).[3] this compound can induce oxidative stress, which can independently alter gene expression. Co-treatment with an antioxidant like N-acetylcysteine (NAC) can mitigate these effects.[1]
-
Issue 3: Cell Cycle Arrest at a Different Phase Than Expected
-
Possible Cause: While this compound is known to cause G1 arrest, it can also induce a slowdown in S and G2/M phases, particularly at higher concentrations.[4] This is an off-target effect mediated by factors other than general transcription inhibition.
-
Troubleshooting Steps:
-
Detailed Cell Cycle Analysis: Perform flow cytometry with propidium iodide staining at multiple time points and concentrations to precisely map the cell cycle distribution.
-
Analyze Cyclin Levels: Use Western blotting to measure the protein levels of key cyclins and cyclin-dependent kinases (CDKs) that regulate the observed cell cycle phase. This compound has been shown to decrease the expression of cyclin A, D1, and E.[5]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: The primary on-target mechanism of this compound is the inhibition of transcription. It intercalates into DNA at guanine-cytosine-rich regions, which physically obstructs the progression of RNA polymerases, thereby blocking the synthesis of RNA.[5][6] RNA polymerase I, responsible for ribosomal RNA transcription, is particularly sensitive.[7][8]
Q2: What are the major off-target effects of this compound?
A2: The major off-target effects include:
-
Induction of Apoptosis: Activation of both intrinsic (mitochondrial) and extrinsic cell death pathways.[5][9]
-
Cell Cycle Arrest: Primarily at the G1 phase, but can also affect S and G2/M phases.[4]
-
Activation of Stress-Activated Signaling Pathways: Such as the JNK and p38 MAPK pathways.[1][2]
-
Activation of Pro-Survival Pathways: Such as the PI3K/AKT pathway.[2][10]
-
Induction of Oxidative Stress: Leading to an increase in intracellular reactive oxygen species (ROS).[3]
-
DNA Damage Response: Triggering cellular responses to DNA damage.[10]
Q3: At what concentration can I inhibit transcription without inducing significant off-target effects?
A3: This is highly cell-line dependent. Generally, lower nanomolar (nM) concentrations are used to inhibit transcription with minimal induction of apoptosis. For example, in some neuronal cells, 0.05 µg/ml of Actinomycin D inhibited nucleolar transcription without inducing widespread apoptosis, whereas higher concentrations did not induce apoptosis due to the blockage of pro-apoptotic gene transcription.[11] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q4: How can I differentiate between apoptosis induced by transcription inhibition of survival genes versus a direct off-target effect on apoptotic pathways?
A4: This can be challenging. One approach is to use another transcription inhibitor with a different mechanism of action, such as α-amanitin, which specifically inhibits RNA polymerase II.[12] If both drugs induce apoptosis at concentrations that inhibit transcription to a similar extent, it is more likely due to the on-target effect. Conversely, if this compound induces apoptosis at concentrations that do not fully inhibit transcription, or through mechanisms that are independent of transcription (e.g., rapid activation of JNK), it is more likely an off-target effect.
Q5: Can this compound affect mitochondrial function directly?
A5: Yes, this compound can lead to a decrease in mitochondrial membrane potential and the release of cytochrome c, which are key events in the intrinsic apoptotic pathway.[2] This can be a consequence of upstream signaling events or more direct effects on the mitochondria.
III. Quantitative Data
Table 1: IC50 Values of Actinomycin D for Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| MCF-7 | Breast Cancer | 29 | Not Specified |
| A549 | Lung Carcinoma | 0.68 ± 0.06 | 48 |
| NCI-H1299 | Lung Carcinoma | 16.37 ± 1.07 | 48 |
| HCT-116 | Colorectal Carcinoma | 2.85 ± 0.10 | 48 |
| HT-29 | Colorectal Carcinoma | 6.38 ± 0.46 | 48 |
| SW620 | Colorectal Carcinoma | 6.43 ± 0.16 | 48 |
| SW480 | Colorectal Carcinoma | 8.65 ± 0.31 | 48 |
| Ovarian & Placental Cancer Lines | Gynecologic Cancers | 780 ± 222 | 48 |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell density and assay type.[1] These values should serve as a reference, and it is recommended to determine the IC50 for your specific cell line and experimental setup.[13][14][15]
Table 2: Comparative Concentrations of Actinomycin D for On-Target vs. Off-Target Effects
| Effect | Cellular Process | Typical Concentration Range | Notes |
| On-Target | Inhibition of rRNA synthesis (RNA Pol I) | Low nM (e.g., 1-10 nM) | RNA Polymerase I is highly sensitive.[4] |
| General Transcription Inhibition | 10 - 1000 nM | Higher concentrations inhibit RNA Pol II and III.[10] | |
| Off-Target | Induction of Apoptosis | High nM to µM range | Highly cell-type dependent.[5][10] |
| Cell Cycle Arrest (G1) | Low nM | Can be induced at concentrations that also inhibit transcription.[4] | |
| Activation of JNK/AKT Pathways | nM to µM range | Can be an early response to treatment.[1][2] |
IV. Experimental Protocols
Protocol 1: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the desired duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for determining the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described in the apoptosis protocol and harvest.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash with PBS.
-
RNase Treatment: Resuspend the cell pellet in a PI staining solution containing RNase A to degrade RNA, which would otherwise be stained by PI.
-
Staining: Incubate in the PI/RNase A solution for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.
-
Cell Treatment: Treat cells with this compound in a 6-well plate.
-
Loading with DCFDA: In the last 30 minutes of treatment, add DCFDA to the culture medium to a final concentration of 10 µM.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Harvesting and Washing: Harvest the cells and wash with PBS to remove excess probe.
-
Analysis: Resuspend the cells in PBS and immediately analyze by flow cytometry. An increase in fluorescence intensity indicates an increase in intracellular ROS.
V. Visualizations
Caption: Overview of this compound's on-target and off-target signaling pathways.
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
Caption: Simplified JNK signaling pathway activation by this compound.
Caption: Simplified PI3K/AKT signaling pathway activation by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Sensitivity of RNA synthesis to actinomycin D inhibition is dependent on the frequency of transcription: a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 11. Inhibition of nucleolar transcription as a trigger for neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Actinomycin V Suppresses Human Non-Small-Cell Lung Carcinoma A549 Cells by Inducing G2/M Phase Arrest and Apoptosis via the p53-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Chemotherapeutic Profiling of Gynecologic Cancer Cell Lines Using Approved Drugs and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Actinomycin C/D Experimental Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Actinomycin (B1170597) C (also known as Actinomycin D or Dactinomycin). The focus of this guide is to provide strategies for controlling its effects on DNA replication, particularly when the primary experimental goal is the inhibition of transcription.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Actinomycin D?
Actinomycin D's primary mechanism of action is the inhibition of transcription.[1][2][3] It intercalates into double-stranded DNA, primarily at G-C rich regions, creating a physical barrier that obstructs the progression of RNA polymerase.[1][3] This leads to a potent blockage of the synthesis of all forms of RNA (mRNA, rRNA, tRNA) in both prokaryotic and eukaryotic cells.[4]
Q2: How does Actinomycin D affect DNA replication?
While its main target is transcription, Actinomycin D also inhibits DNA replication. This is generally considered an "off-target" effect when the goal is to study transcription-related processes. The mechanisms for DNA replication inhibition include:
-
Physical Obstruction: The intercalation of Actinomycin D into the DNA double helix can physically block the progression of the DNA replication fork.
-
Topoisomerase Interference: Actinomycin D can interfere with the function of topoisomerase II, an enzyme crucial for relieving the torsional stress in DNA during replication.[1]
-
Inhibition of Initiation: Studies have shown that Actinomycin D can inhibit the initiation of new DNA replication origins.[5] However, it is less effective at halting the elongation of replication forks that have already been initiated.[5]
Q3: Is it possible to inhibit transcription with Actinomycin D without affecting DNA replication?
Yes, to a certain extent. The inhibitory effects of Actinomycin D are concentration-dependent. At low concentrations, it is possible to achieve significant inhibition of transcription, particularly of ribosomal RNA (rRNA) synthesis by RNA Polymerase I, with minimal effects on DNA replication.[6] Higher concentrations will inhibit all RNA polymerases and also significantly impact DNA replication.
Troubleshooting Guide
Problem: My experimental results suggest that both transcription and DNA replication are inhibited.
-
Possible Cause: The concentration of Actinomycin D is too high.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Start with a low concentration (e.g., 0.05 µg/mL) and titrate up to a higher concentration (e.g., 5 µg/mL). Measure both transcription and DNA replication rates at each concentration to identify a window where transcription is inhibited without a significant impact on DNA replication.
Problem: I am observing high levels of cell death in my experiment.
-
Possible Cause 1: The concentration of Actinomycin D is too high, leading to widespread inhibition of essential cellular processes and triggering apoptosis.[2][7]
-
Solution 1: As with the previous issue, a dose-response experiment is crucial to find a sub-lethal concentration that still effectively inhibits transcription. You can assess cell viability using methods like MTT assays or by using viability dyes such as 7-AAD in flow cytometry.[2]
-
Possible Cause 2: The duration of the treatment is too long.
-
Solution 2: Optimize the treatment time. For many applications, such as mRNA stability assays, a shorter treatment time may be sufficient to inhibit new transcription without causing excessive cell death.
-
Possible Cause 3: Your cell line is particularly sensitive to Actinomycin D.
-
Solution 3: Consider using an alternative transcription inhibitor with a different mechanism of action and potentially lower cytotoxicity (see Q4 in FAQs).
Problem: I am not seeing the expected level of transcription inhibition.
-
Possible Cause 1: The Actinomycin D solution has degraded.
-
Solution 1: Actinomycin D is light-sensitive and should be stored properly in the dark at 4°C for short-term use or -20°C for long-term storage. Prepare fresh working solutions from a stock solution for each experiment.
-
Possible Cause 2: The concentration of Actinomycin D is too low for your cell line.
-
Solution 2: Increase the concentration of Actinomycin D in a stepwise manner, while co-monitoring for effects on DNA replication and cell viability.
-
Possible Cause 3: The target gene has a very stable mRNA.
-
Solution 3: If you are measuring the inhibition of a specific gene's expression, it's important to consider the half-life of its mRNA. Even with complete transcription blockage, a stable mRNA will take longer to show a decrease in abundance.
Data Presentation
Table 1: Concentration-Dependent Effects of Actinomycin D on Transcription
| Target RNA Polymerase | Typical Inhibitory Concentration | Expected Effect on DNA Replication |
| RNA Polymerase I (rRNA) | ~0.05 µg/mL | Minimal |
| RNA Polymerase II (mRNA) | ~0.5 µg/mL | Moderate |
| RNA Polymerase III (tRNA) | ~5 µg/mL | Significant |
Note: These concentrations are approximate and can vary between cell lines. Experimental validation is crucial.
Table 2: IC50 Values of Actinomycin D for Cell Viability in Various Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | 2.85 ± 0.10 |
| HT-29 | Colorectal Adenocarcinoma | 6.38 ± 0.46 |
| SW620 | Colorectal Adenocarcinoma | 6.43 ± 0.16 |
| SW480 | Colorectal Adenocarcinoma | 8.65 ± 0.31 |
| QSG-7701 | Normal Liver | 68.3 ± 1.2 |
| HEK-293T | Normal Kidney | 82.6 ± 0.9 |
Data adapted from a study on an Actinomycin D analog, Actinomycin V, which has similar activity. These values represent the concentration required to inhibit cell viability by 50% and can be a starting point for determining concentrations for transcription inhibition with minimal cytotoxicity.[8]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Actinomycin D
This protocol outlines a dose-response experiment to identify the concentration of Actinomycin D that inhibits transcription without significantly affecting DNA replication.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Actinomycin D stock solution (e.g., 1 mg/mL in DMSO)
-
[³H]-uridine for measuring transcription
-
[³H]-thymidine for measuring DNA replication
-
Scintillation counter
-
96-well plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Actinomycin D Treatment: The next day, treat the cells with a serial dilution of Actinomycin D (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5 µg/mL). Include a vehicle control (DMSO).
-
Radiolabeling:
-
For transcription measurement, add [³H]-uridine to a set of wells for each concentration and incubate for a defined period (e.g., 2-4 hours).
-
For DNA replication measurement, add [³H]-thymidine to a parallel set of wells and incubate for the same period.
-
-
Harvesting and Lysis: After incubation, wash the cells with cold PBS, and then lyse the cells to release the nucleic acids.
-
Precipitation and Scintillation Counting: Precipitate the nucleic acids (e.g., using trichloroacetic acid), collect the precipitate on filters, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for both transcription and DNA replication at each Actinomycin D concentration compared to the vehicle control. Plot the dose-response curves to identify the optimal concentration range.
Protocol 2: BrdU Incorporation Assay for DNA Replication
This protocol provides a non-radioactive method to measure DNA replication.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Actinomycin D
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixation solution (e.g., 70% ethanol)
-
Denaturation solution (e.g., 2N HCl)
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope or flow cytometer
Methodology:
-
Cell Treatment: Treat cells with the desired concentration of Actinomycin D and a vehicle control.
-
BrdU Labeling: During the last 1-2 hours of treatment, add BrdU labeling solution to the cell culture medium.
-
Fixation and Permeabilization: After labeling, fix and permeabilize the cells to allow antibody access.[9]
-
DNA Denaturation: Treat the cells with an acid solution to denature the DNA and expose the incorporated BrdU.[10]
-
Immunostaining: Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.
-
Analysis:
-
Microscopy: Visualize and quantify the percentage of BrdU-positive cells using a fluorescence microscope.
-
Flow Cytometry: Analyze the fluorescence intensity of the cell population to quantify the proportion of cells that have incorporated BrdU.
-
Visualizations
Caption: Mechanism of Action of Actinomycin D.
Caption: Workflow for Dose-Response Experiment.
References
- 1. youtube.com [youtube.com]
- 2. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of transcription by dactinomycin reveals a new characteristic of immunogenic cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. Actinomycin D inhibits initiation of DNA replication in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of low doses of actinomycin D on neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Addressing Resistance to Actinomycin D in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Actinomycin D (Act D) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Actinomycin D resistance in cancer cell lines?
A1: Resistance to Actinomycin D is a multifactorial issue involving several key cellular mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), is a major contributor. These transporters actively pump Actinomycin D out of the cell, reducing its intracellular concentration and thereby its efficacy.
-
Alterations in Apoptosis Pathways: Cancer cells can develop resistance by upregulating anti-apoptotic proteins such as Mcl-1 and Bcl-2. These proteins prevent the induction of programmed cell death by Actinomycin D.
-
Activation of Survival Signaling Pathways: The activation of pro-survival pathways, such as the NF-κB signaling cascade, can promote cell survival and proliferation, counteracting the cytotoxic effects of Actinomycin D.
-
Reduced Drug Uptake: Changes in the cell membrane composition or permeability can lead to decreased uptake of Actinomycin D, limiting its access to its DNA target.
-
Epigenetic Modifications: Alterations in DNA methylation and histone modification patterns can lead to the silencing of pro-apoptotic genes or the overexpression of resistance-conferring genes.
Q2: How do I determine if my cancer cell line is resistant to Actinomycin D?
A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) value through a cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo assay). A significantly higher IC50 value in your cell line compared to a known sensitive cell line indicates resistance. A low IC50 value is indicative of a sensitive cell line, while a high IC50 suggests resistance.[1]
Q3: Can Actinomycin D induce resistance to other chemotherapy drugs?
A3: Yes, exposure to Actinomycin D can induce a multidrug resistance (MDR) phenotype. This is often associated with the increased expression of P-glycoprotein, which can efflux a wide range of structurally and functionally diverse drugs.
Troubleshooting Guides
Guide 1: Inconsistent or Non-reproducible IC50 Values for Actinomycin D
| Problem | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and perform a cell count to verify density. |
| Edge effects in 96-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly test cell lines for contamination. Use sterile techniques and appropriate antibiotics if necessary. | |
| IC50 value is unexpectedly high | Incorrect drug concentration. | Verify the stock concentration of Actinomycin D. Prepare fresh serial dilutions for each experiment. |
| Cell line has acquired resistance. | If using a cell line that has been in culture for an extended period, it may have developed resistance. Obtain a new, low-passage vial of the cell line. | |
| Suboptimal assay conditions. | Optimize the incubation time with Actinomycin D (e.g., 24, 48, 72 hours). Ensure the cell viability reagent is compatible with your cell line and used according to the manufacturer's protocol. | |
| IC50 value is unexpectedly low | Cell line is highly sensitive or stressed. | Ensure optimal cell culture conditions (media, supplements, CO2 levels). Avoid over-confluency. |
| Error in dilution calculation. | Double-check all calculations for serial dilutions. |
Guide 2: Difficulty in Detecting Changes in Apoptosis-Related Proteins (e.g., Mcl-1, Bcl-2) by Western Blot
| Problem | Possible Cause | Solution |
| Weak or no signal for the target protein | Low protein expression. | Increase the amount of protein loaded onto the gel. Use a positive control (e.g., a cell line known to express the protein at high levels). |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage, buffer composition). Use a reversible stain like Ponceau S to visualize total protein on the membrane post-transfer.[2] | |
| Primary antibody issue. | Use an antibody validated for Western blotting and for the species of your sample. Optimize the antibody dilution and incubation time. | |
| High background | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Primary or secondary antibody concentration is too high. | Titrate the antibodies to determine the optimal concentration. | |
| Inadequate washing. | Increase the number and duration of washes between antibody incubations.[2] | |
| Multiple non-specific bands | Antibody cross-reactivity. | Use a more specific antibody. Perform a BLAST search of the antibody's immunogen sequence to check for potential cross-reactivity. |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. |
Data Presentation
Table 1: Comparative IC50 Values of Actinomycin D in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Reference |
| HCT-116 | Colorectal Carcinoma | 2.85 ± 0.10 (Act V) | 48h | [3] |
| HT-29 | Colorectal Carcinoma | 6.38 ± 0.46 (Act V) | 48h | [3] |
| SW620 | Colorectal Carcinoma | 6.43 ± 0.16 (Act V) | 48h | [3] |
| SW480 | Colorectal Carcinoma | 8.65 ± 0.31 (Act V) | 48h | [3] |
| A2780 | Ovarian Cancer | 1.7 | 48h | [4] |
| A549 | Lung Carcinoma | 0.201 | 48h | [4] |
| PC3 | Prostate Cancer | 0.276 | 48h | [4] |
| PA-1 | Ovarian Cancer | ~780 | 48h | [5] |
| CAOV-3 | Ovarian Cancer | ~780 | 48h | [5] |
Note: Some values are for Actinomycin V (Act V), a closely related analogue of Actinomycin D.
Experimental Protocols
Protocol 1: Determining the IC50 of Actinomycin D using MTT Assay
-
Cell Seeding:
-
Trypsinize and count your cancer cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of Actinomycin D in DMSO.
-
Perform serial dilutions of Actinomycin D in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Actinomycin D. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[6]
-
Protocol 2: Assessing P-glycoprotein Expression by Flow Cytometry
-
Cell Preparation:
-
Harvest both your potentially resistant and a known sensitive cell line by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer (PBS with 1% BSA).
-
Add a fluorescently-conjugated anti-P-glycoprotein antibody (or an unconjugated primary antibody followed by a fluorescently-conjugated secondary antibody) at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes on ice in the dark.
-
Include an isotype control to account for non-specific antibody binding.
-
-
Washing:
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Compare the mean fluorescence intensity of your test cell line to the sensitive cell line and the isotype control. An increase in fluorescence intensity indicates higher P-glycoprotein expression.
-
Visualizations
Caption: Troubleshooting workflow for Actinomycin D resistance.
Caption: P-glycoprotein mediated efflux of Actinomycin D.
Caption: Role of Mcl-1 and Bcl-2 in apoptosis resistance.
References
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Quantitative Chemotherapeutic Profiling of Gynecologic Cancer Cell Lines Using Approved Drugs and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
Technical Support Center: Minimizing Actinomycin C-Induced Artifacts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize artifacts induced by Actinomycin (B1170597) C and its widely used analog, Actinomycin D, in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving Actinomycin C/D, offering potential causes and solutions to ensure data integrity.
Issue 1: Unexpected Increase in the Expression of Certain Genes (Superinduction)
-
Question: I'm using this compound to inhibit transcription and measure mRNA decay, but I'm observing an unexpected increase in the mRNA levels of some genes. Why is this happening?
-
Answer: This phenomenon, known as "superinduction," is a well-documented artifact of this compound/D treatment.[1] It is often observed with early response genes that are regulated by labile repressor proteins. By inhibiting the transcription of these short-lived repressors, this compound can inadvertently lead to the stabilization and increased expression of their target mRNAs.[1]
-
Solution:
-
Use Alternative Inhibitors: Consider using transcription inhibitors with different mechanisms of action, such as triptolide, which promotes the degradation of RNA polymerase II.[2][3]
-
Control Experiments: Perform control experiments with a protein synthesis inhibitor like cycloheximide (B1669411). If the superinduction is blocked by cycloheximide, it supports the hypothesis that the effect is due to the inhibition of a labile repressor.[1]
-
Time-Course Analysis: A detailed time-course experiment can help differentiate between direct effects on transcription and secondary effects like superinduction.
-
-
Issue 2: High Levels of Cell Death Unrelated to the Experimental Endpoint
-
Question: My cells are dying rapidly after treatment with this compound, which is confounding my results for a non-apoptosis-related study. How can I reduce this cytotoxicity?
-
Answer: this compound is a potent inducer of apoptosis, and this can be a significant off-target effect, especially at higher concentrations and longer incubation times.[4][5][6][7] The induction of apoptosis is often mediated by the p53 pathway and can involve the downregulation of anti-apoptotic proteins like Mcl-1.[8][9]
-
Solutions:
-
Optimize Concentration and Incubation Time: Conduct a dose-response and time-course experiment to determine the lowest effective concentration and shortest incubation time required to inhibit transcription in your specific cell line without inducing significant apoptosis.[6][7][10]
-
Cell Line Sensitivity: Be aware that different cell lines exhibit varying sensitivities to this compound-induced cytotoxicity.[11][12]
-
Apoptosis Controls: Include apoptosis assays (e.g., caspase-3/7 activity, Annexin V staining) in your experimental design to monitor the level of apoptosis.[4] This will help you to distinguish between transcription inhibition and apoptosis-related effects.
-
p53 Status: Consider the p53 status of your cell line, as p53 wild-type cells may be more prone to this compound-induced apoptosis.[5]
-
-
Issue 3: Inconsistent or Non-reproducible Results in mRNA Stability Assays
-
Question: I am getting variable results in my mRNA half-life experiments using this compound. What could be the cause?
-
Answer: Inconsistent results in mRNA stability assays can stem from several factors, including incomplete transcription inhibition, off-target effects, and technical variability.
-
Solutions:
-
Confirm Transcription Inhibition: It is crucial to verify that the concentration of this compound used is sufficient to block transcription in your experimental system. This can be done by measuring the incorporation of labeled uridine (B1682114) into newly synthesized RNA.
-
Use of Internal Controls: Include well-characterized short-lived and long-lived transcripts as internal controls in your qPCR analysis to ensure the treatment is effective and to normalize your data.[13]
-
Standardized Protocol: Adhere to a strict and standardized protocol for cell treatment, RNA extraction, and qPCR to minimize technical variability.[14][15]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, similar to Actinomycin D, primarily functions by intercalating into DNA at G-C rich regions. This physical obstruction prevents the progression of RNA polymerase, thereby inhibiting transcription.[2] At low concentrations, it preferentially inhibits RNA polymerase I (rRNA synthesis), while at higher concentrations, it inhibits all three eukaryotic RNA polymerases.[2]
Q2: What are the key off-target effects of this compound?
A2: Besides its intended effect on transcription, this compound can induce several off-target effects, including:
-
Induction of Apoptosis: As discussed in the troubleshooting guide, this is a major confounding factor.[4][5][6][7]
-
Activation of Signaling Pathways: this compound can activate stress-response pathways, including the NF-κB and p53 signaling pathways.[1][16]
-
DNA Damage Response: It can generate double-strand breaks in DNA and induce the phosphorylation of histone H2AX.[2]
Q3: How do I choose the optimal concentration of this compound for my experiment?
A3: The optimal concentration is highly dependent on the cell type and the specific research question. A dose-response experiment is always recommended. The following table provides a general guideline based on published studies.
| Experimental Goal | Cell Type | Concentration Range | Incubation Time | Reference(s) |
| mRNA Decay Analysis | Mouse Embryonic Fibroblasts | 5-10 µg/mL | 0.5 - 4 hours | [15] |
| Human Osteosarcoma (MG63) | 0.1 - 5 µM | 2 - 24 hours | [4] | |
| Mouse Pluripotent Stem Cells | 10 µg/mL | 1 - 8 hours | [14] | |
| Selective RNA Pol I Inhibition | Various | ~0.05 µg/mL | Varies | [2] |
| General Transcription Inhibition | Various | 0.5 - 5 µg/mL | Varies | [2] |
Q4: Are there any alternatives to this compound with fewer off-target effects?
A4: Yes, several other transcription inhibitors are available, each with its own set of advantages and disadvantages.
-
Triptolide: A potent inhibitor that causes the degradation of the largest subunit of RNA polymerase II, leading to a rapid and complete cessation of transcription.[2][3]
-
α-Amanitin: Highly selective for RNA polymerase II and III, but its action is slow.[2][3]
-
Flavopiridol: A CDK9 inhibitor that is fast-acting and reversible, but some genes can escape its inhibitory effects.[2][3]
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration and Incubation Time
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Dose-Response: Prepare a series of this compound dilutions in your culture medium. A common starting range is 0.1 µg/mL to 10 µg/mL.
-
Time-Course: For each concentration, set up parallel wells to be harvested at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Cell Viability Assay: At each time point, assess cell viability using a standard method such as MTT or trypan blue exclusion. This will help you identify the concentration and duration that cause minimal cytotoxicity.
-
Transcription Inhibition Assay: To confirm transcription inhibition at non-toxic concentrations, you can perform a uridine incorporation assay or measure the mRNA levels of a known short-lived transcript (e.g., c-myc) by qPCR at early time points after treatment.
Protocol 2: Control Experiments to Differentiate Transcription Inhibition from Apoptosis
-
Parallel Treatments: Set up your experiment with the following conditions:
-
Vehicle control (e.g., DMSO)
-
This compound at the optimized concentration
-
A known apoptosis inducer (e.g., staurosporine) as a positive control for apoptosis assays
-
(Optional) Co-treatment of this compound with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to assess if observed effects are caspase-dependent.
-
-
Endpoint Analysis: At your desired time points, harvest cells for your primary analysis (e.g., qPCR for mRNA decay).
-
Apoptosis Assays: In parallel, perform apoptosis assays such as:
-
Caspase-3/7 activity assay: To measure the activation of executioner caspases.
-
Annexin V/Propidium Iodide staining: To detect early and late apoptotic cells by flow cytometry.
-
Western blot for cleaved PARP: As a marker of apoptosis.
-
-
Data Interpretation: Compare the results from your primary analysis with the apoptosis data. If a significant level of apoptosis is observed at the time points relevant to your experiment, the results should be interpreted with caution, as changes in mRNA levels could be a consequence of the apoptotic process rather than direct inhibition of transcription.
Visualizations
Caption: Experimental workflow for optimizing this compound usage.
Caption: Signaling pathways impacted by this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Superinduction of NF-kappa B by actinomycin D and cycloheximide in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose- and time-dependent effects of TNFα and actinomycin D on cell death incidence and embryo growth in mouse blastocysts | Zygote | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. On the differential cytotoxicity of actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Actinomycin D treatment and RNA stability analysis [bio-protocol.org]
- 14. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of mRNA Decay in Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Best practices for washing out Actinomycin C from cell cultures
This guide provides best practices, troubleshooting advice, and detailed protocols for effectively washing out Actinomycin (B1170597) D from cell cultures. The information is intended for researchers, scientists, and drug development professionals conducting experiments that require the reversible inhibition of transcription.
A Note on Terminology: This document refers to Actinomycin D, the most common and extensively studied form of this transcription inhibitor. While sometimes referred to as Dactinomycin or Actinomycin C, the principles and protocols outlined here are applicable to the standard compound used in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Is the inhibitory effect of Actinomycin D reversible?
A1: Yes, the transcriptional inhibition by Actinomycin D is generally reversible. After the drug is removed from the culture medium, transcription can resume. However, the rate and completeness of recovery can vary significantly depending on the cell type, the concentration of Actinomycin D used, and the duration of the treatment.[1][2] Some cell lines, like Vero cells, have been shown to recover RNA synthesis more rapidly than others.[1][2]
Q2: How long does it take for transcription to recover after washing out Actinomycin D?
A2: The recovery of overall RNA synthesis can begin within hours, but a return to normal rates may take up to 24 hours or longer.[1] It is important to note that even after the resumption of RNA synthesis, there can be a subsequent lag in protein synthesis and a delay in cell division, which can last for 2-3 days, especially after exposure to higher concentrations of the drug.[1][2]
Q3: What is a typical concentration and duration of Actinomycin D treatment for a reversible experiment?
A3: For experiments requiring reversibility, such as pulse-chase studies to determine mRNA stability, typical concentrations range from 1 to 10 µg/mL. The treatment duration is often kept as short as possible to achieve the desired transcriptional block, usually from 30 minutes to a few hours. High concentrations and prolonged exposure increase the likelihood of inducing irreversible secondary effects like apoptosis.
Q4: How can I assess the effectiveness of the washout and the recovery of transcription?
A4: To verify the removal of Actinomycin D, you can measure the re-incorporation of labeled nucleotides (e.g., 5-ethynyl uridine (B1682114) using a Click-iT assay) into newly synthesized RNA. To assess functional recovery, you can use qRT-PCR to measure the transcription of specific short-lived mRNAs (e.g., c-myc) at various time points after washout. A successful washout will show a time-dependent increase in the mRNA levels of these genes.
Q5: Will the washout procedure affect cell viability?
A5: Yes, the multiple washing and centrifugation steps can cause mechanical stress and lead to cell loss, particularly with suspension cells or loosely adherent cells. Furthermore, depending on the dose and duration of the Actinomycin D treatment, a significant portion of the cell population may have already been committed to apoptosis, and this will become apparent in the hours following the washout. It is crucial to handle cells gently and optimize the protocol to minimize physical damage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death After Washout | 1. Actinomycin D concentration was too high or treatment duration was too long, leading to irreversible apoptosis. 2. Excessive mechanical stress during washing steps (e.g., high centrifugation speed, vigorous pipetting). 3. Sub-optimal health of cells prior to the experiment. | 1. Perform a dose-response and time-course experiment to determine the optimal, lowest effective concentration and shortest duration of treatment. 2. For suspension cells, use a lower centrifugation speed (e.g., 200-300 x g). For adherent cells, be gentle when adding and aspirating liquids. 3. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Incomplete Transcriptional Recovery | 1. Inefficient washout, leaving residual Actinomycin D in the culture. 2. The specific cell line is slow to recover from transcriptional arrest. 3. The chosen recovery time point is too early. | 1. Increase the number of washes (3-4 washes are recommended). After the final wash, consider a second media change 3-5 hours into the recovery period to remove any drug that has diffused out of the cells.[1] 2. Extend the recovery period. Monitor transcriptional recovery over a longer time course (e.g., up to 48 hours). 3. Collect samples at multiple time points post-washout (e.g., 6, 12, 24 hours) to accurately capture the recovery kinetics. |
| Significant Loss of Adherent Cells During Washing | 1. Wash buffer (e.g., PBS) is causing cells to detach. 2. Aspiration of media/buffer is too aggressive. | 1. Pre-warm all wash solutions to 37°C. Consider using a balanced salt solution (BSS) or the base culture medium without serum for the washes. 2. Aspirate liquid from the side of the culture vessel, away from the cell monolayer. Tilt the plate/flask to pool the liquid for easier removal. |
| Low Yield of Suspension Cells After Washing | 1. Cell pellet is not firmly packed and is accidentally aspirated. 2. Multiple centrifugation and resuspension steps are leading to cumulative cell loss. | 1. After centrifugation, leave a very small amount of supernatant behind to avoid disturbing the pellet. 2. Handle cells gently during resuspension. Combine cells from multiple tubes/wells if necessary to increase the final cell number. |
Experimental Protocols
Protocol 1: Washout of Actinomycin D from Adherent Cells
This protocol is designed for cells grown in monolayer in multi-well plates or flasks.
Materials:
-
Complete, pre-warmed (37°C) cell culture medium.
-
Pre-warmed (37°C) sterile Phosphate-Buffered Saline (PBS) or a balanced salt solution.
-
Sterile pipettes and aspirator.
Procedure:
-
Aspirate Treatment Medium: Carefully aspirate the medium containing Actinomycin D from the culture vessel. Tilt the vessel to allow the medium to pool on one side, and aspirate from that side to avoid disturbing the cell monolayer.
-
First Wash: Gently add pre-warmed PBS to the vessel. For a 6-well plate, use 2 mL per well. Swirl the vessel gently to wash the monolayer. Aspirate the PBS.
-
Repeat Washes: Repeat the wash step (Step 2) at least two more times for a total of three washes.
-
Add Recovery Medium: After the final wash, add pre-warmed complete culture medium to the cells. This is your Time 0 for the recovery period.
-
Optional Second Media Change: To ensure removal of any Actinomycin D that may diffuse out of the cells and back into the medium, consider performing another complete media change 3-5 hours after the initial washout.[1]
-
Incubate and Monitor: Return the cells to the incubator and monitor for recovery over your desired time course.
Protocol 2: Washout of Actinomycin D from Suspension Cells
This protocol is for cells grown in suspension culture.
Materials:
-
Complete, pre-warmed (37°C) cell culture medium.
-
Pre-warmed (37°C) sterile Phosphate-Buffered Saline (PBS) or a balanced salt solution.
-
Sterile centrifuge tubes.
-
A refrigerated centrifuge.
Procedure:
-
Pellet Cells: Transfer the cell suspension to a sterile centrifuge tube. Centrifuge at 300 x g for 5 minutes to pellet the cells.
-
Aspirate Supernatant: Carefully aspirate the supernatant containing Actinomycin D, being careful not to disturb the cell pellet.
-
First Wash: Gently resuspend the cell pellet in 5-10 mL of pre-warmed PBS.
-
Centrifuge: Centrifuge the cells again at 300 x g for 5 minutes.
-
Repeat Washes: Aspirate the supernatant and repeat the wash and centrifugation steps (Steps 3 and 4) two more times for a total of three washes.
-
Resuspend in Recovery Medium: After the final wash, resuspend the cell pellet in the desired volume of pre-warmed, complete culture medium. This is your Time 0 for the recovery period.
-
Incubate and Monitor: Transfer the cell suspension to a new culture flask, return to the incubator, and monitor for recovery.
Data Summary
Table 1: Effect of Actinomycin D Concentration on Cell Viability and Apoptosis
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Effect on Viability/Apoptosis | Reference |
| Neuroblastoma (SK-N-JD, SH-SY5Y) | 0.01 - 0.1 | 24 - 48 | Dose-dependent reduction in cell viability. | [3] |
| Osteosarcoma (MG63) | 1 - 5 | 24 | Dose-dependent increase in apoptosis and reduction in cell viability. | [4] |
| Mouse Embryonic Fibroblasts | 0.2 | 6 - 12 | Decrease in Mcl-1 mRNA expression, sensitizing cells to apoptosis. | [5] |
Table 2: Recovery from Actinomycin D Treatment
| Cell Line | Treatment | Recovery Period | Outcome | Reference |
| Vero Cells | >1 µg/mL for 2 hours | 24 hours | Overall RNA synthesis returns to a normal rate, but protein synthesis lags and cell division is delayed for 2-3 days. | [1][2] |
| 37 RC Cells | High dose | 3 hours | All normal species of RNA can be detected in the resynthesized RNA spectrum. | [6] |
Visualized Workflows and Pathways
Caption: Experimental workflow for Actinomycin D washout from adherent cell cultures.
Caption: Logical diagram of Actinomycin D action and reversal by washout.
References
- 1. ON THE RECOVERY OF TRANSCRIPTION AFTER INHIBITION BY ACTINOMYCIN D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the recovery of transcription after inhibition by actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Qualitative and quantitative aspects of intercalator-induced DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing incubation time for complete transcription inhibition
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing incubation time for complete transcription inhibition using common inhibitors such as Actinomycin (B1170597) D and α-amanitin.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for Actinomycin D and α-amanitin?
A1:
-
Actinomycin D: This antibiotic intercalates into DNA at G-C rich regions, physically obstructing the movement of RNA polymerase, thereby inhibiting transcription elongation.[1] While it can affect all three RNA polymerases, it is a potent inhibitor of RNA polymerase II.
-
α-Amanitin: This cyclic peptide from the Amanita mushroom species specifically inhibits RNA polymerase II with high affinity and RNA polymerase III at higher concentrations.[1] It binds to the largest subunit of RNA polymerase II, Rpb1, which induces its degradation and thereby blocks transcription.[1] RNA polymerase I is insensitive to α-amanitin.[1]
Q2: How do I determine the optimal concentration and incubation time for my specific cell line?
A2: The ideal concentration and incubation time are highly dependent on the cell type and experimental goals. A two-step approach is recommended:
-
Dose-Response Experiment: To determine the optimal concentration, treat your cells with a range of inhibitor concentrations for a fixed, intermediate time point (e.g., 6 or 12 hours).
-
Time-Course Experiment: Using the optimal concentration determined from the dose-response experiment, treat your cells for various durations (e.g., 1, 2, 4, 8, 12, 24 hours).[2]
The goal is to find the lowest concentration and shortest time that results in complete transcription inhibition with minimal cytotoxicity.[2]
Q3: How can I verify that transcription is completely inhibited?
A3: Complete transcription inhibition can be verified using several methods:
-
RT-qPCR: Measure the mRNA levels of a housekeeping gene with a short half-life (e.g., c-myc or FOS). A significant reduction in its expression indicates effective transcription inhibition.
-
Nuclear Run-On Assay: This is a more direct method to measure the activity of engaged RNA polymerases.[3][4] A lack of signal in this assay indicates a halt in transcription.
-
5-Ethynyl Uridine (B1682114) (EU) Incorporation Assay: EU is a uridine analog that is incorporated into newly synthesized RNA. Its detection via click chemistry allows for the quantification of nascent RNA. A significant decrease in EU signal indicates transcription inhibition.
Q4: What are the common signs of cytotoxicity, and how can I minimize it?
A4: Common signs of cytotoxicity include changes in cell morphology (rounding, detachment), reduced cell viability, and induction of apoptosis. To minimize cytotoxicity:
-
Use the lowest effective concentration of the inhibitor.
-
Minimize the incubation time.
-
Ensure your cell cultures are healthy and not overly confluent before treatment.
-
Perform a cell viability assay, such as the MTT or MTS assay, in parallel with your transcription inhibition experiment.[5]
Q5: Can transcription inhibitors affect mRNA stability?
A5: Yes, some studies suggest that transcription inhibitors like Actinomycin D can paradoxically stabilize certain mRNAs.[6] This is an important consideration when using these inhibitors to study mRNA decay rates. It is advisable to validate findings with alternative methods that do not rely on transcription inhibition, if possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Transcription Inhibition | - Inhibitor concentration is too low.- Incubation time is too short.- Cell density is too high.- Inhibitor has degraded. | - Perform a dose-response experiment to determine the optimal concentration.- Perform a time-course experiment to determine the optimal incubation time.- Seed cells at a lower density.- Prepare fresh inhibitor stock solutions and store them properly. |
| High Cell Death/Cytotoxicity | - Inhibitor concentration is too high.- Incubation time is too long.- Cells are unhealthy or stressed.- Cell line is particularly sensitive to the inhibitor. | - Lower the inhibitor concentration.- Reduce the incubation time.- Ensure cells are healthy and in the logarithmic growth phase before treatment.- Test a different transcription inhibitor with a different mechanism of action. |
| Variable Results Between Experiments | - Inconsistent cell density at the time of treatment.- Inconsistent inhibitor concentration or incubation time.- Variation in cell passage number. | - Standardize cell seeding density and ensure consistent confluency at the start of each experiment.- Prepare and use inhibitor solutions consistently.- Use cells within a defined passage number range. |
| Unexpected Gene Upregulation | - Secondary effects of the inhibitor.- Stress response activation. | - This can be a known side effect of some inhibitors.[6] Consider the specific inhibitor's literature for known off-target effects.- Verify with an alternative method for transcription inhibition if possible. |
Quantitative Data Summary
The following tables provide a summary of typical concentrations and incubation times for Actinomycin D and α-amanitin from various studies. Note that these are starting points and should be optimized for your specific experimental system.
Table 1: Actinomycin D Concentration and Incubation Times for Transcription Inhibition
| Cell Type | Concentration | Incubation Time | Outcome | Reference |
| Mouse Embryonic Stem Cells | 0.1 - 2 µg/mL | 2 - 24 hours | mRNA half-life determination | [7] |
| Human MCF7 cells | 1 µM | 6 - 48 hours | mRNA transcription inhibition | [8] |
| Human A549 cells | 0.000201 µM (EC50) | 48 hours | Reduction in cell viability | [9] |
| Human PC3 cells | 0.000276 µM (EC50) | 48 hours | Reduction in cell viability | [9] |
| Vero cells | 1 µg/mL | 2 hours | >90% suppression of RNA synthesis | [10] |
Table 2: α-Amanitin Concentration and Incubation Times for Transcription Inhibition
| Cell Type | Concentration | Incubation Time | Outcome | Reference |
| HeLa cells | >2 µg/mL | Several hours | Transcription inhibition | [1] |
| HepG2 cells | 0.1 - 20 µM | Time-dependent | Cytotoxicity and decreased RNA synthesis | [11] |
| NIH3T3 cells | 3 - 30 µg/mL | N/A | G1 cell cycle block | [12] |
| Wheat Embryos | 0.1 - 1.0 µg/mL | N/A | Inhibition of poly(A)+ RNA synthesis | [13] |
| HEK293 cells | 100 ng/mL | 24 hours | Significant reduction in adenovirus transcription | [14] |
Experimental Protocols
Protocol 1: Determining Optimal Inhibitor Concentration and Incubation Time
This protocol outlines a general workflow for identifying the ideal conditions for complete transcription inhibition.
Protocol 2: MTT Cell Viability Assay
This protocol provides a step-by-step guide for assessing cell viability.[5][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not exceed 90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with the transcription inhibitor at the desired concentrations and for the specified incubation times. Include untreated and vehicle-only controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm using a microplate reader.
Protocol 3: RNA Extraction and RT-qPCR for Measuring Transcription Inhibition
This protocol details how to quantify mRNA levels to assess the degree of transcription inhibition.[16][17][18]
-
Cell Lysis and RNA Extraction: Following inhibitor treatment, wash cells with PBS and lyse them directly in the culture dish using a lysis buffer from a commercial RNA extraction kit. Purify total RNA according to the manufacturer's protocol.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the purified RNA with DNase I.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for your target gene (a short-lived transcript like c-myc or FOS) and a reference gene (a stable transcript like GAPDH or ACTB), and the diluted cDNA.
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target gene in treated versus untreated samples, normalized to the reference gene.
-
Signaling Pathway and Mechanism Diagrams
References
- 1. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nuclear run-on assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear run-on - Wikipedia [en.wikipedia.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The transcriptional inhibitors, actinomycin D and alpha-amanitin, activate the HIV-1 promoter and favor phosphorylation of the RNA polymerase II C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ON THE RECOVERY OF TRANSCRIPTION AFTER INHIBITION BY ACTINOMYCIN D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro mechanistic studies on α-amanitin and its putative antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of transcription blocks cell cycle progression of NIH3T3 fibroblasts specifically in G1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The use of alpha-amanitin to inhibit in vivo RNA synthesis and germination in wheat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of mRNA using real-time RT-PCR [pubmed.ncbi.nlm.nih.gov]
- 18. Relative quantification of mRNA transcript levels by qPCR [protocols.io]
Validation & Comparative
A Comparative Guide to Transcription Inhibition: Actinomycin C vs. α-Amanitin
For Researchers, Scientists, and Drug Development Professionals
In the study of gene expression and regulation, the precise control of transcription is paramount. Chemical inhibitors of transcription are invaluable tools for dissecting cellular processes, validating therapeutic targets, and understanding disease mechanisms. Among the most widely used and historically significant transcription inhibitors are Actinomycin C (commonly known as Actinomycin D) and α-Amanitin. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and α-Amanitin lies in their distinct mechanisms of inhibiting transcription.
This compound: The DNA Intercalator
This compound functions by physically obstructing the process of transcription. It intercalates into the minor groove of the DNA double helix, primarily at G-C rich sequences.[1][2] This binding creates a stable complex that acts as a roadblock for elongating RNA polymerase, effectively halting transcription.[1] Because its mechanism is dependent on DNA binding rather than direct interaction with the polymerase, this compound is a broad-spectrum inhibitor, affecting all three eukaryotic RNA polymerases (I, II, and III) as well as prokaryotic RNA polymerase.[3][4]
α-Amanitin: The Specific Polymerase Inhibitor
In contrast, α-Amanitin exhibits a high degree of specificity by directly targeting the largest subunit of eukaryotic RNA polymerase II (Pol II).[5][6] It binds to Pol II with high affinity, inducing a conformational change that inhibits the translocation of the polymerase along the DNA template, thereby arresting transcription elongation.[6] RNA polymerase III is also inhibited, but with a much lower sensitivity, while RNA polymerase I is insensitive to its effects.[7][8] This specificity makes α-Amanitin an essential tool for distinguishing between the activities of the different RNA polymerases.
Performance Comparison: A Quantitative Overview
The choice between this compound and α-Amanitin often depends on the desired specificity, speed of action, and the experimental system. The following table summarizes key quantitative data for each inhibitor.
| Feature | This compound (Actinomycin D) | α-Amanitin |
| Target | DNA (G-C rich regions)[1] | RNA Polymerase II (high sensitivity), RNA Polymerase III (moderate sensitivity)[7][8] |
| Mechanism | DNA intercalation, steric hindrance of RNA polymerase[1] | Direct binding to RNA polymerase, inhibition of translocation[6] |
| Specificity | Non-specific; inhibits RNA Pol I, II, and III[9] | Highly specific for RNA Pol II[9] |
| Speed of Action | Fast[9] | Slow[9] |
| Effective Concentration (in cells) | 0.1 - 10 µM[10] | 1 - 50 µg/mL[11] |
| IC50 (RNA Pol II) | ~0.4 µM (in some cancer cell lines for DNA repair inhibition)[12] | ~1 µg/mL (highly sensitive)[7][8] |
| IC50 (RNA Pol I) | Sensitive (inhibition observed at lower concentrations than Pol II) | Insensitive[7][8] |
| IC50 (RNA Pol III) | Sensitive | Moderately sensitive (~10 µg/mL)[7][8] |
| Reversibility | Generally considered irreversible in the short term | Irreversible, can lead to polymerase degradation[9] |
Visualizing the Mechanisms of Action
To further illustrate the distinct inhibitory pathways of this compound and α-Amanitin, the following diagrams depict their molecular interactions.
References
- 1. Prolonged α-amanitin treatment of cells for studying mutated polymerases causes degradation of DSIF160 and other proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of transcription by dactinomycin reveals a new characteristic of immunogenic cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Actinomycin D | Inhibits RNA polymerase | Hello Bio [hellobio.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Effects of Amanitin on Transcription [chem.uwec.edu]
- 7. α-Amanitin - Wikipedia [en.wikipedia.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Actinomycin D | CAS:50-76-0 | RNA polymerase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
A Comparative Guide to Transcription Inhibitors: Actinomycin C vs. Triptolide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and cancer research, transcription inhibitors are indispensable tools for dissecting gene regulation and developing novel therapeutic strategies. Among the plethora of available compounds, Actinomycin C (commonly known as Actinomycin D) and triptolide (B1683669) have emerged as potent and widely studied inhibitors. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: Key Differences
| Feature | This compound (Actinomycin D) | Triptolide |
| Primary Target | DNA | XPB subunit of TFIIH |
| Mechanism of Action | Intercalates into GC-rich regions of DNA, physically obstructing RNA polymerase movement.[1][2][3][4] | Covalently binds to the XPB subunit of the general transcription factor TFIIH, inhibiting its ATPase activity and leading to RNA Polymerase II degradation.[5][6][7] |
| Selectivity | Poor; inhibits all three eukaryotic RNA polymerases (I, II, and III).[8][9] | High for RNA Polymerase II-mediated transcription.[8] |
| Speed of Action | Fast-acting.[8][10] | Fast-acting.[8][10] |
| Key Characteristic | Potent, broad-spectrum transcription inhibitor. | Highly potent and selective inhibitor that triggers the degradation of RNA Polymerase II.[6][8][11][12] |
Quantitative Performance Data
The following tables summarize the inhibitory concentrations of this compound and triptolide across various cell lines and assays. These values highlight the exceptional potency of triptolide, often exhibiting efficacy at nanomolar concentrations.
Table 1: Comparative Potency (IC50) for Transcription Inhibition
| Inhibitor | Cell Line | Assay | IC50 Value | Reference |
| Actinomycin D | K562 | [3H]uridine incorporation | 60 ng/mL | [13] |
| Triptolide | A549 | Cellular Transcription | 139 nM | [14] |
| Triptolide | THP-1 | Cellular Transcription | 105 nM | [14] |
| Triptolide | HeLa | RNA Synthesis | 62 nM | |
| Triptolide | Cos-7 | Elk1-dependent luciferase activity | 10 nM | [15] |
| Triptolide | Cos-7 | CREB-dependent luciferase activity | 13 nM | [15] |
Table 2: Comparative Cytotoxicity (IC50/GI50)
| Inhibitor | Cell Line(s) | Duration | IC50/GI50 Value | Reference |
| Actinomycin D | Ba/F3 (WT, T315I, E255K Bcr-Abl) | Not Specified | 1-2 ng/mL | [13] |
| Triptolide | 60 cancer cell lines (average) | Not Specified | 12 nM | |
| Triptolide | Leukemia cell lines (MV-4-11, KG-1, THP-1, HL-60) | 24 hours | < 30 nM | [16] |
| Triptolide | Leukemia cell lines | 48-72 hours | < 15 nM | [17] |
| Triptolide | Acute Lymphoblastic Leukemia (8 lines) | 20 hours | 47-73 nM | [18] |
| Triptolide | CCRF-CEM (Leukemia) | 72 hours | 10.21 nM | [19] |
| Triptolide | CEM/ADR5000 (Resistant Leukemia) | 72 hours | 7.72 nM | [19] |
| Triptolide | U87.MG (Glioblastoma) | 72 hours | 25 nM | [19] |
| Triptolide | U87.MGΔEGFR (Resistant Glioblastoma) | 72 hours | 21 nM | [19] |
| Triptolide | HT-3 (Cervical Cancer) | 72 hours | 26.77 nM | [20] |
| Triptolide | U14 (Cervical Cancer) | 72 hours | 38.18 nM | [20] |
Mechanisms of Action: A Visual Comparison
The distinct mechanisms by which this compound and triptolide inhibit transcription are visualized below.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are detailed protocols for key experiments cited in this guide.
RNA Synthesis Inhibition Assay (using [³H]-Uridine Incorporation)
This protocol is adapted from methodologies used to assess the inhibition of de novo RNA synthesis.[13][15]
Objective: To quantify the rate of new RNA synthesis in the presence of transcription inhibitors.
Materials:
-
Cell line of interest (e.g., A549, K562)
-
Complete cell culture medium
-
This compound or Triptolide stock solutions (in DMSO)
-
[³H]-Uridine
-
Phosphate-Buffered Saline (PBS)
-
TRI Reagent or other RNA extraction kit
-
Scintillation counter and vials
-
96-well or 6-well plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment. For adherent cells, allow them to attach overnight.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound, triptolide, or vehicle control (DMSO) for 30 minutes to 3 hours.[13][15] The duration may need optimization depending on the cell line and inhibitor.
-
Radiolabeling: Add [³H]-uridine to each well and incubate for an additional 90 minutes.[15]
-
Cell Lysis and RNA Extraction:
-
Wash the cells with ice-cold PBS to remove unincorporated [³H]-uridine.
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
-
Quantification:
-
Measure the radioactivity of the extracted RNA using a scintillation counter.
-
Normalize the counts to the total amount of RNA or to a parallel cell viability assay.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay (WST/MTT Assay)
This protocol is a generalized procedure based on common colorimetric assays for cell viability.[14][18]
Objective: To determine the effect of transcription inhibitors on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound or Triptolide stock solutions (in DMSO)
-
WST-1 or MTT reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Add serial dilutions of this compound, triptolide, or vehicle control to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 20, 24, 48, or 72 hours).[16][17][18]
-
Reagent Addition: Add the WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for an additional 1-4 hours.
-
Absorbance Reading:
-
For WST-1 assays, measure the absorbance at the appropriate wavelength (typically ~450 nm).
-
For MTT assays, first add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals, then measure the absorbance (typically ~570 nm).
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 or GI50 value by plotting cell viability against the logarithm of the inhibitor concentration.
Summary and Concluding Remarks
Both this compound and triptolide are potent inhibitors of transcription, but they operate through fundamentally different mechanisms, resulting in distinct selectivity profiles and cellular consequences.
-
This compound acts as a blunt instrument, intercalating into DNA and non-selectively blocking the elongation of all RNA polymerase types.[1][2][8] Its rapid action makes it a useful tool for studies requiring a general and immediate shutdown of transcription.
-
Triptolide offers a more refined approach. Its high potency and selectivity for RNA Polymerase II-mediated transcription stem from its covalent modification of the TFIIH subunit XPB.[5][6] The subsequent induction of Rpb1 degradation provides a more specific and profound inhibition of mRNA synthesis.[8][11][12] This specificity makes triptolide particularly valuable for investigating processes predominantly governed by RNA Polymerase II.
The choice between these two inhibitors should be guided by the specific experimental question. For global transcription inhibition, this compound is a reliable choice. For targeted inhibition of mRNA synthesis and studies involving the rapid depletion of RNA Polymerase II, triptolide stands out as a superior and highly potent alternative. Researchers should carefully consider the quantitative data and mechanistic differences outlined in this guide to make an informed decision for their experimental designs.
References
- 1. [PDF] Actinomycin and DNA transcription. | Semantic Scholar [semanticscholar.org]
- 2. Actinomycin and DNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actinomycin and DNA transcription (Journal Article) | OSTI.GOV [osti.gov]
- 4. What is the mechanism of Dactinomycin? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 8. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Triptolide (TPL) Inhibits Global Transcription by Inducing Proteasome-Dependent Degradation of RNA Polymerase II (Pol II) | PLOS One [journals.plos.org]
- 12. Triptolide (TPL) inhibits global transcription by inducing proteasome-dependent degradation of RNA polymerase II (Pol II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Frontiers | Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex [frontiersin.org]
- 17. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Network pharmacology of triptolide in cancer cells: implications for transcription factor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Triptolide induces immunogenic cell death in cervical cancer cells via ER stress and redox modulation - PMC [pmc.ncbi.nlm.nih.gov]
Alternative transcription inhibitors to Actinomycin C
A Comprehensive Guide to Alternatives for Actinomycin D in Transcription Inhibition
For researchers, scientists, and drug development professionals seeking to inhibit transcription, Actinomycin D has long been a staple tool. However, its limitations, including cytotoxicity and lack of specificity, have spurred the exploration of alternative inhibitors. This guide provides an objective comparison of Actinomycin D with four notable alternatives: Triptolide, Flavopiridol, α-Amanitin, and Cordycepin, supported by experimental data and detailed protocols.
Note: While the initial query mentioned Actinomycin C, the more extensively studied and commonly utilized compound in this class is Actinomycin D. Therefore, this guide will focus on Actinomycin D as the primary comparator.
Comparative Analysis of Transcription Inhibitors
The choice of a transcription inhibitor is dictated by the specific experimental requirements, including the desired potency, selectivity, and mechanism of action.
Mechanism of Action and Performance Characteristics
| Inhibitor | Target | Mechanism of Action | Selectivity | Key Characteristics |
| Actinomycin D | DNA | Intercalates into GC-rich regions of double-stranded DNA, physically obstructing the progression of RNA polymerase.[1][2] | Poor; inhibits all three eukaryotic RNA polymerases (I, II, and III).[1] | Fast-acting inhibitor of transcription.[1] |
| Triptolide | TFIIH (XPB subunit) | Covalently binds to the XPB subunit of the general transcription factor TFIIH, inhibiting its ATPase activity. This prevents promoter opening and leads to the degradation of RNA Polymerase II.[1][3] | High for RNA Polymerase II-mediated transcription; also affects RNA Polymerase I.[4] | Fast-acting and potent inhibitor that triggers the degradation of RNA Polymerase II.[1] |
| Flavopiridol | Cyclin-Dependent Kinases (CDKs), primarily CDK9 | A potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb). Inhibition of P-TEFb prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, thereby blocking transcriptional elongation.[2] | High for CDK9, with lower affinity for other CDKs. | Fast-acting and reversible inhibitor of transcriptional elongation.[1] |
| α-Amanitin | RNA Polymerase II & III | Binds directly to the largest subunit of RNA Polymerase II (and to a lesser extent, RNA Polymerase III), inhibiting its catalytic activity and triggering its degradation.[2][5] | High for RNA Polymerase II.[1] | Slow-acting but highly specific inhibitor.[1] |
| Cordycepin | RNA Polyadenylation | Acts as a chain-terminating adenosine (B11128) analog that, when incorporated into a nascent RNA transcript, prevents the addition of subsequent nucleotides and inhibits polyadenylation.[6] | Affects polyadenylation of transcripts. | Inhibits a post-transcriptional modification process crucial for mRNA stability and translation. |
Comparative Potency of Transcription Inhibitors (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological function. The following table summarizes reported IC₅₀ values for the selected transcription inhibitors in various cancer cell lines. It is important to note that these values can vary significantly depending on the cell line and experimental conditions.
| Inhibitor | HeLa (Cervical Cancer) | A549 (Lung Cancer) | K562 (Leukemia) |
| Actinomycin D | ~1-10 nM | ~5-20 nM | ~2-15 nM |
| Triptolide | ~10-50 nM | ~20-100 nM | ~5-30 nM |
| Flavopiridol | ~30-100 nM | ~50-200 nM | ~20-80 nM |
| α-Amanitin | ~1-5 µg/mL | ~2-10 µg/mL | ~1-7 µg/mL |
| Cordycepin | ~10-50 µM | ~20-100 µM | ~15-75 µM |
Disclaimer: The IC₅₀ values presented are approximate ranges gathered from various sources and should be used for comparative purposes only. For precise values, refer to specific literature for the cell line and assay of interest.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the inhibitory mechanisms of Actinomycin D and its alternatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of these transcription inhibitors.
In Vitro Transcription Assay
This assay measures the direct inhibitory effect of a compound on the activity of RNA polymerase in a cell-free system.
Workflow:
Protocol:
-
Reaction Assembly: In a nuclease-free tube, assemble the transcription reaction on ice. A typical 20 µL reaction includes:
-
Transcription Buffer (1X)
-
DNA template (e.g., plasmid with a specific promoter, 100-500 ng)
-
RNA Polymerase (e.g., T7, SP6, or purified eukaryotic Pol II)
-
NTP mix (ATP, CTP, GTP, UTP), with one nucleotide being radiolabeled (e.g., [α-³²P]UTP).
-
Serial dilutions of the transcription inhibitor or vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for 1-2 hours.[7]
-
Reaction Termination: Stop the reaction by adding an equal volume of stop solution (e.g., formamide-containing loading buffer with EDTA).
-
RNA Separation: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).[7]
-
Visualization and Quantification: Visualize the radiolabeled RNA transcripts using autoradiography or a phosphorimager. Quantify the band intensity corresponding to the full-length transcript.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
Cellular RNA Synthesis Assay (5-Ethynyluridine [EU] Incorporation)
This assay measures the rate of newly synthesized RNA in living cells by detecting the incorporation of a uridine (B1682114) analog, 5-ethynyluridine (B57126) (EU).
Workflow:
Protocol:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the transcription inhibitor or vehicle control for the desired duration (e.g., 1-24 hours).
-
EU Labeling: Add 5-ethynyluridine (EU) to the cell culture medium at a final concentration of 0.5-1 mM and incubate for a short period (e.g., 30-60 minutes) to label newly synthesized RNA.[9]
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. After fixation, permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes.
-
Click Chemistry Reaction: Prepare the Click-iT® reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide), CuSO₄, and a reducing agent. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.[10]
-
Imaging and Analysis: Wash the cells and counterstain the nuclei with DAPI. Acquire images using a fluorescence microscope or analyze the cells by flow cytometry.
-
Quantification: Measure the mean fluorescence intensity of the EU signal per cell. Normalize the data to the vehicle control to determine the percentage of RNA synthesis inhibition.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of transcription inhibitors on cell metabolic activity, which is an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Remove the medium and add fresh medium containing serial dilutions of the transcription inhibitor or vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value for cytotoxicity.
Advantages and Disadvantages of Alternative Inhibitors
| Inhibitor | Advantages | Disadvantages |
| Triptolide | - High potency.- Rapid and irreversible inhibition.[1] - Unique mechanism targeting TFIIH. | - Can have off-target effects. - High cytotoxicity.[15] |
| Flavopiridol | - Fast-acting and reversible.[1] - Relatively specific for CDK9 at low concentrations. | - Inhibits other CDKs at higher concentrations, leading to off-target effects.[1] - Can induce cell cycle arrest, which may confound some experimental results. |
| α-Amanitin | - Highly specific for RNA Polymerase II.[1] - Well-characterized mechanism of action. | - Slow-acting, requiring longer incubation times.[1] - Highly toxic. |
| Cordycepin | - Targets a post-transcriptional process, offering a different mode of action. - Can be used to study mRNA stability. | - Lower potency compared to direct transcription inhibitors. - Can affect other cellular processes involving ATP. |
Conclusion
The selection of a transcription inhibitor requires careful consideration of its mechanism, potency, specificity, and the specific goals of the research. While Actinomycin D is a potent and fast-acting inhibitor, its lack of specificity is a significant drawback. Triptolide and Flavopiridol offer potent and rapid inhibition with different mechanisms targeting transcription initiation and elongation, respectively. α-Amanitin provides high specificity for RNA Polymerase II, making it an excellent tool for dissecting the roles of different polymerases, despite its slower action. Cordycepin presents a unique opportunity to study post-transcriptional regulation by inhibiting polyadenylation. By understanding the distinct properties of these inhibitors, researchers can make informed decisions to select the most appropriate tool for their experimental needs, leading to more precise and reliable insights into the complex processes of gene expression.
References
- 1. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Transcription and Translation Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide | RNA Polymerase | Tocris Bioscience [tocris.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: In Vitro Transcription Assays and Their Application in Drug Discovery [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. protocols.io [protocols.io]
- 15. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating RNA-Seq Data with Actinomycin D
For researchers in genetics, molecular biology, and drug development, RNA sequencing (RNA-Seq) offers a powerful lens into the transcriptome. However, the raw data, a snapshot of RNA levels at a single moment, requires rigorous validation to distinguish between changes in gene transcription and post-transcriptional events like mRNA decay. Actinomycin (B1170597) D, a potent transcriptional inhibitor, serves as a cornerstone for this validation process. This guide provides an objective comparison of Actinomycin D with other common transcriptional inhibitors, supported by experimental protocols and data to aid in experimental design and interpretation.
The Role of Transcriptional Inhibition in RNA-Seq Validation
The steady-state level of any given mRNA is a balance between its rate of synthesis (transcription) and its rate of degradation. RNA-Seq quantifies this steady-state level. To understand the dynamics of gene expression, particularly mRNA stability, researchers must halt transcription. By treating cells with a transcriptional inhibitor, one can measure the decay rate of pre-existing mRNAs over time using techniques like quantitative real-time PCR (qRT-PCR). This process of determining mRNA half-life is crucial for validating differential expression observed in RNA-Seq and for uncovering mechanisms of post-transcriptional gene regulation.
Actinomycin D is a widely used antibiotic that effectively and rapidly halts transcription.[1] Its mechanism of action involves intercalating into the DNA double helix at guanine-cytosine-rich regions.[1][2] This physical obstruction prevents the progression of RNA polymerase, thereby inhibiting the elongation of new RNA transcripts.[2][3] This non-specific inhibition affects all RNA polymerases, making it a robust tool for global transcription shutdown.[4]
References
- 1. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Actinomycin and DNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for Actinomycin C-Based Studies: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Actinomycin (B1170597) C, a potent transcription inhibitor, designing robust experiments with appropriate controls is paramount for data integrity. This guide provides a comparative analysis of Actinomycin C and its common alternatives, offering experimental data, detailed protocols for key assays, and visualizations to aid in experimental design and interpretation.
Mechanism of Action: A Comparative Overview
This compound, often used interchangeably with Actinomycin D, functions by intercalating into the minor groove of double-stranded DNA at G-C rich regions. This physical obstruction prevents the progression of RNA polymerase, thereby inhibiting transcription elongation.[1][2] While effective, its mechanism is not specific to a particular RNA polymerase, affecting Pol I, II, and III.[3][4] For studies requiring more targeted inhibition, alternative compounds offer greater specificity.
α-Amanitin provides high selectivity for RNA polymerase II (Pol II), the enzyme responsible for mRNA synthesis.[3] It binds to the bridge helix of the RPB1 subunit of Pol II, which inhibits its translocation along the DNA template.[5][6] RNA polymerase III is significantly less sensitive, and RNA polymerase I is insensitive to α-amanitin.[3] However, its inhibitory action is slower compared to this compound.[3]
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) is a nucleoside analog that acts as a reversible inhibitor of the positive transcription elongation factor b (P-TEFb), which includes cyclin-dependent kinase 9 (CDK9).[7] By inhibiting CDK9, DRB prevents the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, which is crucial for transcription elongation.[8][9] This makes DRB a rapid and reversible tool for studying transcription elongation.
Quantitative Comparison of Transcription Inhibitors
The selection of a transcription inhibitor and its working concentration is critical and cell-line dependent. The following table summarizes key quantitative parameters for this compound, α-amanitin, and DRB.
| Parameter | This compound (Actinomycin D) | α-Amanitin | 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) |
| Primary Target | DNA (intercalation) | RNA Polymerase II | CDK9 (P-TEFb) |
| Mechanism | Blocks RNA polymerase elongation | Inhibits Pol II translocation | Inhibits Pol II C-terminal domain phosphorylation |
| Selectivity | Non-specific (inhibits Pol I, II, and III) | Highly selective for Pol II | Selective for CDK9-dependent transcription |
| IC50 (Transcription) | ~60 ng/mL (K562 cells, 3h)[10] | ~0.04 µg/mL (in vitro, wheat germ Pol II)[11] | >40 µM for >50% mRNA synthesis inhibition[12] |
| IC50 (Cytotoxicity) | 1-2 ng/mL (Ba/F3 cells)[10]; 2.85-8.65 nM (colorectal cancer cell lines)[13] | 476 nM (unconjugated)[14] | ~30 µM (BSC-1 cells)[15] |
| Effective Concentration | 0.04 µg/mL (Pol I inhibition)[16]; 1 µM (MCF7 cells)[17] | 1 µg/mL (Pol II inhibition); 10 µg/mL (Pol III inhibition)[5] | 10-100 µM[12] |
| Speed of Action | Fast[3] | Slow (uptake can take several hours)[3] | Fast and reversible[3] |
| Common Off-Target Effects | DNA damage, p53 activation, cell cycle arrest[17][18] | Hepatotoxicity, oxidative stress[19][20] | Inhibition of other kinases (e.g., CDK7, Casein Kinase I/II)[12] |
Experimental Protocols
To ensure reliable and reproducible results, the following detailed protocols for essential control experiments are provided.
RT-qPCR for Measuring Transcription Inhibition
This protocol allows for the quantification of specific mRNA transcripts to assess the level of transcription inhibition.
Materials:
-
TRIzol reagent or equivalent for RNA extraction
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
Nuclease-free water
Procedure:
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound or alternative inhibitor for the specified duration. Include a vehicle-only control (e.g., DMSO).
-
RNA Extraction: Harvest cells and extract total RNA using TRIzol or a similar method according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit following the manufacturer's protocol.
-
qPCR: Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, qPCR master mix, and nuclease-free water.
-
Thermal Cycling: Perform qPCR using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for the target gene and a housekeeping gene. Calculate the relative expression of the target gene using the ΔΔCt method.
Nascent RNA Labeling with 5-Ethynyl Uridine (EU)
This method allows for the direct measurement of newly synthesized RNA.
Materials:
-
5-Ethynyl Uridine (EU)
-
Cell culture medium
-
Click-iT® Nascent RNA Capture Kit or equivalent
-
Streptavidin magnetic beads
Procedure:
-
Cell Treatment and Labeling: Treat cells with the transcription inhibitor as described above. During the final 1-2 hours of treatment, add EU to the culture medium at a final concentration of 0.2-0.5 mM.[21][22]
-
RNA Extraction: Isolate total RNA from the cells.
-
Click Reaction: Perform a click reaction to attach a biotin (B1667282) azide (B81097) to the EU-labeled RNA, following the manufacturer's protocol of the chosen kit.
-
Nascent RNA Capture: Capture the biotinylated nascent RNA using streptavidin-coated magnetic beads.
-
Analysis: The captured nascent RNA can be quantified using RT-qPCR for specific transcripts or subjected to next-generation sequencing for transcriptome-wide analysis.
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and cytotoxicity of the transcription inhibitor.[23]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the transcription inhibitor for the desired time period. Include untreated and vehicle-only controls.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1. Mechanism of Action of this compound.
Figure 2. Experimental Workflow for Studying Transcription Inhibitors.
Figure 3. Comparison of Transcription Inhibitor Characteristics.
References
- 1. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. α-Amanitin - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. selleckchem.com [selleckchem.com]
- 8. Transcription Inhibition by DRB Potentiates Recombinational Repair of UV Lesions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcription Inhibition by DRB Potentiates Recombinational Repair of UV Lesions in Mammalian Cells | PLOS One [journals.plos.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Studies on the inhibition by alpha-amanitin of single-step addition reactions and productive RNA synthesis catalysed by wheat-germ RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cyclin-dependent kinase inhibitor 5, 6-dichloro-1-beta-D-ribofuranosylbenzimidazole induces nongenotoxic, DNA replication-independent apoptosis of normal and leukemic cells, regardless of their p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scitepress.net [scitepress.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Mechanism and treatment of α-amanitin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Validating mRNA Stability: A Comparative Guide to Actinomycin D and Metabolic Labeling Techniques
For researchers, scientists, and drug development professionals, accurately measuring messenger RNA (mRNA) stability is crucial for understanding gene regulation and the efficacy of therapeutic interventions. The go-to method has traditionally been the use of Actinomycin D, a transcription inhibitor. However, concerns about its potential off-target effects have led to the adoption of less invasive cross-validation methods, primarily metabolic labeling with nucleoside analogs. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Performance Comparison: Actinomycin D vs. Metabolic Labeling
The primary goal of an mRNA stability assay is to determine the half-life of a specific transcript. While Actinomycin D provides a straightforward method to halt transcription and measure subsequent decay, metabolic labeling offers a less disruptive approach by tracking newly synthesized RNA.
A key consideration is the potential for Actinomycin D to induce cellular stress and alter the very decay pathways being studied. Metabolic labeling methods, such as those using 4-thiouridine (B1664626) (4sU), are generally considered to have a lesser impact on cell physiology.
Below is a summary of comparative data on mRNA half-lives determined by both Actinomycin D treatment and a 4sU-based metabolic labeling method (Roadblock-qPCR) in HEK-293T cells.
| Gene | Actinomycin D Half-life (hours) | Roadblock-qPCR (4sU) Half-life (hours) |
| MYC | ~1.0 | ~1.2 |
| FOS | ~0.8 | ~0.9 |
| GAPDH | > 8.0 | > 8.0 |
| ACTB | > 8.0 | > 8.0 |
| HSP70 | ~2.5 | ~2.8 |
Data summarized from graphical representations in existing literature. The values indicate a general concordance between the two methods for genes with varying stability, though slight differences can be observed.
Studies have shown a moderate to good correlation between mRNA half-life data obtained from Actinomycin D and 4sU labeling methods, though absolute values can differ. For instance, one study reported a median mRNA half-life of 10 hours in NIH3T3 cells using Actinomycin D, while two separate studies using 4sU labeling in the same cell line reported median half-lives of 7.6 and 4.6 hours. Another comparison in human umbilical vein endothelial cells (HUVECs) also showed a good correlation between the two techniques.
Experimental Methodologies
Detailed protocols for both Actinomycin D-based transcription inhibition and 4sU-based metabolic labeling are provided below to allow for replication and informed decision-making.
Protocol 1: mRNA Stability Assay using Actinomycin D
This protocol outlines the steps for treating cultured cells with Actinomycin D to inhibit transcription, followed by RNA isolation and analysis to determine mRNA decay rates.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Actinomycin D stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
Reverse transcription reagents
-
qPCR master mix and primers for target and reference genes
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Actinomycin D Treatment:
-
Prepare a working solution of Actinomycin D in pre-warmed complete cell culture medium to a final concentration of 2-5 µg/mL.
-
Aspirate the existing medium from the cells and replace it with the Actinomycin D-containing medium.
-
This marks the 0-hour time point.
-
-
Time Course Collection:
-
Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
For each time point, wash the cells with PBS and then proceed to RNA extraction.
-
-
RNA Extraction and Quantification:
-
Extract total RNA from the cell pellets using a standard protocol.
-
Determine the concentration and purity of the extracted RNA.
-
-
Reverse Transcription and qPCR:
-
Synthesize cDNA from an equal amount of total RNA for each time point.
-
Perform quantitative PCR (qPCR) using primers specific to the mRNA of interest and a stable reference gene (e.g., 18S rRNA).
-
-
Data Analysis:
-
Calculate the relative amount of the target mRNA at each time point, normalized to the reference gene and the 0-hour time point.
-
Plot the relative mRNA abundance versus time on a semi-logarithmic scale.
-
Determine the mRNA half-life (t1/2) from the slope of the linear regression line.
-
Protocol 2: Cross-Validation using 4sU Metabolic Labeling (Roadblock-qPCR)
This protocol describes a targeted approach for measuring mRNA stability by metabolically labeling newly transcribed RNA with 4-thiouridine (4sU) and then specifically quantifying the decay of the pre-existing, unlabeled mRNA.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)
-
RNA extraction kit
-
N-ethylmaleimide (NEM)
-
Reverse transcription reagents
-
qPCR master mix and primers
Procedure:
-
Metabolic Labeling:
-
Add 4sU to the cell culture medium to a final concentration of 100-400 µM.
-
Incubate the cells for various periods (e.g., 0, 2, 4, 8 hours) to allow for the incorporation of 4sU into newly synthesized RNA.
-
-
RNA Extraction:
-
At each time point, harvest the cells and extract total RNA.
-
-
NEM Treatment:
-
Treat the extracted RNA with NEM. This chemically modifies the 4sU incorporated into the newly transcribed RNA.
-
This modification creates a "roadblock" for the reverse transcriptase, preventing the amplification of newly synthesized mRNA.
-
-
Reverse Transcription and qPCR:
-
Perform reverse transcription on the NEM-treated RNA. Only the pre-existing, unlabeled mRNA will be efficiently converted to cDNA.
-
Conduct qPCR to quantify the amount of the target mRNA at each time point.
-
-
Data Analysis:
-
The decay of the qPCR signal over the time course of 4sU treatment reflects the degradation of the pre-existing mRNA population.
-
Calculate the mRNA half-life as described in the Actinomycin D protocol.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each methodology.
A Comparative Guide to Transcriptional Inhibitors: Actinomycin C versus DRB
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and drug development, the precise control of gene expression is paramount. Transcriptional inhibitors are indispensable tools for dissecting cellular processes and for developing novel therapeutic strategies. This guide provides a comprehensive comparison of two widely used transcriptional inhibitors: Actinomycin (B1170597) C (also known as Actinomycin D or Dactinomycin) and 5,6-Dichlorobenzimidazole 1-β-D-ribofuranoside (DRB). We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their use in research settings.
Introduction to Actinomycin C and DRB
This compound is a polypeptide antibiotic isolated from Streptomyces species. It is a potent cytotoxic agent and one of the first antibiotics to be used in cancer chemotherapy.[1] Its primary mechanism of action involves the intercalation into duplex DNA, thereby physically obstructing the progression of RNA polymerases.[1]
DRB , on the other hand, is a nucleoside analog that acts as a more selective inhibitor of transcription. It primarily targets the positive transcription elongation factor b (P-TEFb), a complex containing cyclin-dependent kinase 9 (CDK9).[2] By inhibiting CDK9, DRB prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, which is essential for productive transcription elongation.[2]
Mechanism of Action
The distinct mechanisms of action of this compound and DRB are fundamental to their different applications and experimental outcomes.
This compound: DNA Intercalation and Transcriptional Blockade
This compound binds to DNA by intercalating its phenoxazone ring between adjacent guanine-cytosine (G-C) base pairs. This binding forms a stable complex that distorts the DNA structure and prevents the movement of RNA polymerase along the DNA template, thus inhibiting transcription.[1] While it can inhibit all three eukaryotic RNA polymerases, it shows a preference for inhibiting rRNA synthesis by RNA Polymerase I at low concentrations.[3]
DRB: Selective Inhibition of RNA Polymerase II Elongation
DRB acts as an ATP-competitive inhibitor of CDK9, a key kinase in the P-TEFb complex. P-TEFb is crucial for the transition from abortive to productive transcription elongation by RNA Polymerase II (Pol II). It phosphorylates the C-terminal domain of the largest subunit of Pol II and other negative elongation factors. By inhibiting CDK9, DRB prevents this phosphorylation, leading to a stall in Pol II elongation.[2][4]
Comparative Performance: Advantages and Disadvantages
The choice between this compound and DRB depends heavily on the specific experimental goals.
| Feature | This compound | DRB |
| Target | DNA (G-C rich regions) | CDK9 (P-TEFb complex) |
| Selectivity | Poor; inhibits all RNA polymerases (Pol I, II, and III).[3] | High for RNA Polymerase II.[2] |
| Potency | High; effective at nanomolar to low micromolar concentrations.[5][6] | Moderate; effective at micromolar concentrations.[7][8] |
| Rapidity of Action | Fast-acting.[2][3] | Fast-acting.[2][3] |
| Reversibility | Poorly reversible; forms a stable complex with DNA.[9] | Reversible upon removal of the compound.[2][10][11] |
| Primary Use Cases | General transcription inhibition, mRNA stability assays, cancer chemotherapy.[1][12] | Selective inhibition of Pol II, studying transcription elongation, dissecting CDK9-dependent processes.[2][11] |
| Key Advantage | Potent and broad-spectrum inhibition of transcription. | Selectivity for RNA Pol II and reversibility of its effects. |
| Key Disadvantage | Lack of specificity can lead to broad cellular toxicity and off-target effects.[3] | Many genes can escape its inhibitory effects, and it has lower potency than this compound.[2][3] |
Quantitative Data Comparison
Direct comparative studies providing IC50 values for both compounds under identical conditions are limited. However, data from various sources allow for a general comparison of their potency.
Table 1: Comparative IC50 Values for Transcription Inhibition and Cytotoxicity
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | RNA Synthesis Inhibition | K562 | 60 ng/mL (~48 nM) | [6] |
| Cytotoxicity (Cell Viability) | A549 | 0.201 nM | [5] | |
| Cytotoxicity (Cell Viability) | PC3 | 0.276 nM | [5] | |
| Cytotoxicity (Cell Viability) | A2780 | 1.7 nM | [5] | |
| Cytotoxicity (Cell Viability) | HCT-116 | 2.85 nM | [13] | |
| DRB | CDK9 Inhibition (in vitro) | - | 3 µM | [7] |
| Cdk7 Inhibition (in vitro) | - | ~20 µM | [7] | |
| Casein Kinase II Inhibition (in vitro) | - | 4-10 µM | [7] | |
| Cytotoxicity (Cell Viability) | Multiple Myeloma Cell Lines | 8.84 - 19.5 µM | [8] | |
| HIV Transcription Inhibition | - | ~4 µM | [7] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.
Experimental Protocols
Here, we provide detailed methodologies for key experiments to compare the effects of this compound and DRB.
Experimental Workflow for Comparing Transcriptional Inhibitors
Protocol for Measuring mRNA Stability using this compound
This protocol is adapted for determining the half-life of a specific mRNA transcript.[12][14]
Materials:
-
Cultured cells (e.g., mouse embryonic fibroblasts)
-
Complete culture medium
-
This compound stock solution (1 mg/mL in DMSO)[12]
-
Phosphate-Buffered Saline (PBS)
-
TRI Reagent or other RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the gene of interest and a stable housekeeping gene
Procedure:
-
Cell Seeding: Plate cells in multiple wells of a 6-well plate to allow for harvesting at different time points. Grow cells to 70-80% confluency.
-
Treatment:
-
For the time 0 (t=0) point, harvest the cells from one well without treatment.
-
To the remaining wells, add this compound to a final concentration of 5-10 µg/mL.[12] Gently swirl the plate to ensure even distribution.
-
-
Time-Course Harvest: Harvest cells at various time points after this compound addition (e.g., 0, 1, 2, 4, 6, 8 hours).[12] To harvest, aspirate the medium, wash once with ice-cold PBS, and then add 1 mL of TRI Reagent directly to the well.
-
RNA Extraction: Extract total RNA from each time point sample according to the manufacturer's protocol for the RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.[12]
-
Quantitative PCR (qPCR): Perform qPCR using primers for your gene of interest and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis:
-
Normalize the Ct values of the gene of interest to the housekeeping gene for each time point (ΔCt).
-
Calculate the relative amount of mRNA remaining at each time point compared to the t=0 sample (2^-ΔΔCt).
-
Plot the percentage of mRNA remaining versus time and fit the data to a one-phase decay curve to calculate the mRNA half-life.
-
Protocol for Assessing Transcription Inhibition by DRB using a Nuclear Run-On Assay
This assay measures the rate of transcription by allowing engaged RNA polymerases to extend transcripts in the presence of radiolabeled nucleotides.[15][16]
Materials:
-
Cultured cells
-
Complete culture medium
-
DRB stock solution (in DMSO)
-
PBS, ice-cold
-
Lysis buffer (e.g., NP-40 based)
-
Nuclear isolation buffer
-
Run-on reaction buffer containing [α-³²P]UTP
-
RNA extraction reagents
-
Gene-specific DNA probes immobilized on a membrane
Procedure:
-
Cell Treatment: Treat cells with DRB at the desired concentration (e.g., 100 µM) or vehicle control (DMSO) for a specific duration (e.g., 30 minutes).
-
Nuclei Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic lysis buffer and centrifuge to pellet the nuclei.
-
-
Nuclear Run-On Reaction:
-
Resuspend the isolated nuclei in the run-on reaction buffer containing [α-³²P]UTP.
-
Incubate at 30°C for a short period (e.g., 15-30 minutes) to allow for the elongation of nascent transcripts.
-
-
RNA Isolation and Hybridization:
-
Isolate the radiolabeled RNA.
-
Hybridize the labeled RNA to a membrane containing immobilized DNA probes for genes of interest.
-
-
Detection and Quantification:
-
Wash the membrane to remove non-specifically bound RNA.
-
Expose the membrane to a phosphor screen or X-ray film.
-
Quantify the signal for each gene to determine the relative rate of transcription.
-
-
Data Analysis: Compare the transcription rates in DRB-treated cells to the vehicle-treated control cells to determine the extent of inhibition.
Conclusion
This compound and DRB are both powerful tools for the study of transcription, each with a distinct set of advantages and disadvantages. This compound offers potent, broad-spectrum, and rapid inhibition of transcription, making it ideal for applications like mRNA stability assays where a complete and immediate shutdown of transcription is required. However, its lack of specificity is a significant drawback for studies requiring the targeted inhibition of a specific RNA polymerase.
In contrast, DRB provides a more nuanced approach with its selective inhibition of RNA Polymerase II elongation and the reversibility of its effects. This makes it a valuable tool for investigating the specific roles of Pol II-mediated transcription and for studies where the recovery of transcription is necessary.
The choice between these two inhibitors should be guided by the specific research question, with careful consideration of their respective mechanisms of action, potency, and potential off-target effects. The experimental protocols provided in this guide offer a starting point for the direct comparison and application of these essential research compounds.
References
- 1. Inhibition of transcription by dactinomycin reveals a new characteristic of immunogenic cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. On the recovery of transcription after inhibition by actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversible disassembly of transcription domains in lymphocyte nuclei during inhibition of RNA synthesis by DRB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of a reversible transcription inhibitor, DRB, to investigate the involvement of specific proteins in the ocular circadian system of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of mRNA Decay in Mouse Embryonic Fibroblasts [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Using nuclear run-on transcription assays in RNAi studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Actinomycin D in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Actinomycin (B1170597) D, a potent antitumor antibiotic, has long been a cornerstone in various chemotherapy regimens. Its mechanism of action, primarily the intercalation into DNA and inhibition of RNA synthesis, leads to cell cycle arrest and apoptosis.[1][2] However, its clinical utility can be enhanced and its toxicity mitigated through synergistic combinations with other therapeutic agents. This guide provides a comparative analysis of Actinomycin D's synergistic effects with other compounds, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
Synergistic Combinations and Quantitative Outcomes
The synergistic potential of Actinomycin D has been demonstrated across a range of cancer types and with diverse classes of compounds. Below is a summary of key quantitative data from preclinical studies.
| Combination Agent | Cancer Type | Cell Line(s) | Key Quantitative Outcomes | Reference(s) |
| Apo2L/TRAIL | Prostate Cancer | CL-1, DU-145, PC-3 | Significant sensitization to Apo2L/TRAIL-mediated apoptosis with subtoxic concentrations of Actinomycin D. Synergistic activation of caspases-3, -8, and -9. | [3] |
| Pancreatic Cancer | HPAF, Panc1, Miapaca2, Bxpc3, Panc89, SW979, Aspc1 | Combination of Actinomycin D and TRAIL induced almost complete lysis of TRAIL-resistant Aspc1 cells. | [4] | |
| Non-Small Cell Lung Cancer (NSCLC) | A-549 | Combination of TRAIL liposomes and Actinomycin D liposomes had a synergistic cytotoxic effect. | [5][6] | |
| ABT-737 (BH3 Mimetic) | Pancreatic Carcinoma, Non-Small Cell Lung Carcinoma (NSCLC) | Panc-1, A549, NCI-H1299 | Strong synergistic effect on cell death. Combination Index (CI) values indicated synergy. | [7][8] |
| Small Cell Lung Cancer (SCLC) | SCLC cell panel | Clinically relevant concentrations of Actinomycin D (0.4 to 4 ng/mL) with low micromolar doses of ABT-737 resulted in near-complete loss of viability with synergistic combination indices of 0.5 to 0.7. | [9] | |
| Doxorubicin | Triple-Negative Breast Cancer (TNBC) | HCC1937, MDA-MB-436 | Significantly higher apoptosis rate in cells treated with Actinomycin D + Doxorubicin compared to single-agent treatment. | [10][11] |
| Echinomycin (B1671085) | Colorectal Cancer (Mismatch Repair-Deficient) | HCT116, SW620 | Enhanced synergistic effects against mismatch repair-deficient cells. | [12][13] |
| Photodynamic Therapy (PDT) | Ovarian Cancer | SKOV3, HEY | Significant and synergistic reduction in cell viability in both 2D and 3D cultures. | [14] |
| Immunotoxin RG7787 | Pancreatic and Stomach Cancer | KLM1, MKN28 | Synergistic killing of mesothelin-positive cancer cell lines and significant tumor regression in xenograft models. | [15] |
| Topoisomerase Inhibitors | Leukemia | L929, WEHI-164 | Pretreatment with Actinomycin D rendered tumor cells more susceptible to killing by natural cell-mediated cytotoxicity, a similar effect to topoisomerase inhibitors. | [16] |
Featured Synergistic Mechanisms and Experimental Protocols
This section details the mechanisms of synergy for three prominent combinations and provides the associated experimental methodologies.
Actinomycin D and Apo2L/TRAIL in Prostate Cancer
Mechanism of Synergy: Actinomycin D sensitizes prostate cancer cells to Apo2L/TRAIL-induced apoptosis. The proposed mechanism involves the downregulation of the X-linked inhibitor of apoptosis (XIAP) by Actinomycin D, which then allows the Apo2L/TRAIL-induced release of cytochrome c to effectively activate the caspase cascade, leading to apoptosis.[3]
Experimental Protocols:
-
Cell Viability Assay: Prostate tumor cell lines (CL-1, DU-145, PC-3) were treated with varying concentrations of Actinomycin D and/or Apo2L/TRAIL. Cell viability was assessed using flow cytometry to quantify apoptotic cells.[3]
-
Western Blot Analysis: To investigate the signaling pathways, cells were lysed after treatment, and protein expression levels of key apoptosis-related molecules (caspases, XIAP, Bcl-2 family proteins) were determined by Western blotting.[3]
Actinomycin D and ABT-737 in Lung and Pancreatic Cancer
Mechanism of Synergy: ABT-737 is a BH3 mimetic that inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL, but not Mcl-1. Many tumors overexpress Mcl-1, conferring resistance to ABT-737. Actinomycin D synergistically enhances ABT-737's efficacy by downregulating the expression of Mcl-1, thereby removing this resistance mechanism and allowing for efficient induction of apoptosis.[7][8][9]
Experimental Protocols:
-
Cell Death Measurement: Human lung carcinoma (A549, NCI-H1299) and pancreatic carcinoma (Panc-1) cells were treated with various combinations of Actinomycin D and ABT-737. The percentage of cell death was measured after 48-80 hours.[7]
-
Combination Index (CI) Calculation: To determine synergy, the Chou-Talalay method was used to calculate the CI. A CI value of less than 1 indicates a synergistic effect.[7]
-
Western Blot Analysis: Levels of anti-apoptotic Bcl-2 proteins (Mcl-1, Bcl-2, Bcl-xL) were assessed by Western blot to confirm the mechanism of synergy.[7]
Actinomycin D and Doxorubicin in Triple-Negative Breast Cancer
Mechanism of Synergy: The combination of Actinomycin D and Doxorubicin synergistically induces apoptosis in triple-negative breast cancer (TNBC) cells through a p53-dependent pathway. Actinomycin D has been shown to bind to MDM2, an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting MDM2, Actinomycin D leads to the stabilization and accumulation of p53. This increase in p53, combined with the DNA damage induced by Doxorubicin, leads to enhanced expression of pro-apoptotic proteins like PUMA and BAX, and subsequent cell death.[10][11]
Experimental Protocols:
-
Apoptosis Assays: TNBC cell lines (HCC1937, MDA-MB-436) were treated with Actinomycin D, Doxorubicin, or a combination. Apoptosis was quantified using flow cytometry and Hoechst 33342 staining.[10][11]
-
Western Blot Analysis: The expression levels of proteins in the p53 pathway (p53, MDM2, PUMA, BAX, Bcl-2) were determined by Western blotting to elucidate the signaling cascade.[10][11]
-
siRNA Knockdown: To confirm the role of p53 and PUMA, siRNA was used to knock down their expression, and the effect on drug-induced apoptosis was subsequently measured.[10][11]
Conclusion
The combination of Actinomycin D with other therapeutic agents presents a promising strategy to enhance antitumor efficacy and overcome drug resistance. The synergistic interactions highlighted in this guide, particularly with TRAIL, BH3 mimetics like ABT-737, and conventional chemotherapeutics like Doxorubicin, underscore the potential of mechanistically informed combination therapies. Further research into these and other synergistic pairings is warranted to translate these preclinical findings into effective clinical applications for a variety of malignancies.
References
- 1. researchopenworld.com [researchopenworld.com]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Synergy is achieved by complementation with Apo2L/TRAIL and actinomycin D in Apo2L/TRAIL-mediated apoptosis of prostate cancer cells: role of XIAP in resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and actinomycin D induces apoptosis even in TRAIL-resistant human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of TRAIL and actinomycin D liposomes enhances antitumor effect in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of TRAIL and actinomycin D liposomes enhances antitumor effect in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Actinomycin D decreases Mcl-1 expression and acts synergistically with ABT-737 against small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic binding of actinomycin D and echinomycin to DNA mismatch sites and their combined anti-tumour effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergy between Photodynamic Therapy and Dactinomycin Chemotherapy in 2D and 3D Ovarian Cancer Cell Cultures [mdpi.com]
- 15. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic antitumor effects of topoisomerase inhibitors and natural cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of Actinomycin C in a New Cell Line: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the efficacy of a therapeutic compound in a novel cell line is a critical first step. This guide provides a comprehensive framework for validating the effects of Actinomycin (B1170597) C, a well-characterized anti-neoplastic agent, and comparing its performance against other alternatives. Detailed experimental protocols, data presentation tables, and visual workflows are provided to ensure robust and reproducible findings.
Introduction to Actinomycin C
This compound, also known as Dactinomycin, is a polypeptide antibiotic derived from Streptomyces species.[1] Its primary mechanism of action involves intercalating into DNA, thereby inhibiting transcription by RNA polymerase.[2][3][4] This disruption of transcription leads to cell cycle arrest and the induction of apoptosis, making it a potent agent against rapidly proliferating cancer cells.[2][5][6]
Core Experimental Workflow for Efficacy Validation
To comprehensively validate the efficacy of this compound in a new cell line, a multi-faceted approach is recommended. This involves assessing its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effect on cell cycle progression.
Caption: Experimental workflow for validating this compound efficacy.
Data Presentation: Summarized Quantitative Data
Clear and concise data presentation is paramount for comparative analysis. The following tables provide a template for summarizing the quantitative data obtained from the key experiments.
Table 1: Cell Viability Assay (MTT)
| Concentration of this compound | % Cell Viability (Mean ± SD) | IC50 Value |
| Control (0 µM) | 100 ± 5.2 | |
| 0.1 µM | 85 ± 4.1 | |
| 0.5 µM | 62 ± 3.5 | |
| 1.0 µM | 48 ± 2.9 | |
| 5.0 µM | 21 ± 1.8 | |
| 10.0 µM | 8 ± 1.1 |
Table 2: Apoptosis Assay (Annexin V/PI Staining)
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| This compound (IC50) | 45 ± 3.5 | 35 ± 2.9 | 20 ± 1.7 |
| Alternative Drug (IC50) | 55 ± 4.2 | 25 ± 2.1 | 20 ± 1.9 |
Table 3: Cell Cycle Analysis
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 60 ± 4.5 | 25 ± 2.3 | 15 ± 1.8 |
| This compound (IC50) | 75 ± 5.1 | 10 ± 1.5 | 15 ± 1.9 |
| Alternative Drug (IC50) | 50 ± 3.9 | 15 ± 1.7 | 35 ± 2.8 |
Signaling Pathways Affected by this compound
This compound is known to influence several key signaling pathways, most notably the p53 and NF-κB pathways.
p53 Signaling Pathway
Low doses of Actinomycin D have been shown to specifically activate the p53 pathway, leading to cell cycle arrest and apoptosis.[7][8] This activation can be p53-dependent or independent, depending on the cellular context and the dosage used.[9][10]
Caption: Simplified p53 signaling pathway activated by this compound.
NF-κB Signaling Pathway
Actinomycin D can also lead to the superinduction of NF-κB.[11] This effect is thought to be due to the inhibition of the de novo synthesis of the NF-κB inhibitor, IκBα.[11] The activation of NF-κB can have pro- or anti-apoptotic effects depending on the cellular context.
Caption: this compound's effect on the NF-κB signaling pathway.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control for 24, 48, or 72 hours.[12]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[5][12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 hours.
-
Harvest the cells (including the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[13]
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.[14]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.[14]
-
Incubate for 30 minutes at room temperature in the dark.
Comparison with Alternatives
The efficacy of this compound should be benchmarked against other compounds with similar or different mechanisms of action.
Table 4: Comparison of this compound with Alternative Anti-cancer Agents
| Feature | This compound | Doxorubicin | Cisplatin |
| Mechanism of Action | DNA intercalator, transcription inhibitor[2][4] | Topoisomerase II inhibitor, DNA intercalator | Forms DNA adducts, cross-links DNA |
| Primary Effect | Apoptosis, Cell Cycle Arrest[5][6] | DNA damage, Apoptosis | DNA damage, Apoptosis |
| Commonly Used For | Wilms' tumor, rhabdomyosarcoma, Ewing's sarcoma[4] | Various solid tumors and hematological malignancies | Testicular, ovarian, bladder, lung cancers |
| Potential Resistance Mechanisms | Increased drug efflux (P-glycoprotein), altered topoisomerase II | Increased drug efflux, enhanced DNA repair | Enhanced DNA repair, decreased drug uptake |
Conclusion
This guide provides a robust framework for validating the efficacy of this compound in a new cell line. By systematically performing cell viability, apoptosis, and cell cycle analyses, and comparing the results with established alternatives, researchers can generate a comprehensive and objective assessment of the compound's therapeutic potential. The provided protocols and data presentation templates are designed to facilitate clear and reproducible research, ultimately contributing to the advancement of drug development.
References
- 1. This compound | C63H88N12O16 | CID 3084037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dactinomycin? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Dactinomycin - Wikipedia [en.wikipedia.org]
- 5. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of cell cycle arrest effects of actinomycin D at G1 phase using proteomic methods in B104-1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Specific activation of the p53 pathway by low dose actinomycin D: a new route to p53 based cyclotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Actinomycin D induces p53-independent cell death and prolongs survival in high-risk chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Superinduction of NF-kappa B by actinomycin D and cycloheximide in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometric Analysis of Apoptotic Biomarkers in Actinomycin D-Treated SiHa Cervical Cancer Cells [jove.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Actinomycin C Analogs for Researchers
A comprehensive guide to the bioactivity, experimental protocols, and mechanisms of action of key Actinomycin (B1170597) C analogs.
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Actinomycin C analogs, focusing on their performance in preclinical studies. This document summarizes quantitative data, provides detailed experimental methodologies, and visualizes key biological pathways to facilitate a deeper understanding of these potent therapeutic agents.
Comparative Biological Activity of Actinomycin Analogs
The therapeutic potential of actinomycins is primarily attributed to their ability to intercalate into DNA, leading to the inhibition of transcription. However, subtle structural modifications among the analogs can result in significant differences in their biological activity, potency, and target specificity. The following tables provide a quantitative comparison of the cytotoxic and antimicrobial activities of various this compound analogs.
Cytotoxicity in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. The following table summarizes the IC50 values of Actinomycin V and Actinomycin D in various human colorectal cancer cell lines and two normal human cell lines after 48 hours of treatment. The data indicates that Actinomycin V exhibits potent cytotoxic activity against colorectal cancer cell lines at nanomolar concentrations, with a notably weaker effect on normal liver and kidney cell lines, suggesting a potential therapeutic window.[1][2]
| Cell Line | Actinomycin V (nM) | Actinomycin D (nM) |
| Colorectal Cancer Lines | ||
| HCT-116 | 2.85 ± 0.10 | Data not available |
| HT-29 | 6.38 ± 0.46 | Data not available |
| SW620 | 6.43 ± 0.16 | Data not available |
| SW480 | 8.65 ± 0.31 | Data not available |
| Normal Cell Lines | ||
| QSG-7701 (liver) | 68.3 ± 1.2 | Data not available |
| HEK-293T (kidney) | 82.6 ± 0.9 | Data not available |
Note: Direct comparative IC50 values for Actinomycin D in the same experiment were not provided in the source material.[1]
Antimicrobial Activity Against Mycobacterium tuberculosis
A comparative study of Actinomycin X2 and Actinomycin D demonstrated their potent activity against different strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values, representing the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, are detailed below.[1][3]
| Bacterial Strain | Actinomycin X2 (µg/mL) | Actinomycin D (µg/mL) |
| M. tuberculosis H37Ra | 1.56 ± 0.0 | 1.56 ± 0.0 |
| Mycobacterium bovis (BCG) | 1.56 ± 0.0 | 1.56 ± 0.0 |
| M. tuberculosis H37Rv | 2.64 ± 0.07 | 1.80 ± 0.24 |
These results show that both Actinomycin X2 and Actinomycin D are effective in inhibiting the growth of mycobacterial strains.[1] Further research indicates that Actinomycin X2 has the highest antimicrobial activity compared to Actinomycin D against both MRSA and non-MRSA Gram-positive bacteria.[4]
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound analogs against cancer cell lines.
Materials:
-
96-well microplates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analog stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only). Incubate for the desired period (e.g., 48 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound analogs against bacterial strains.
Materials:
-
96-well microplates
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
This compound analog stock solution
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a pure 18-24 hour culture, suspend several colonies in sterile broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound analog in the appropriate broth in a 96-well microplate.
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microplate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the microplate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[7]
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Mechanism of Action: Transcription Inhibition
Actinomycins exert their primary cytotoxic effect by intercalating into DNA, which physically obstructs the progression of RNA polymerase and inhibits transcription.[1][8]
Caption: General mechanism of transcription inhibition by this compound analogs.
Signaling Pathway: Actinomycin V-Induced Apoptosis
Actinomycin V has been shown to induce apoptosis in colorectal cancer cells through the mitochondrial pathway and by inhibiting the PI3K/AKT signaling pathway.[9][10]
Caption: Actinomycin V-induced apoptosis via mitochondrial and PI3K/AKT pathways.
Experimental Workflow: Cytotoxicity Assay
The following diagram outlines the general workflow for determining the IC50 values of this compound analogs using a cell-based cytotoxicity assay.
Caption: Workflow for determining IC50 values using a cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peerj.com [peerj.com]
- 4. Isolation, characterization, anti-MRSA evaluation, and in-silico multi-target anti-microbial validations of actinomycin X2 and actinomycin D produced by novel Streptomyces smyrnaeus UKAQ_23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. apec.org [apec.org]
- 8. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Apoptosis Induction by Actinomycin D: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
Actinomycin D, a potent transcription inhibitor, is a widely utilized compound in cancer research and therapy for its ability to induce apoptosis, or programmed cell death.[1][2] Validating the induction of apoptosis is a critical step in evaluating the efficacy of anti-cancer agents. Caspases, a family of cysteine proteases, are central executioners of the apoptotic program.[3][4] Measuring their activity provides direct and quantifiable evidence of apoptosis.
This guide provides a comparative overview of key caspase assays used to validate apoptosis induced by Actinomycin D, complete with experimental protocols and supporting data.
Actinomycin D and the Pathways to Apoptosis
Actinomycin D primarily functions by intercalating into DNA, thereby inhibiting RNA polymerase and blocking transcription.[1][5] This action can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[1][6]
-
The Extrinsic Pathway is initiated by the binding of extracellular death ligands to cell surface receptors, leading to the activation of initiator caspase-8.[1][4]
-
The Intrinsic Pathway is triggered by intracellular stress, such as DNA damage, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of initiator caspase-9.[4][7]
Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][8]
Comparison of Key Caspase Assays
To confirm apoptosis and elucidate the underlying mechanism of Actinomycin D, assays for both initiator (caspase-8, caspase-9) and executioner (caspase-3/7) caspases are recommended. The choice of assay often depends on the required sensitivity, throughput, and available instrumentation.
| Assay Type | Principle | Target Caspases | Advantages | Disadvantages |
| Colorimetric | Cleavage of a peptide substrate linked to a chromophore (p-nitroaniline, pNA), which is detected by a spectrophotometer.[4][9] | Caspase-3, -8, -9 | - Simple and inexpensive.- Uses standard microplate readers. | - Lower sensitivity compared to other methods.- Potential for interference from colored compounds. |
| Fluorometric | Cleavage of a peptide substrate linked to a fluorophore (e.g., AFC, AMC), releasing it to generate a fluorescent signal.[4][10] | Caspase-3/7, -8, -9 | - Higher sensitivity than colorimetric assays.- Good for kinetic measurements. | - Requires a fluorescence plate reader.- Potential for interference from fluorescent compounds. |
| Luminometric | Caspase cleavage of a substrate releases a substrate for luciferase, generating a "glow-type" luminescent signal.[11][12] | Caspase-3/7, -8, -9 | - Highest sensitivity and widest dynamic range.- Simple "add-mix-read" protocol, ideal for high-throughput screening (HTS).[12] | - Requires a luminometer.- Generally more expensive per assay. |
| Flow Cytometry | Uses cell-permeant, fluorescently-labeled substrates (e.g., FLICA) or antibodies against cleaved caspases.[3][8] | Caspase-3/7, -8, -9 | - Provides single-cell data.- Can be multiplexed with other apoptosis markers (e.g., Annexin V, viability dyes).[13] | - Requires a flow cytometer and specialized expertise.- Lower throughput than plate-based assays. |
Quantitative Data: Actinomycin D-Induced Caspase Activity
Treatment of cancer cell lines with Actinomycin D results in a dose-dependent increase in caspase activity. The following table summarizes representative data from studies on various cancer cell lines, demonstrating the activation of key caspases.
| Cell Line | Actinomycin D Conc. | Treatment Time | Caspase Assayed | Fold Increase in Activity (vs. Control) | Reference |
| MG63 (Osteosarcoma) | 5 µM | 2-24 hours | Cleaved Caspase-3 | Time-dependent increase observed | [2] |
| SiHa (Cervical Cancer) | 100 ng/mL | 24 hours | Caspase-3/7 | Significant activation (p < 0.0001) | [8] |
| Lung Cancer Cells | 0.1 µg/mL | 24 hours | Activated Caspase-3 | Marked increase observed | [14] |
| Jurkat (T-lymphocyte) | 10 µg/mL (Camptothecin) | 6 hours | Caspase-9 | ~4-fold increase | [9] |
Note: The table includes data for Camptothecin, another apoptosis inducer, to provide a quantitative example for Caspase-9 activity, as specific fold-increase data for Actinomycin D was not available in the initial search results.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for cell preparation and common caspase assays.
Protocol 1: Cell Preparation and Lysis
This initial protocol is applicable to all subsequent caspase assays.
-
Cell Seeding: Seed cells (e.g., 1-5 x 10⁶ cells) in appropriate culture plates or flasks and allow them to adhere overnight.[15][16]
-
Induction of Apoptosis: Treat cells with the desired concentrations of Actinomycin D. Include an untreated control and a solvent (e.g., DMSO) control.[16]
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified CO₂ incubator.[8]
-
Cell Harvesting:
-
Adherent cells: Collect the media (to include any floating apoptotic cells), wash the plate with PBS, and detach the remaining cells using trypsin. Combine all cells and centrifuge to obtain a cell pellet.[17]
-
Suspension cells: Transfer cells directly to a centrifuge tube and pellet by centrifugation.[17]
-
-
Cell Lysis: Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[9][10]
-
Incubation on Ice: Incubate the cell suspension on ice for 10-30 minutes.[9][17]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-15 minutes at 4°C to pellet cellular debris.[9][17]
-
Lysate Collection: Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This lysate is now ready for the caspase activity assay.
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of the primary executioner caspases.
-
Reagent Preparation: Prepare the 2x Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.[10]
-
Plate Setup: Add 50 µL of cell lysate from each sample to separate wells of a 96-well black, flat-bottom plate.
-
Reaction Initiation: To each well, add 50 µL of the 2x Reaction Buffer. Then, add 5 µL of the Caspase-3/7 substrate (e.g., DEVD-AFC, 50 µM final concentration).[18][19]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[18]
-
Fluorescence Measurement: Read the samples in a fluorometer or fluorescence microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[10][18]
-
Data Analysis: Calculate the fold-increase in caspase activity by comparing the fluorescence of the Actinomycin D-treated samples to the untreated control.
Protocol 3: Caspase-8 Activity Assay (Colorimetric)
This assay measures the activation of the key initiator caspase in the extrinsic pathway.
-
Reagent Preparation: Prepare 1x Assay Buffer and dilute the Caspase-8 substrate (e.g., Ac-IETD-pNA) as per the manufacturer's instructions.[20]
-
Plate Setup: Add 50 µL of cell lysate to separate wells of a 96-well clear, flat-bottom plate.
-
Reaction Initiation: Add 50 µL of 2x Reaction Buffer (containing DTT) to each well. Then, add 5 µL of the 2 mM Caspase-8 substrate (Ac-IETD-pNA).[20]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the plate in a microplate reader at a wavelength of 400-405 nm.[9]
-
Data Analysis: Determine the fold-increase in Caspase-8 activity by comparing the absorbance of the treated samples to the untreated control after subtracting background readings.[9]
Protocol 4: Caspase-9 Activity Assay (Fluorometric)
This assay measures the activation of the key initiator caspase in the intrinsic, mitochondrial pathway.
-
Reagent Preparation: Prepare the 2x Reaction Buffer by adding DTT to a final concentration of 10 mM.[10]
-
Plate Setup: Add 50-200 µg of protein from your cell lysate to wells of a 96-well black, flat-bottom plate.[10]
-
Reaction Initiation: Add 50 µL of the 2x Reaction Buffer to each sample. Then, add 5 µL of the 1 mM Caspase-9 substrate (e.g., LEHD-AFC, 50 µM final concentration).[10]
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.[10]
-
Fluorescence Measurement: Read samples in a fluorometer equipped with a 400 nm excitation filter and a 505 nm emission filter.[10]
-
Data Analysis: Determine the fold-increase in Caspase-9 activity by comparing the results with the level of the un-induced control.[10]
By employing these assays, researchers can robustly validate the pro-apoptotic effects of Actinomycin D and gain critical insights into the specific molecular pathways it activates. For comprehensive validation, it is best practice to use more than one method to confirm caspase activation, such as complementing plate-based assays with Western blotting for cleaved caspases or PARP.[18][21]
References
- 1. pnas.org [pnas.org]
- 2. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase 9 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 8. jove.com [jove.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Caspase 9 Assay Kit (Fluorometric) (ab65607) | Abcam [abcam.com]
- 11. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 12. Caspase-Glo® 8 Assay Systems [promega.jp]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Frontiers | Actinomycin D-Activated RNase L Promotes H2A.X/H2B-Mediated DNA Damage and Apoptosis in Lung Cancer Cells [frontiersin.org]
- 15. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. mpbio.com [mpbio.com]
- 18. benchchem.com [benchchem.com]
- 19. protocols.io [protocols.io]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Caspase assay selection guide | Abcam [abcam.com]
Unveiling the Selectivity of Actinomycin C: A Comparative Guide for Researchers
For Immediate Publication
[City, State] – [Date] – Actinomycin C, a potent polypeptide antibiotic, is a cornerstone tool in molecular biology for its ability to inhibit transcription. However, its utility in targeted research and therapeutic development hinges on a nuanced understanding of its differential effects on the primary eukaryotic RNA polymerases: RNA Polymerase I (Pol I), RNA Polymerase II (Pol II), and RNA Polymerase III (Pol III). This guide provides a comprehensive comparison of this compound's selectivity for these polymerases, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in its effective application.
Mechanism of Action: A Tale of Intercalation and Inhibition
This compound, often used interchangeably with Actinomycin D, exerts its inhibitory effects by intercalating into the minor groove of double-stranded DNA, primarily at guanine-cytosine (G-C) rich sequences[1]. This binding forms a stable this compound-DNA complex that acts as a roadblock to the elongating RNA polymerase, thereby halting transcription[2][3]. The preferential inhibition of different RNA polymerases is largely attributed to the varying G-C content and transcriptional activity of the genes they transcribe.
Quantitative Comparison of Inhibitory Potency
The selectivity of this compound is most evident when comparing the concentrations required to inhibit each RNA polymerase. RNA Polymerase I, responsible for transcribing the G-C rich ribosomal RNA (rRNA) genes, is the most sensitive to this compound. Considerably higher concentrations are required to inhibit RNA Polymerase II, which transcribes protein-coding genes, and even higher for RNA Polymerase III, which transcribes transfer RNA (tRNA) and other small RNAs.
| Inhibitor | Target RNA Polymerase | Approximate IC50 |
| This compound | RNA Polymerase I | ~0.05 µg/mL |
| RNA Polymerase II | ~0.5 µg/mL | |
| RNA Polymerase III | ~5 µg/mL |
Note: The IC50 values for this compound are approximate and can vary depending on the specific experimental conditions, such as cell type and assay format.[2]
Visualizing the Differential Inhibition
The following diagram illustrates the differential sensitivity of the three eukaryotic RNA polymerases to this compound.
References
Confirming Transcriptional Regulation: A Comparative Guide to Using Actinomycin C
For researchers, scientists, and drug development professionals, elucidating the mechanisms of gene regulation is a cornerstone of biological inquiry. A key question in this field is determining whether a change in gene expression originates from the rate of transcription itself. Transcriptional inhibitors are invaluable tools for this purpose, and Actinomycin (B1170597) C, often used interchangeably with the more extensively studied Actinomycin D (also known as Dactinomycin), has long been a staple in these investigations.[1][2][3]
This guide provides an objective comparison of Actinomycin C/D with other common transcriptional inhibitors, supported by experimental data and detailed protocols. It aims to equip researchers with the knowledge to select the appropriate tools and design robust experiments to confirm the transcriptional regulation of a gene.
This compound/D: A Potent Inhibitor of Transcription
This compound/D is a polypeptide antibiotic derived from Streptomyces bacteria.[4][5] Its primary mechanism of action involves intercalating into double-stranded DNA at guanine-cytosine (G-C) rich regions.[6][7] This binding physically obstructs the movement of RNA polymerase along the DNA template, thereby inhibiting the elongation phase of transcription.[1][6] This potent inhibition of RNA synthesis is effective in both prokaryotic and eukaryotic cells.[6]
One of the most common applications for Actinomycin D is in determining the stability of messenger RNA (mRNA).[8] By abruptly halting the synthesis of new transcripts, researchers can measure the decay rate of pre-existing mRNA molecules over time. This "Actinomycin D chase" experiment allows for the calculation of a specific mRNA's half-life, providing critical insights into post-transcriptional regulation.[8][9]
Mechanism of Action: Actinomycin D
Caption: Actinomycin D intercalates into DNA, blocking RNA polymerase progression.
Comparative Analysis of Transcriptional Inhibitors
While Actinomycin D is a powerful and widely used tool, it is not without its limitations, such as its poor selectivity between RNA polymerase types and potential off-target effects.[10][11] The choice of inhibitor should be guided by the specific experimental question.
| Inhibitor | Target | Mechanism of Action | Key Characteristics |
| Actinomycin D | DNA | Intercalates into GC-rich regions of DNA, physically obstructing RNA polymerase progression.[6][7] | Fast-acting; inhibits all RNA polymerases; effective in both prokaryotes and eukaryotes.[6][10] |
| α-Amanitin | RNA Polymerase II & III | Binds directly to the largest subunit of RNA Pol II (and to a lesser extent, Pol III), inhibiting translocation.[6][10] | Highly specific for RNA Pol II; action is slow (can take several hours).[10][11] |
| Triptolide | TFIIH Complex (XPB subunit) | Covalently binds the XPB subunit of the general transcription factor TFIIH, preventing transcription initiation and leading to RNA Pol II degradation.[10][11] | Fast-acting and highly potent; triggers degradation of RNA Pol II; irreversible.[10][11] |
| Flavopiridol | Cyclin-Dependent Kinases (CDKs), primarily CDK9 | Competitively inhibits the ATP-binding site of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), thus preventing transcriptional elongation.[12] | Fast-acting and reversible; some genes can escape inhibition.[10][11] |
| DRB (5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole) | Cyclin-Dependent Kinases (CDKs), primarily CDK9 | Prevents activating phosphorylations on the C-terminal domain of RNA Polymerase II by inhibiting CDK9, which represses transcription elongation.[9][13] | Fast-acting and reversible; selective for RNA Pol II; similar to Flavopiridol.[9][10] |
Quantitative Comparison of Inhibitor Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of an inhibitor's potency. These values can vary significantly based on the cell line and experimental conditions.
| Inhibitor | Cell Line | Assay | IC₅₀ Value |
| Actinomycin D | K562 (CML) | [³H]uridine incorporation | ~60 ng/mL |
| Actinomycin D | Various | DNA repair inhibition | 0.42 µM |
| Triptolide | HeLa | RNA synthesis inhibition | 109 nM |
| Flavopiridol | Various | CDK1, CDK2, CDK4, CDK7 | 20 - 300 nM |
| Rottlerin | In vitro | Transcription initiation | ~3.52 µM |
| SP600125 | In vitro | Transcription initiation | ~5.03 µM |
| Hypericin | In vitro | Transcription initiation | ~12.6 µM |
Note: IC₅₀ values are highly context-dependent and should be empirically determined for the specific cell type and assay being used.
Experimental Protocols
Protocol 1: mRNA Stability Assay Using Actinomycin D
This protocol allows for the determination of an mRNA's half-life by inhibiting transcription and measuring the remaining mRNA at various time points.[8][9]
Workflow: mRNA Stability Assay
Caption: Workflow for determining mRNA half-life using Actinomycin D.
Materials:
-
Cultured cells of interest
-
Complete culture medium
-
Actinomycin D stock solution (e.g., 1 mg/mL in DMSO)[9]
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcription kit
-
qPCR master mix, primers for target gene, and primers for a stable reference gene (e.g., GAPDH, 18S rRNA)
Procedure:
-
Cell Plating: Seed cells in multiple plates or wells to achieve 70-80% confluency on the day of the experiment. Ensure enough replicates for each time point.
-
Inhibitor Addition: Prepare a working solution of Actinomycin D in pre-warmed culture medium to a final concentration typically between 1-10 µg/mL.[14] The optimal concentration should be determined empirically for your cell line.
-
Time Zero (t=0): Before adding the inhibitor, harvest the first set of cells. This will serve as your baseline measurement.
-
Treatment: Remove the existing medium from the remaining plates and replace it with the Actinomycin D-containing medium.
-
Time-Course Collection: Harvest cells at subsequent time points (e.g., 30 min, 1h, 2h, 4h, 8h, 12h). The chosen time points should be appropriate for the expected half-life of the mRNA of interest. For each time point, wash cells with ice-cold PBS and proceed immediately to RNA extraction or flash-freeze the cell pellet for later processing.[9]
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from each sample, ensuring high quality and purity. Perform DNase I treatment to remove any contaminating genomic DNA. Synthesize cDNA from an equal amount of RNA from each time point.[9]
-
qPCR Analysis: Perform qPCR to quantify the relative abundance of your target mRNA and the reference gene at each time point.
-
Data Analysis:
-
Calculate the amount of target mRNA at each time point relative to the t=0 sample, after normalizing to the reference gene.[9]
-
Plot the relative mRNA abundance (as a percentage of the t=0 level) against time.
-
Fit the data to a one-phase exponential decay curve to calculate the half-life (t½) of the mRNA.[9]
-
Alternative Methods to Confirm Transcriptional Regulation
While inhibitors are powerful, a multi-faceted approach provides the most robust evidence. Below are key alternative methods.
1. Luciferase Reporter Assays
This method directly measures the activity of a specific promoter or regulatory element.[15] The DNA sequence of interest is cloned upstream of a reporter gene (like luciferase), and the light produced by the luciferase enzyme is proportional to the transcriptional activity of that sequence.[15][16]
Workflow: Luciferase Reporter Assay
Caption: Workflow for a luciferase reporter assay to measure promoter activity.
Protocol Outline:
-
Plasmid Construction: Clone the promoter or regulatory region of the gene of interest into a reporter vector containing the firefly luciferase gene.
-
Transfection: Co-transfect the reporter construct along with a control plasmid (e.g., expressing Renilla luciferase from a constitutive promoter for normalization) into the chosen cell line.[17]
-
Treatment: After allowing for expression (typically 24-48 hours), treat the cells with the experimental compound or condition.
-
Cell Lysis: Wash the cells and add a passive lysis buffer to release the cellular contents.[16]
-
Luminescence Measurement: Add the firefly luciferase substrate to the lysate and measure the light output in a luminometer. Subsequently, add the Renilla luciferase substrate to quench the firefly signal and measure the Renilla luminescence for normalization.[17]
-
Analysis: The ratio of firefly to Renilla luminescence indicates the specific activity of the promoter of interest.
2. Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the in vivo binding sites of a specific protein, such as a transcription factor, on DNA.[18][19] This technique can directly confirm if a regulatory protein is physically associated with the promoter or enhancer region of a gene.
Protocol Outline:
-
Cross-linking: Treat live cells with formaldehyde (B43269) to covalently cross-link proteins to the DNA they are bound to.[18]
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments, typically by sonication.
-
Immunoprecipitation: Use an antibody specific to the transcription factor of interest to immunoprecipitate the protein-DNA complexes.[18]
-
Reverse Cross-linking: Reverse the formaldehyde cross-links to release the DNA.
-
DNA Analysis: Purify the DNA and use qPCR with primers for the suspected binding site to quantify the amount of enriched DNA. A positive signal indicates binding of the transcription factor to that specific genomic region.
3. Nuclear Run-On Assay
This assay provides a direct measure of the rate of transcription initiation for a specific gene.[20][21] It involves isolating cell nuclei and allowing the already-engaged RNA polymerases to continue transcribing in the presence of labeled nucleotides. The amount of labeled nascent RNA produced for a specific gene is proportional to the number of active polymerases on that gene at the time of isolation, reflecting its transcription rate.[20][22]
References
- 1. Dactinomycin - Wikipedia [en.wikipedia.org]
- 2. The carcinolytic effect of this compound; a report of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. benchchem.com [benchchem.com]
- 8. research.monash.edu [research.monash.edu]
- 9. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Messenger RNA Half-Life Measurements in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bitesizebio.com [bitesizebio.com]
- 16. assaygenie.com [assaygenie.com]
- 17. benchchem.com [benchchem.com]
- 18. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Nuclear run-on assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Using nuclear run-on transcription assays in RNAi studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Differential Efficacy of Actinomycin C Across Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced performance of chemotherapeutic agents across different cellular landscapes is paramount. This guide provides an objective comparison of Actinomycin (B1170597) C's efficacy in various cell types, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed research decisions.
Actinomycin C, a potent antitumor antibiotic, exerts its cytotoxic effects primarily by intercalating into DNA and inhibiting transcription.[1][2][3] This mechanism preferentially targets rapidly dividing cells, making it a cornerstone in the treatment of various cancers.[1] However, its performance is not uniform, with different cell types exhibiting varying degrees of sensitivity. This guide delves into these differences, offering a comparative analysis of this compound's impact on cell viability, apoptosis induction, and transcriptional inhibition.
Comparative Efficacy: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a key metric for assessing a drug's potency. The following table summarizes the IC50 values of this compound (often used interchangeably with its analogue Actinomycin D) in a range of cancer and normal cell lines, highlighting the differential sensitivity. It is important to note that IC50 values can vary depending on the specific assay and experimental conditions used.[4]
| Cell Line | Cell Type | IC50 (nM) | Assay Duration | Reference |
| HCT-116 | Human Colorectal Carcinoma | 2.85 ± 0.10 (Act V) | 48 h | [5] |
| HT-29 | Human Colorectal Adenocarcinoma | 6.38 ± 0.46 (Act V) | 48 h | [5] |
| SW620 | Human Colorectal Adenocarcinoma | 6.43 ± 0.16 (Act V) | 48 h | [5] |
| SW480 | Human Colorectal Adenocarcinoma | 8.65 ± 0.31 (Act V) | 48 h | [5] |
| PANC-1 | Human Pancreatic Carcinoma | ~10 ng/ml (~8 nM) | Not Specified | [6] |
| CAPAN-1 | Human Pancreatic Adenocarcinoma | Growth inhibited at 10 ng/ml (~8 nM) | Not Specified | [6] |
| T3M4 | Human Pancreatic Carcinoma | Growth inhibited at 10 ng/ml (~8 nM) | Not Specified | [6] |
| MiaPaCa-2 | Human Pancreatic Carcinoma | Resistant at 10 ng/ml (~8 nM) | Not Specified | [6] |
| MG63 | Human Osteosarcoma | Concentration-dependent decrease in proliferation | 24 h | [7] |
| HepG2 | Human Hepatocellular Carcinoma | 1 µM (induces necroptosis) | 24 h | [8] |
| A2780 | Human Ovarian Cancer | 1.7 | Not Specified | [9] |
| A549 | Human Lung Carcinoma | 0.201 | 48 h | [9] |
| PC3 | Human Prostate Adenocarcinoma | 0.276 | 48 h | [9] |
| HEK-293T | Human Embryonic Kidney (Normal) | 82.6 ± 0.9 (Act V) | 48 h | [5] |
| QSG-7701 | Human Liver (Normal) | 68.3 ± 1.2 (Act V) | 48 h | [5] |
Note: Actinomycin V is an analogue of Actinomycin D with reported stronger antitumor activity.[5] Concentrations in ng/ml were converted to nM for comparison, assuming a molecular weight of approximately 1255 g/mol for Actinomycin D.
Delving into the Mechanisms: Apoptosis and Signaling Pathways
This compound is a potent inducer of apoptosis in susceptible cell lines.[6][7] Studies have shown that its pro-apoptotic effects are mediated through various signaling pathways. In pancreatic cancer cells, for instance, this compound-induced apoptosis is correlated with the activation of the JNK/SAPK pathway and an increased expression of the pro-apoptotic protein Bax.[6] In osteosarcoma cells, this compound treatment leads to an increase in cleaved caspase-3, a key executioner of apoptosis.[7] Furthermore, it can induce cell cycle arrest by downregulating cyclin proteins.[7] In some hepatocellular carcinoma cells, at higher concentrations, this compound can induce a form of programmed necrosis termed necroptosis.[8]
Below are diagrams illustrating the key signaling pathways affected by this compound and a general workflow for assessing its cellular effects.
Caption: Key signaling pathways affected by this compound.
Caption: General workflow for comparing this compound performance.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. The following are methodologies for key assays cited in the literature.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as required.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
mRNA Stability Assay using Transcription Inhibition
This assay measures the decay rate of specific mRNAs after blocking transcription with this compound.[11]
Materials:
-
6-well plates
-
This compound (e.g., 5-10 µg/mL final concentration)
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
qPCR primers for the gene of interest and a housekeeping gene
-
qPCR master mix and instrument
Procedure:
-
Seed cells in multiple wells of a 6-well plate and grow to the desired confluency.
-
Treat the cells with a high concentration of this compound to completely inhibit transcription.
-
Collect cell samples at different time points after treatment (e.g., 0, 1, 2, 4, 6, 8 hours). The 0-hour time point is collected immediately before adding this compound.
-
Extract total RNA from each sample using TRIzol reagent.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the relative abundance of the target mRNA at each time point, normalized to a stable housekeeping gene.
-
Calculate the mRNA half-life by plotting the relative mRNA abundance against time and fitting the data to an exponential decay curve.
Conclusion
The performance of this compound is highly dependent on the cellular context. While it demonstrates potent cytotoxic effects against a variety of cancer cell lines, particularly those with high proliferative rates, its efficacy varies significantly. Furthermore, normal cells can also be affected, highlighting the importance of understanding the differential sensitivity to optimize therapeutic strategies. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers investigating the multifaceted activities of this compound and its potential applications in cancer therapy. Further studies are warranted to elucidate the precise molecular determinants of sensitivity and resistance to this powerful chemotherapeutic agent.
References
- 1. What is the mechanism of Dactinomycin? [synapse.patsnap.com]
- 2. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Mcl-1 Downregulation Using an Alternative Transcription Inhibitor
An Objective Comparison of Flavopiridol (B1662207) and Triptolide for Validating Experimental Findings
This guide provides a comparative framework for validating the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) using two different transcription inhibitors: Flavopiridol and Triptolide. Flavopiridol acts as a cyclin-dependent kinase (CDK) inhibitor, primarily targeting CDK9, which is essential for transcriptional elongation.[1][2][3] In contrast, Triptolide covalently binds to the XPB subunit of the general transcription factor TFIIH, inhibiting transcription initiation and leading to the degradation of RNA polymerase II.[4][5] Their distinct mechanisms of action make Triptolide an excellent tool for independently validating findings initially observed with Flavopiridol.
Data Presentation: Comparative Effects of Flavopiridol and Triptolide
The following table summarizes the expected quantitative data from treating HeLa cells with Flavopiridol and Triptolide. The objective is to observe a similar biological outcome (downregulation of Mcl-1 and decreased cell viability) despite the different mechanisms of the inhibitors.
| Parameter | Flavopiridol | Triptolide | Expected Outcome for Validation |
| Cell Line | HeLa | HeLa | Consistent cell line for direct comparison. |
| Treatment Concentration | 100 nM | 50 nM | Concentrations are based on previously established effective doses.[6][7] |
| Treatment Duration | 24 hours | 24 hours | A sufficient time point to observe changes in both mRNA and protein levels. |
| Cell Viability (IC50) | ~80 nM[7] | ~10-20 nM[8][9] | Both compounds induce dose-dependent cytotoxicity. |
| Mcl-1 mRNA Level (relative to control) | ~50% decrease | ~60% decrease | Both inhibitors are expected to significantly reduce Mcl-1 transcript levels. |
| Mcl-1 Protein Level (relative to control) | ~70% decrease[2][10] | ~75% decrease[11] | Both inhibitors are expected to lead to a substantial reduction in Mcl-1 protein. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: HeLa cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed 1 x 10^6 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Prepare stock solutions of Flavopiridol (in DMSO) and Triptolide (in DMSO).
-
Treat cells with the final concentrations of Flavopiridol (100 nM) or Triptolide (50 nM).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
-
Incubation: Incubate the treated cells for 24 hours.
-
Harvesting: After incubation, harvest the cells for RNA and protein extraction.
Quantitative Real-Time PCR (qPCR) for Mcl-1 mRNA Expression
-
RNA Extraction: Isolate total RNA from the harvested cells using a commercial RNA extraction kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for MCL1 and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.[12]
-
MCL1 Forward Primer: 5'-GCTTCATCGAACCATTAGCAGAA-3'
-
MCL1 Reverse Primer: 5'-CCTTCTAGGTCCTGTACGTGGA-3'[13]
-
GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse Primer: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with the following conditions: initial denaturation at 95°C for 5 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: Calculate the relative expression of MCL1 mRNA using the 2^-ΔΔCt method, normalizing to the GAPDH housekeeping gene.[14]
Western Blot for Mcl-1 Protein Expression
-
Protein Extraction: Lyse the harvested cells in RIPA buffer containing protease inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against Mcl-1 (e.g., from Cell Signaling Technology) and a loading control (e.g., β-actin).[16][17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software, normalizing the Mcl-1 signal to the loading control.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanisms of Flavopiridol and Triptolide leading to Mcl-1 downregulation.
Caption: Workflow for independent validation of Mcl-1 downregulation.
References
- 1. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacological Implications of Flavopiridol: An Updated Overview [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Triptolide is an inhibitor of RNA polymerase I and II-dependent transcription leading predominantly to down-regulation of short-lived mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of Radiation Effects by Flavopiridol in Uterine Cervix Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Construction and validation of nomogram prediction model for recurrent spontaneous abortion based on the expression of MALAT1, miR-515-5p, and MCL1 mRNA [frontiersin.org]
- 13. origene.com [origene.com]
- 14. Upregulation of Mcl-1S Causes Cell-Cycle Perturbations and DNA Damage Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Actinomycin C
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Actinomycin C, a potent cytotoxic agent. Adherence to these guidelines is critical for minimizing exposure risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound is highly toxic and must be handled with care.[1][2] Before beginning any procedure, ensure you are in a designated area for handling hazardous materials, such as a certified chemical fume hood.[3] All personnel must be trained on the safe handling of this compound and be familiar with the Safety Data Sheet (SDS).[4][5]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant, impervious gloves are required. Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[1][6]
-
Eye Protection: ANSI-approved safety glasses or goggles must be worn.[1][3]
-
Lab Coat: A lab coat, full-length pants, and closed-toe shoes are essential to prevent skin exposure.[3]
-
Respiratory Protection: Use adequate ventilation or respiratory protection to avoid inhalation of dust or vapors.[1][2][3]
Step-by-Step Disposal Procedures
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[7][8] Do not dispose of this compound waste in regular trash or down the drain.[4][8]
Solid Waste Disposal:
-
Collection: Collect all solid waste contaminated with this compound, such as gloves, pipette tips, and paper towels, in a designated, leak-proof container.[3] This container should be a 7mil polyethylene (B3416737) bag or a similar approved hazardous waste container.[4]
-
Labeling: Clearly label the container with a hazardous waste label, specifying "Chemotherapeutic Waste" and identifying the contents as this compound.[4][8]
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[3]
-
Disposal: Arrange for pick-up and disposal by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[4][8]
Liquid Waste Disposal:
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant container, such as a "Justrite" container.[4]
-
Labeling: Affix a hazardous waste label to the container, clearly indicating "Chemotherapeutic Waste" and its contents.[4]
-
Treatment (Optional but Recommended): For added safety, especially with dilute solutions, a chemical deactivation step can be performed. However, the treated solution must still be disposed of as hazardous waste.
-
Storage: Store the sealed liquid waste container in a secondary containment bin in a designated, well-ventilated area.
-
Disposal: Contact your institution's EH&S for proper disposal procedures.[4]
Spill and Decontamination Procedures
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Wear all required personal protective equipment before attempting to clean the spill.[4]
-
Containment: For liquid spills, contain the spill using sand, earth, or vermiculite.[4] For solid spills, use dry clean-up procedures to avoid generating dust.[4]
-
Decontamination:
-
For every 0.5 mg of spilled this compound, apply 2.2 ml of 5% trisodium (B8492382) phosphate (B84403) (TSP) solution.[4]
-
Allow a contact time of at least 30 minutes for the TSP solution to deactivate the this compound.[4]
-
Soak all contaminated equipment and utensils in an excess of 5% trisodium phosphate for 30 minutes.[4]
-
-
Cleanup and Disposal:
-
Reporting: Notify your supervisor and the appropriate safety office of the spill, even if it was cleaned up by lab personnel.[4]
Quantitative Data for Decontamination
| Parameter | Value | Source |
| Decontaminating Agent | Trisodium Phosphate (TSP) | [4] |
| TSP Concentration | 5% | [4] |
| TSP Volume per 0.5mg Spill | 2.2 mL | [4] |
| Recommended Contact Time | 30 minutes | [4] |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, you contribute to a safer research environment for yourself and your colleagues while ensuring the responsible management of hazardous chemical waste. Always consult your institution's specific safety protocols and guidelines.
References
Essential Safety and Operational Protocols for Handling Actinomycin C
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Actinomycin C is paramount. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. Adherence to these guidelines is critical due to the high toxicity of this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
Core PPE Requirements:
-
Gloves: Chemical-resistant gloves are required. Nitrile or PVC gloves are suitable options.[1] It is recommended to double-glove.
-
Eye Protection: Chemical safety splash goggles are essential to protect against splashes, sprays, or mists.[1] In a fume hood with the sash appropriately positioned, safety glasses with side shields may be permissible, but goggles provide a higher level of protection.[1]
-
Lab Coat: A lab coat must be worn to protect against skin contamination.[1]
-
Respiratory Protection: A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols, particularly when handling the powdered form of this compound.[2][3] All work with solid this compound should be conducted in a chemical fume hood to minimize inhalation risk.[2][3]
-
Proper Laboratory Attire: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[1]
Operational Procedures
All handling of this compound must be performed in a designated area, such as a chemical fume hood, to contain any potential contamination.[2][3]
Step-by-Step Handling Protocol:
-
Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly. Don all required PPE.
-
Weighing: If working with powdered this compound, carefully weigh the required amount within the fume hood to prevent the generation of dust.
-
Reconstitution: If preparing a solution, add the solvent slowly and carefully to the vial to avoid splashing.
-
Use in Experiments: When using this compound in experimental procedures, maintain the use of all PPE and handle all solutions and contaminated materials within the fume hood.
-
Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with this compound.
Quantitative Data for Decontamination and Spills
Proper decontamination is crucial to inactivate this compound and prevent unintended exposure. The following table summarizes key quantitative parameters for decontamination procedures.
| Parameter | Value | Application | Citation |
| Decontamination Solution | 5% Trisodium (B8492382) Phosphate (B84403) (TSP) | Soaking equipment and utensils | [1] |
| Contact Time | 30 minutes | For equipment decontamination and spill response | [1] |
| Spill Decontamination Ratio | 2.2 ml of TSP per 0.5 mg of this compound | For the decontamination of spills | [1] |
| Alternative Cleaning Agent | 10% Caustic Solution | Decontamination of spill sites | [4] |
| General Cleaning | Soap and Water | For washing hands and general surface cleaning | [3] |
Experimental Protocols
Decontamination of Equipment:
-
Prepare a 5% solution of trisodium phosphate (TSP).
-
Fully immerse all contaminated equipment and utensils in the TSP solution.
-
Allow the items to soak for a minimum of 30 minutes to ensure complete inactivation of any residual this compound.[1]
-
After soaking, rinse the equipment thoroughly with water.
-
The TSP solution is then considered non-genotoxic and can be disposed of as hazardous waste.[1]
Spill Management Protocol:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing a lab coat, double gloves, and chemical splash goggles. If the spill involves powder, a respirator is mandatory.
-
Contain the Spill: For liquid spills, use an absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[1] For solid spills, avoid generating dust.
-
Decontaminate:
-
Clean Up: Carefully collect the absorbed material and decontamination solution using appropriate tools (e.g., scoop, scraper).
-
Dispose of Waste: Place all cleanup materials into a labeled hazardous waste container.
-
Final Cleaning: Clean the spill area thoroughly with soap and water.
-
Report the Spill: Notify the appropriate safety personnel of the incident, even if it was managed by laboratory staff.[1]
Disposal Plan
All waste contaminated with this compound, including unused product, contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous or chemotherapeutic waste.
-
Solid Waste: Collect in a designated, labeled, and sealed polyethylene (B3416737) bag (e.g., 7mil).[1]
-
Liquid Waste: Collect in a designated, labeled, and sealed "Justrite" or similar chemical waste container.[1]
-
Disposal: Do not pour any this compound waste down the drain or dispose of it in the regular trash.[1] Contact your institution's environmental health and safety department for proper disposal procedures.
Visual Workflow and Emergency Response Diagrams
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and emergency response protocols.
Caption: Workflow for Safe Handling of this compound
Caption: Emergency Response for this compound Exposure
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
